NG-Hydroxy-L-arginine acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMCYRPQICLHKC-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Bifurcated Role of NG-Hydroxy-L-arginine Acetate: A Technical Guide to its Mechanism of Action
For Immediate Release
Shanghai, China – December 8, 2025 – In the intricate landscape of cellular signaling and metabolic regulation, NG-Hydroxy-L-arginine (NOHA) emerges as a pivotal molecule with a dual-faceted mechanism of action. This technical guide provides an in-depth exploration of the biochemical functions of NOHA acetate, tailored for researchers, scientists, and professionals in drug development. We will dissect its crucial role as an intermediate in nitric oxide synthesis and as a potent regulator of arginase activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Core Mechanisms of Action
NG-Hydroxy-L-arginine acetate's biological significance is primarily centered around two key processes: its obligatory role in the biosynthesis of nitric oxide (NO) and its potent inhibitory effect on arginase enzymes. These two pathways compete for the same substrate, L-arginine, placing NOHA in a critical position to modulate the balance between NO production, which is vital for vasodilation and neurotransmission, and the urea cycle/polyamine synthesis, which is essential for cellular proliferation and waste removal.
Intermediate in Nitric Oxide Synthesis
NOHA is an indispensable intermediate in the conversion of L-arginine to nitric oxide and L-citrulline, a reaction catalyzed by the family of nitric oxide synthase (NOS) enzymes.[1][2][3][4] The synthesis is a two-step oxidative process:
-
Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated at one of its guanidino nitrogen atoms to form NOHA. This reaction is dependent on NADPH and molecular oxygen.[2][4][5]
-
Oxidation of NOHA: The newly formed NOHA is then oxidized by NOS to yield nitric oxide and L-citrulline. This second step also requires NADPH and oxygen.[2][4]
The stoichiometry of NADPH consumption differs between the two steps, with approximately 1.5 moles of NADPH being consumed for the overall conversion of L-arginine to NO and L-citrulline, while only about 0.5 moles are required for the conversion of NOHA to the final products.[3][4][6] This highlights the energy investment in the initial hydroxylation step. All NOS isoforms (nNOS, eNOS, and iNOS) utilize NOHA as an intermediate.[2]
Potent Arginase Inhibitor
Concurrent with its role in NO synthesis, NOHA acts as a potent competitive inhibitor of arginase, the enzyme responsible for hydrolyzing L-arginine into ornithine and urea.[7][8] By inhibiting arginase, NOHA effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO production.[9] This feedback mechanism is crucial in cellular environments where both NOS and arginase are expressed, such as in endothelial cells and macrophages.[9][10] The inhibition of arginase by NOHA can be a key regulatory point in shifting the metabolic fate of L-arginine towards NO synthesis, particularly during inflammatory responses where high output of NO is required.[9][10]
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of NG-Hydroxy-L-arginine with its target enzymes.
| Compound | NOS Isoform | Binding Affinity (Kd) | Reference |
| NG-Hydroxy-L-arginine (NOHA) | nNOSoxy | 0.4 ± 0.1 µM | [11][12] |
| L-Arginine | nNOSoxy | 1.7 ± 0.3 µM | [11][12] |
| Table 1: Dissociation Constants (Kd) for NOHA and L-Arginine with Neuronal Nitric Oxide Synthase Oxygenase Domain (nNOSoxy) |
| Compound | Enzyme | Inhibition Constant (Ki) | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Rat Aortic Endothelial Arginase-I | 10-12 µM | [9][10][13] |
| NG-Hydroxy-L-arginine (NOHA) | Rat Liver Arginase | 42 µM | [7] |
| NG-Hydroxy-L-arginine (NOHA) | Bovine Liver Arginase | 150 µM | [8] |
| Table 2: Inhibition Constants (Ki) of NG-Hydroxy-L-arginine for Various Arginase Isoforms |
| Substrate | Enzyme | Km | Vmax | Reference |
| NG-Hydroxy-L-arginine | Macrophage NOS | 6.6 µM | 99 nmol/min/mg | [3][4][6] |
| L-Arginine | Macrophage NOS | 2.3 µM | 54 µmol/min/mg | [3][4][6] |
| Table 3: Michaelis-Menten Kinetic Parameters for NOHA and L-Arginine as NOS Substrates |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Nitric Oxide Synthesis Pathway.
Caption: NOHA's role in L-Arginine Metabolism.
Caption: General Workflow for NOS Activity Assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of NG-Hydroxy-L-arginine's mechanism of action.
Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion)
This protocol is adapted from established methods for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[11]
Objective: To determine the enzymatic activity of NOS in a given sample.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitors.
-
Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 2 mM EDTA, 2 mM CaCl2, 2 mM DTT.
-
Cofactor Solution: 2 mM NADPH, 4 µM FAD, 4 µM FMN, 10 µM Tetrahydrobiopterin (BH4).
-
Substrate: L-[14C]Arginine or L-[3H]Arginine.
-
Enzyme Source: Purified NOS or tissue/cell homogenate.
-
Stop Solution: 100 mM HEPES (pH 5.5), 10 mM EDTA.
-
Equilibration Buffer: 20 mM HEPES (pH 5.5).
-
Dowex AG 50W-X8 resin (Na+ form): Equilibrated in Equilibration Buffer.
Procedure:
-
Sample Preparation: Homogenize tissues or cells in ice-cold Homogenization Buffer. Centrifuge at 100,000 x g for 60 minutes at 4°C to separate cytosolic (supernatant) and membrane-bound (pellet) NOS fractions.
-
Reaction Setup: In a microcentrifuge tube, combine 25 µL of 2X Reaction Buffer, 5 µL of Cofactor Solution, and your enzyme sample. Adjust the final volume to 45 µL with distilled water.
-
Initiate Reaction: Add 5 µL of radiolabeled L-arginine to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Solution.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing 1 mL of equilibrated Dowex AG 50W-X8 resin. L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will flow through.
-
Elution and Quantification: Wash the column with 1 mL of Equilibration Buffer and collect the eluate. Combine the flow-through and the wash. Add the combined eluate to a scintillation vial with an appropriate scintillation cocktail.
-
Measurement: Quantify the amount of radiolabeled L-citrulline using a liquid scintillation counter.
-
Data Analysis: Calculate the specific activity of NOS (nmol of L-citrulline formed per minute per mg of protein).
Arginase Activity Assay (Urea Quantification)
This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
Objective: To quantify arginase activity in biological samples.
Materials:
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100.
-
Arginine Buffer (10X): 0.5 M L-arginine (pH 9.7).
-
Activator Solution: 10 mM MnCl2.
-
Urea Standard: 1 mg/mL urea solution.
-
Color Reagent A: α-Isonitrosopropiophenone in acid.
-
Color Reagent B: Diacetyl monoxime in acid.
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissue in Lysis Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the arginase.
-
Enzyme Activation: To 25 µL of lysate, add 5 µL of Activator Solution and incubate at 55-60°C for 10 minutes.
-
Substrate Addition: Add 25 µL of 10X Arginine Buffer to initiate the reaction.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Stop Reaction and Color Development: Add 400 µL of a 1:3 mixture of Color Reagent A and Color Reagent B.
-
Incubation: Incubate at 100°C for 45 minutes.
-
Cooling: Cool the samples to room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm in a microplate reader.
-
Data Analysis: Generate a standard curve using the Urea Standard. Calculate the arginase activity in the samples (µmol of urea produced per minute per mg of protein).
Isothermal Titration Calorimetry (ITC) for NOHA-NOS Binding
This generalized protocol outlines the steps for characterizing the binding of NOHA to NOS using ITC.
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the NOHA-NOS interaction.
Materials:
-
Purified NOS enzyme.
-
This compound.
-
Dialysis Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT. The exact composition should be optimized for protein stability.
-
Degassed dialysis buffer for dilutions and ITC run.
Procedure:
-
Sample Preparation:
-
Dialyze the purified NOS enzyme extensively against the Dialysis Buffer to ensure buffer matching.
-
Prepare a stock solution of NOHA in the final dialysis buffer.
-
Determine the accurate concentrations of both the protein and NOHA using a reliable method (e.g., UV-Vis spectroscopy for the protein, and precise weighing for NOHA).
-
Degas both the protein and NOHA solutions immediately before the ITC run to prevent air bubbles.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Instrument:
-
Load the NOS solution into the sample cell (typically ~200-300 µL).
-
Load the NOHA solution into the injection syringe (typically ~40-100 µL). The concentration of NOHA in the syringe should be 10-20 times higher than the NOS concentration in the cell.
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the NOHA solution into the NOS solution.
-
Allow the system to equilibrate between injections. The heat change associated with each injection is measured.
-
-
Control Experiment:
-
Perform a control titration by injecting NOHA into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the corrected data to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting will yield the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
This compound stands as a molecule of significant interest due to its dual regulatory function in the critical metabolic junction of L-arginine utilization. Its role as an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase underscores its importance in maintaining cellular homeostasis and mediating physiological responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting this intricate biochemical nexus. Future investigations into the differential effects of NOHA on various arginase and NOS isoforms will undoubtedly pave the way for novel therapeutic strategies in a range of diseases, from cardiovascular disorders to cancer.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. E. coli protein expression and purification [protocols.io]
- 5. Attributes | Graphviz [graphviz.org]
- 6. stackoverflow.com [stackoverflow.com]
- 7. Expression and purification of recombinant proteins [bio-protocol.org]
- 8. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrion - Wikipedia [en.wikipedia.org]
NG-Hydroxy-L-arginine acetate as a physiological inhibitor of arginase.
An in-depth guide for researchers, scientists, and drug development professionals on NG-Hydroxy-L-arginine acetate (NOHA) as a physiological inhibitor of arginase. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed experimental protocols.
Introduction
NG-Hydroxy-L-arginine (NOHA) is a naturally occurring intermediate in the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS).[1][2] Beyond its role as a precursor to NO, NOHA has garnered significant attention as a potent and physiological inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This dual role places NOHA at a critical juncture in regulating L-arginine metabolism. The competition for L-arginine between NOS and arginase is a key determinant of NO bioavailability, which is crucial for a myriad of physiological processes including vasodilation, neurotransmission, and immune responses.[3][5] Upregulation of arginase activity has been implicated in various pathological conditions such as cardiovascular and inflammatory diseases, making its inhibition a promising therapeutic strategy.[3][6][7] This guide provides a technical overview of NOHA as an arginase inhibitor, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.
Data Presentation: Inhibitory Potency of NOHA and its Analogs
The inhibitory effects of NG-Hydroxy-L-arginine (NOHA) and its synthetic analog, Nω-Hydroxy-nor-L-arginine (nor-NOHA), on arginase have been quantified across various studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative view of their potency.
| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Rat Liver Arginase | 42 µM | [4] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase-I | 10-12 µM | [8][9] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 0.5 µM | [10] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | 500 nM | [11] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Arginase II | 50 nM | [11] |
Table 1: Competitive Inhibition Constants (Ki) of NOHA and nor-NOHA. This table highlights the competitive inhibitory potency of NOHA and nor-NOHA against different arginase isoforms. Nor-NOHA demonstrates significantly higher potency compared to NOHA.
| Inhibitor | Cell/Tissue Type | IC50 Value | Reference |
| NG-Hydroxy-L-arginine (NOHA) | Unstimulated Murine Macrophages | 400 ± 50 µM | [12] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Unstimulated Murine Macrophages | 12 ± 5 µM | [12] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [12] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Aorta Arginase | < 1 µM | [10] |
| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 0.5 µM | [10] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of NOHA and nor-NOHA. This table presents the concentration of each inhibitor required to reduce arginase activity by 50% in different cellular and tissue contexts. Nor-NOHA is shown to be a more potent inhibitor than NOHA by approximately 40-fold in murine macrophages.[12]
Signaling Pathways and Experimental Workflow
To visually represent the biochemical and experimental frameworks, the following diagrams are provided in the DOT language for Graphviz.
Caption: L-Arginine Metabolic Pathways and NOHA Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rat liver arginase by an intermediate in NO biosynthesis, NG-hydroxy-L-arginine: implications for the regulation of nitric oxide biosynthesis by arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reviveactive.com [reviveactive.com]
- 6. researchgate.net [researchgate.net]
- 7. nor-NOHA acetate [myskinrecipes.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 12. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of NG-Hydroxy-L-arginine Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) is a pivotal intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the family of nitric oxide synthases (NOS). Its discovery was a critical step in elucidating the mechanism of NO production, a key signaling molecule in various physiological processes. NOHA also acts as a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This dual functionality positions NOHA as a significant molecule in the regulation of L-arginine metabolism and, consequently, in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of NOHA, with a focus on its acetate salt form which is commonly used in research. Detailed experimental protocols for its synthesis, purification, and key biological assays are provided to facilitate further investigation by the scientific community.
Introduction
The discovery of nitric oxide (NO) as a fundamental signaling molecule revolutionized our understanding of numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] A crucial breakthrough in understanding the mechanism of this complex five-electron oxidation reaction was the identification of NG-hydroxy-L-arginine (NOHA) as a stable and isolable intermediate.[3][4]
NOHA is formed through the initial hydroxylation of L-arginine by NOS and is subsequently oxidized to produce NO and L-citrulline.[2] Beyond its role as a direct precursor to NO, NOHA has been identified as a potent inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. This inhibitory action on arginase can effectively increase the bioavailability of L-arginine for NO synthesis, highlighting a sophisticated regulatory mechanism within L-arginine metabolic pathways.
For research purposes, NOHA is often synthesized and utilized as its monoacetate salt (NOHA acetate) to improve its stability and solubility.[5][6] This technical guide aims to provide a detailed account of the discovery and history of NOHA, its key biochemical properties, and comprehensive experimental protocols relevant to its study.
Discovery and History
The journey to identifying NG-Hydroxy-L-arginine as a key intermediate in nitric oxide synthesis was a significant milestone in biochemistry.
The Search for the Nitric Oxide Precursor
In the late 1980s and early 1990s, the focus of many research groups was to unravel the enzymatic pathway leading to the production of nitric oxide. It was established that L-arginine was the substrate for this process, but the intermediate steps were unknown.
The Pivotal Identification of NOHA
In 1991, a seminal paper by Stuehr et al. provided the first direct evidence for the existence and role of NOHA as an intermediate in the biosynthesis of nitric oxide from L-arginine by macrophage NO synthase.[3] The researchers synthesized authentic NOHA and demonstrated that it was a substrate for NOS, yielding NO and L-citrulline.[3] Isotope labeling studies confirmed that the hydroxylated nitrogen of NOHA was the exclusive source of the nitrogen atom in NO.[3]
Confirmation and Further Characterization
Subsequent studies rapidly confirmed and expanded upon these findings. The involvement of the heme iron in the NOS-catalyzed oxidation of NOHA to NO and citrulline was demonstrated through carbon monoxide inhibition studies and binding difference spectroscopy.[7] The role of NOHA was further solidified by showing its ability to prevent the hemodynamic effects of NOS inhibition in vivo.
NOHA as an Arginase Inhibitor
A further significant discovery was the potent inhibitory effect of NOHA on arginase. This finding revealed a new layer of regulation in the L-arginine metabolic pathways, where the product of the initial step of NO synthesis can feedback to inhibit a competing enzyme, thereby shunting more L-arginine towards NO production.
Biochemical Properties and Data
NG-Hydroxy-L-arginine acetate is a white solid with a molecular weight of 250.25 g/mol .[8] It is soluble in water and acetic acid.[5][9]
Quantitative Data
The following tables summarize the key quantitative data for NG-Hydroxy-L-arginine.
| Parameter | Value | Enzyme Source | Reference |
| Km for NOS | 6.6 µM | Macrophage NOS | [3] |
| Vmax for NOS | 99 nmol x min⁻¹ x mg⁻¹ | Macrophage NOS | [3] |
| Ki for Arginase | 150 µM | Liver and Macrophage Arginase | [5] |
Table 1: Kinetic Parameters of NG-Hydroxy-L-arginine
| Property | Value | Reference |
| Molecular Weight | 250.25 g/mol | [8] |
| Appearance | White solid | [5] |
| Solubility in Water | 1 mg/mL | [5] |
| Storage Temperature | -20°C | [5] |
Table 2: Physicochemical Properties of this compound
Signaling Pathways and Logical Relationships
The central role of NG-Hydroxy-L-arginine is in the nitric oxide synthesis pathway and its interplay with the urea cycle through the inhibition of arginase.
Caption: Nitric Oxide Synthesis and Arginase Pathways.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key biological assays involving this compound.
Synthesis and Purification of this compound
Caption: Conceptual Workflow for NOHA Acetate Synthesis.
Purification Protocol (General):
Due to the polar nature of NOHA, ion-exchange chromatography is a suitable method for purification.
-
Resin Selection: A strong cation-exchange resin is typically used.
-
Sample Loading: The crude NOHA solution is loaded onto the column at a pH where it carries a net positive charge.
-
Washing: The column is washed with a low-salt buffer to remove unbound impurities.
-
Elution: The bound NOHA is eluted using a gradient of increasing salt concentration or by increasing the pH of the mobile phase.
-
Fraction Analysis: Collected fractions are analyzed for the presence of NOHA, typically by HPLC.
-
Desalting and Lyophilization: Fractions containing pure NOHA are pooled, desalted if necessary, and lyophilized to obtain the final product.
Nitric Oxide Synthase (NOS) Activity Assay
NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (which is rapidly converted to nitrite and nitrate).
Method 1: Radiometric Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)
This is a classic and sensitive method.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
NOS-containing cell lysate or purified enzyme
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)
-
Calmodulin and Ca²⁺ (for constitutive NOS isoforms)
-
[³H]L-arginine
-
-
Initiation and Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).
-
Separation: Separate the radiolabeled L-citrulline from unreacted [³H]L-arginine using cation-exchange resin (e.g., Dowex AG50WX-8). L-arginine binds to the resin, while L-citrulline does not.
-
Quantification: Measure the radioactivity of the eluate (containing [³H]L-citrulline) using a scintillation counter.
Method 2: Colorimetric Assay (Griess Reaction for Nitrite)
This method measures nitrite, a stable oxidation product of NO.
-
Reaction Mixture Preparation: As described in Method 1, but using non-radiolabeled L-arginine or NOHA as the substrate.
-
Initiation and Incubation: Initiate the reaction and incubate as above.
-
Nitrate Reduction (Optional but Recommended): To measure total NO production, nitrate in the sample can be converted to nitrite using nitrate reductase.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture. This reagent reacts with nitrite to form a colored azo compound.
-
Measurement: Measure the absorbance of the colored product at approximately 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Caption: Workflow for Nitric Oxide Synthase (NOS) Activity Assays.
Arginase Inhibition Assay
Arginase activity is typically determined by measuring the production of urea from L-arginine.
-
Enzyme and Inhibitor Preparation: Prepare solutions of purified arginase and this compound at various concentrations.
-
Reaction Mixture Preparation: In a 96-well plate, add the arginase solution to wells containing the test inhibitor (NOHA) or a vehicle control.
-
Initiation: Start the reaction by adding a buffered L-arginine solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an acid solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Urea Detection: Add a colorimetric reagent for urea (e.g., α-isonitrosopropiophenone or diacetyl monoxime) and heat the mixture. This reaction produces a colored product.
-
Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically around 540 nm).
-
Calculation: Create a standard curve using known concentrations of urea. Calculate the amount of urea produced in the samples and determine the percent inhibition and IC₅₀ value for NOHA.
Caption: Workflow for Arginase Inhibition Assay.
Conclusion
The discovery of NG-Hydroxy-L-arginine was a landmark achievement in the field of nitric oxide biology. Its identification as a key intermediate in the NOS pathway and as a potent arginase inhibitor has provided profound insights into the intricate regulation of L-arginine metabolism. The availability of synthetic this compound has been instrumental for researchers to probe the mechanisms of NOS and arginase and to explore the therapeutic potential of modulating these pathways. This technical guide provides a consolidated resource for scientists and drug development professionals, offering a historical perspective, key biochemical data, and detailed experimental protocols to facilitate continued research in this exciting and important area.
References
- 1. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. NG-Hydroxy-L-arginine, Monoacetate Salt | C8H18N4O5 | CID 11957565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NG-羟基-L-精氨酸 乙酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis and biological activity of the novel nitric oxide synthase inhibitor Nω′-hydroxy-Nω-methyl-L-arginine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Biochemical Properties of NG-Hydroxy-L-arginine Acetate Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a stable analogue and precursor to NO, NOHA also functions as a potent competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea. This dual functionality places NOHA at a crucial regulatory nexus between two competing metabolic pathways for L-arginine. This technical guide provides an in-depth overview of the biochemical properties of NG-Hydroxy-L-arginine acetate salt, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in key signaling pathways.
Physicochemical Properties
This compound salt is a white solid that is soluble in water. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄N₄O₃ · C₂H₄O₂ | [1] |
| Molecular Weight | 250.25 g/mol | [1] |
| CAS Number | 53598-01-9 | [1] |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water | |
| Storage | -20°C to 8°C | [1] |
Mechanism of Action
NOHA exerts its biochemical effects through two primary mechanisms: as a substrate for nitric oxide synthase and as an inhibitor of arginase.
Role in Nitric Oxide Synthesis
NOHA is the central intermediate in the two-step oxidation of L-arginine to nitric oxide and L-citrulline by all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2][3] The first step involves the NADPH-dependent hydroxylation of L-arginine to form NOHA. In the second step, NOHA is oxidized to yield NO and L-citrulline.[2][4] This process is crucial for a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[2][5]
Inhibition of Arginase
NOHA is a potent competitive inhibitor of both isoforms of arginase, Arginase I and Arginase II.[6][7] By competing with L-arginine for the active site of arginase, NOHA can shift the metabolic fate of L-arginine away from the urea cycle and towards the production of nitric oxide. This reciprocal regulation is critical in cellular environments where both NOS and arginase are expressed, such as in macrophages and endothelial cells.[6][7]
Quantitative Inhibitory and Kinetic Data
The inhibitory potency of NOHA against arginase and its kinetic parameters as a substrate for NOS are summarized below.
| Enzyme | Parameter | Value (µM) | Species/Conditions | Reference |
| Arginase I | Kᵢ | 10 - 12 | Rat aortic endothelial cells | [6][8] |
| Arginase (liver) | Kᵢ | 42 | Rat | [9] |
| Arginase | IC₅₀ | 400 ± 50 | Unstimulated murine macrophages | [10] |
| Arginase | IC₅₀ | 10 ± 3 | IFN-γ + LPS-stimulated murine macrophages | [10] |
| Macrophage NOS | Kₘ | 6.6 | [4] |
Experimental Protocols
Arginase Activity Assay
This protocol is adapted from established methods for determining arginase activity through the colorimetric quantification of urea produced.
Materials:
-
L-arginine solution (0.5 M, pH 9.7)
-
Maleate buffer (0.5 M, pH 7.5)
-
MnCl₂ (10 mM)
-
Urea standards
-
α-isonitrosopropiophenone (9% in absolute ethanol)
-
Acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activation: Activate the arginase in the sample lysate by heating with 10 µL of 10 mM MnCl₂ at 55-60°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of 0.5 M L-arginine (pH 9.7) to initiate the hydrolysis reaction.
-
Incubation: Incubate the mixture at 37°C for 1 to 2 hours.
-
Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7).
-
Color Development: Add 25 µL of 9% α-isonitrosopropiophenone and heat at 100°C for 45 minutes.
-
Cooling: Cool the samples at room temperature in the dark for 10 minutes.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the urea concentration from a standard curve generated with known urea concentrations.
Nitric Oxide Synthase (NOS) Inhibition Assay (Radioactive Filter Paper Method)
This protocol measures NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.
Materials:
-
[³H]L-arginine
-
Purified or recombinant NOS enzyme (nNOS, eNOS, or iNOS)
-
HEPES buffer (50 mM, pH 7.4)
-
NADPH (1 mM)
-
Tetrahydrobiopterin (BH₄, 10 µM)
-
Calmodulin (for nNOS and eNOS)
-
CaCl₂ (2 mM, for nNOS and eNOS)
-
This compound salt (inhibitor)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and, if required, calmodulin and CaCl₂.
-
Inhibitor Addition: Add varying concentrations of NOHA to the reaction mixture.
-
Enzyme Addition: Add the NOS enzyme to the mixture and pre-incubate for a specified time.
-
Reaction Initiation: Initiate the reaction by adding [³H]L-arginine.
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding ice-cold stop buffer containing EDTA.
-
Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each NOHA concentration and determine the IC₅₀ value.
RP-HPLC Method for NOHA Analysis
This method allows for the simultaneous determination of NOHA and related compounds in biological samples.[9][11]
Instrumentation:
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector.
-
Purospher STAR RP-18e analytical column.
Reagents:
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
Derivatizing agent: o-phthaldialdehyde (OPA) with 3-mercaptopropionic acid (3MPA)
Procedure:
-
Sample Preparation: Extract NOHA and other analytes from the sample using a cation-exchange solid-phase extraction (SPE) column.
-
Derivatization: Perform pre-column derivatization of the extracted analytes with the OPA/3MPA reagent to form fluorescent derivatives.
-
Chromatographic Separation: Inject the derivatized sample onto the RP-18e column. Use a gradient elution with mobile phases A and B to separate the compounds.
-
Detection: Detect the fluorescent derivatives using an excitation wavelength of 338 nm and an emission wavelength of 455 nm.
-
Quantification: Create a calibration curve using known concentrations of NOHA to quantify its amount in the sample. The linear range for NOHA is typically 0.2-15 nmol/mL.[9]
Signaling Pathways and Logical Relationships
The interplay between NOHA, NOS, and arginase is a critical control point in cellular metabolism. The following diagrams illustrate these relationships.
Caption: Nitric Oxide Synthesis Pathway from L-Arginine.
Caption: Regulation of L-Arginine Metabolism by NOHA.
Caption: Workflow for NOS Inhibition Assay.
Conclusion
This compound salt is a pivotal molecule in the regulation of L-arginine metabolism. Its role as an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase highlights its significance in cellular signaling and physiology. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and modulate the nitric oxide pathway for therapeutic benefit. Further investigation into the isoform-specific inhibition of NOS and arginase by NOHA and its analogues will continue to be a promising area of research.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of NG-Hydroxy-L-arginine Acetate in the L-arginine-NO Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine acetate (NOHA) is a critical molecule in the intricate regulation of the L-arginine-nitric oxide (NO) pathway. This technical guide provides an in-depth exploration of NOHA's dual function as both a key intermediate in the synthesis of nitric oxide by nitric oxide synthase (NOS) and as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. Understanding the multifaceted role of NOHA is paramount for researchers and drug development professionals seeking to modulate NO production for therapeutic benefit in a variety of physiological and pathological conditions, including cardiovascular diseases, immune responses, and cancer.
The L-arginine-NO Pathway: A Competitive Landscape
The bioavailability of L-arginine is a critical determinant of nitric oxide production. Two major enzymes, nitric oxide synthase (NOS) and arginase, compete for this common substrate, creating a crucial regulatory checkpoint.
-
Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline. This process occurs in two sequential steps, with NG-hydroxy-L-arginine (NOHA) being the essential, stable intermediate.[1][2][3][4]
-
Arginase: This enzyme hydrolyzes L-arginine into L-ornithine and urea.[2] By depleting the available L-arginine pool, arginase can effectively limit the substrate for NOS, thereby downregulating NO production.[5]
The balance between NOS and arginase activity is therefore a key factor in maintaining cellular homeostasis and vascular health.
This compound: A Dual-Action Modulator
NOHA's strategic position in this pathway allows it to exert a profound influence on the net output of nitric oxide.
An Essential Intermediate in Nitric Oxide Synthesis
The enzymatic conversion of L-arginine to NO by NOS is a two-step process. The first step involves the hydroxylation of L-arginine to form NOHA.[1][4][6] This reaction is dependent on NADPH and various cofactors.[6][7] In the second step, NOHA is further oxidized by NOS to yield nitric oxide and L-citrulline.[4][6][7] The formation of NOHA is a rate-limiting step in NO production, highlighting its central role in the synthetic cascade.
A Potent Inhibitor of Arginase
Beyond its role as a NOS intermediate, NOHA is a powerful inhibitor of both major arginase isoforms, Arginase I and Arginase II.[2][8][9][10][11] By binding to the active site of arginase, NOHA competitively inhibits the hydrolysis of L-arginine. This inhibitory action effectively shunts the available L-arginine pool towards the NOS pathway, leading to an increase in NO synthesis.[5][9][10] This feedback mechanism, where an intermediate of one pathway inhibits a competing pathway, represents an elegant and efficient means of regulating substrate flux.
Quantitative Data on this compound Activity
The inhibitory potency of NOHA on arginase has been quantified in various studies. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
| Parameter | Enzyme/Cell Type | Value | Reference(s) |
| Ki | Bovine Liver Arginase | 150 µM | [9] |
| Ki | Arginase-I (in rat aortic endothelial cells) | 10-12 µM | [3][10] |
| IC50 | Murine Macrophage Arginase (unstimulated) | 400 ± 50 µM | [12] |
| IC50 | Murine Macrophage Arginase (IFN-γ + LPS-stimulated) | 10 ± 3 µM (for nor-NOHA) | [12] |
| IC50 | Rat Liver Homogenate Arginase | 150 µM | [9] |
| IC50 | Murine Macrophage Arginase | 450 µM | [9] |
Note: Data for the related compound Nω-hydroxy-nor-L-arginine (nor-NOHA) is included for comparison, as it is a more potent arginase inhibitor.[12]
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the L-arginine-NO pathway and the experimental approaches to study them, the following diagrams have been generated using the DOT language.
Caption: The L-arginine-NO Pathway and NOHA's dual role.
Caption: General experimental workflow for studying NOHA's effects.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's role in the L-arginine-NO pathway.
Arginase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published methodologies for the spectrophotometric determination of urea produced from the hydrolysis of L-arginine by arginase.
1. Principle: Arginase activity is determined by measuring the amount of urea produced. The urea concentration is quantified colorimetrically after reaction with a specific chromogen.
2. Materials:
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
MnCl2 Solution (e.g., 10 mM)
-
L-arginine Solution (Substrate, e.g., 0.5 M)
-
Urea Reagents (e.g., Reagent A and Reagent B from commercial kits)
-
Urea Standard (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 430 nm
-
Cell or tissue lysate, or purified arginase enzyme
3. Procedure:
-
Enzyme Activation: In a microcentrifuge tube, mix 40 µL of sample (cell/tissue lysate) with 10 µL of a pre-warmed (37°C) solution containing 4 parts Arginine Buffer and 1 part MnCl2 solution.
-
Sample and Blanks: Prepare sample wells and sample blank wells in a 96-well plate. For sample wells, add the activated enzyme mixture. For sample blank wells, add the sample lysate without the L-arginine substrate.
-
Initiate Reaction: Add 10 µL of L-arginine solution to the sample wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop Reaction and Color Development: Add 200 µL of the Urea Reagent mixture (prepared according to the kit instructions) to all wells. This will stop the arginase reaction and initiate the color development.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the optical density at 430 nm using a microplate reader.
-
Calculation: Determine the urea concentration in the samples by comparing the absorbance to the urea standard curve. Arginase activity is then calculated based on the amount of urea produced per unit time per amount of protein.
4. NOHA Inhibition Assay: To determine the IC50 or Ki of NOHA, the assay is performed as above with the inclusion of varying concentrations of this compound in the reaction mixture prior to the addition of the L-arginine substrate.
Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Exclusion)
This protocol is based on the measurement of the conversion of radiolabeled L-arginine to L-citrulline.
1. Principle: NOS activity is quantified by measuring the formation of [14C] or [3H]-L-citrulline from radiolabeled L-arginine. L-citrulline is separated from the unreacted L-arginine using a cation-exchange resin, and the radioactivity of L-citrulline is measured.
2. Materials:
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2, calmodulin, NADPH, FAD, FMN, and tetrahydrobiopterin)
-
[14C]-L-arginine or [3H]-L-arginine
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Cation-exchange resin (e.g., Dowex AG 50WX-8)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Cell or tissue homogenate
3. Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold Homogenization Buffer. Centrifuge to obtain the supernatant containing the NOS enzyme.
-
Reaction Setup: In a microcentrifuge tube, combine the sample supernatant with the Reaction Buffer and radiolabeled L-arginine.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding Stop Buffer.
-
Separation: Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.
-
Elution and Collection: Elute the L-citrulline with additional Stop Buffer and collect the eluate in a scintillation vial.
-
Measurement: Add scintillation fluid to the vial and measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.
4. NOHA Effect on NOS Activity: To investigate the effect of NOHA on NOS activity, NOHA is included in the reaction mixture. As NOHA is an intermediate, its addition is expected to increase the production of L-citrulline and NO.
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol details the measurement of nitrite (a stable breakdown product of NO) in cell culture supernatants or other biological fluids.
1. Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with an absorbance maximum at approximately 540 nm.
2. Materials:
-
Griess Reagent:
-
Solution A: Sulfanilamide in phosphoric acid
-
Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Nitrite Standard Solution (e.g., sodium nitrite)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
Cell culture supernatant or other biological fluid
3. Procedure:
-
Standard Curve: Prepare a series of nitrite standards of known concentrations in the same medium as the samples.
-
Sample Preparation: Collect the cell culture supernatant or biological fluid. If necessary, centrifuge to remove any cellular debris.
-
Assay: In a 96-well plate, add 50-100 µL of each standard and sample to separate wells.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
4. NOHA Treatment: To assess the effect of NOHA on NO production, cells are treated with various concentrations of this compound for a defined period before collecting the supernatant for the Griess assay. An increase in nitrite concentration would indicate enhanced NO production.
Conclusion and Future Directions
This compound stands at a critical juncture of the L-arginine metabolic pathways, acting as both a precursor for nitric oxide and a regulator of its own synthesis through the inhibition of the competing enzyme, arginase. This dual functionality makes NOHA and its analogs compelling targets for therapeutic intervention. For drug development professionals, modulating the activity of NOHA or the enzymes it interacts with offers a promising strategy to enhance NO bioavailability, which could have significant implications for the treatment of cardiovascular, inflammatory, and neoplastic diseases.
Future research should focus on the development of more potent and isoform-specific arginase inhibitors inspired by the structure of NOHA. Furthermore, a deeper understanding of the pharmacokinetics and pharmacodynamics of NOHA and its derivatives is essential for their successful translation into clinical applications. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, paving the way for novel therapeutic strategies that harness the power of the L-arginine-NO pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of Nitric Oxide, Measurement of Nitrosothiols Content, Activity of NOS and NR in Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Production of NG-Hydroxy-L-arginine in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (NOHA) is a critical, naturally occurring intermediate in the mammalian biosynthesis of nitric oxide (NO) from L-arginine. This reaction is catalyzed by the family of nitric oxide synthase (NOS) enzymes. Beyond its role as a precursor to the vital signaling molecule NO, NOHA has emerged as a significant biomolecule in its own right, primarily through its potent inhibition of arginase enzymes. This technical guide provides an in-depth exploration of the endogenous production of NOHA, its quantitative aspects, the experimental methodologies used for its study, and the key signaling pathways involved.
Core Concepts: The Biosynthesis of NG-Hydroxy-L-arginine
The synthesis of NOHA is the initial and rate-limiting step in the production of nitric oxide.[1] This process is a mono-oxygenation reaction where one of the guanidino nitrogens of L-arginine is hydroxylated. The reaction is catalyzed by three main isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.[1]
-
Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli, producing large amounts of NO for host defense.[1]
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[1]
All three isoforms utilize L-arginine, molecular oxygen, and the reducing agent NADPH as substrates. The reaction is complex and requires several cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4).[1] The NOHA produced largely remains bound to the enzyme for the second step of the reaction: the oxidation of NOHA to L-citrulline and NO.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the endogenous production and activity of NOHA.
Table 1: Kinetic Parameters for Nitric Oxide Synthase (NOS) Isoforms
| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |
| L-Arginine | Macrophage iNOS | 2.3 | 54 (µmol/min/mg) | Murine | [2] |
| NG-Hydroxy-L-arginine | Macrophage iNOS | 6.6 | 99 | Murine | [2] |
| L-Arginine | nNOS (neuronal) | 1.3 - 14 | - | Rat, Bovine, Human, Murine | [3] |
| L-Arginine | eNOS (endothelial) | 0.9 - 5.0 | - | Bovine, Human, Murine | [3] |
| L-Arginine | iNOS (inducible) | 2.2 - 32 | - | Rat, Human, Murine | [3] |
| L-Arginine | nNOSoxy | 1.7 ± 0.3 | - | Rat | [4] |
| NG-Hydroxy-L-arginine | nNOSoxy | 0.4 ± 0.1 (Kd) | - | Rat | [4] |
Table 2: Inhibitory Constants of NG-Hydroxy-L-arginine (NOHA) for Arginase Isoforms
| Inhibitor | Arginase Isoform | IC50 (µM) | Ki (µM) | Species/Source | Reference |
| NOHA | Arginase I | - | 10 - 12 | Rat Aortic Endothelial Cells | [5][6] |
| NOHA | Macrophage Arginase | 400 ± 50 | - | Murine | [7] |
| nor-NOHA | Macrophage Arginase | 12 ± 5 | - | Murine | [7] |
| nor-NOHA | IFN-γ + LPS-stimulated Macrophage Arginase | 10 ± 3 | - | Murine | [7] |
| NOHA | - | 230 ± 26 | - | - | [8] |
| nor-NOHA | - | 340 ± 12 | - | - | [8] |
Table 3: Reported Concentrations of NG-Hydroxy-L-arginine (NOHA) in Biological Samples
| Sample Type | Concentration | Condition | Species | Reference |
| Human Serum | ~0.2 µM | Healthy | Human | [9] |
| Human Urine | ~3 µM | Healthy | Human | [9] |
| Plasma | Significantly reduced | Metabolic Syndrome | Human | [10] |
Signaling Pathways and Logical Relationships
The interplay between NOS and arginase pathways is a critical regulatory hub in arginine metabolism.
Experimental Workflows
A typical workflow for investigating the role of NOHA in a cellular model involves several key steps.
Detailed Experimental Protocols
Measurement of NG-Hydroxy-L-arginine (NOHA) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of NOHA in biological samples.[9]
1. Sample Preparation:
- To a 10-µL aliquot of human serum or urine, add an internal standard (e.g., trideuteromethyl ester NOHA).[9]
2. Derivatization:
- Perform a two-step derivatization to create methyl ester pentafluoropropionyl (PFP) derivatives of NOHA.[9]
3. GC-MS Analysis:
- Utilize a gas chromatograph coupled to a mass spectrometer.
- Employ selected-ion monitoring in the negative-ion chemical ionization mode.[9]
- Monitor the mass-to-charge ratio (m/z) of 458 for endogenous NOHA and m/z 461 for the internal standard.[9]
4. Quantification:
- Calculate the concentration of NOHA based on the ratio of the peak areas of endogenous NOHA to the internal standard and a standard curve.
Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This assay measures NOS activity by detecting the production of nitric oxide, which is converted to nitrite and nitrate.[11][12]
1. Sample Preparation:
- Homogenize tissue or cells in cold NOS Assay Buffer containing protease inhibitors.[11]
- Centrifuge to remove insoluble material and collect the supernatant (lysate).[11]
- Determine the protein concentration of the lysate.[11]
2. Reaction Setup:
- In a 96-well plate, add sample lysate.
- Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate (L-arginine), and NOS Cofactors (NADPH, FAD, FMN, BH4).[11]
- For background control, omit the substrate or add a NOS inhibitor (e.g., L-NAME).
3. Incubation:
- Add the reaction mix to the sample wells and incubate at 37°C for a specified time (e.g., 1 hour).[12]
4. Nitrite/Nitrate Measurement (Griess Assay):
- Add nitrate reductase to convert nitrate to nitrite.
- Add Griess Reagent 1 and Griess Reagent 2 to all wells.[12]
- Incubate at room temperature for 10-15 minutes.[12]
- Measure the absorbance at 540 nm.[12]
5. Calculation:
- Calculate the NOS activity based on a nitrite standard curve, normalized to protein concentration and incubation time.
Arginase Activity Assay (Colorimetric)
This assay measures the production of urea from the hydrolysis of L-arginine by arginase.[13][14]
1. Sample Preparation:
- Homogenize tissue or cells in ice-cold Arginase Assay Buffer.[13][14]
- Centrifuge and collect the supernatant.[13][14]
- For samples with high urea content, a deproteinization step using a spin column may be necessary.[14]
2. Reaction Setup:
- In a 96-well plate, add the sample lysate.
- Prepare a substrate mix containing Arginase Assay Buffer and Arginase Substrate (L-arginine).[13]
- For a background control, a mix without the substrate is used.[13]
3. Incubation:
- Add the substrate mix to the sample wells and incubate at 37°C for a specified time (e.g., 20-30 minutes).[13]
4. Urea Detection:
- Add a reaction mix containing reagents that react with urea to produce a colored product.[13]
- Incubate as per the kit instructions.
5. Measurement:
6. Calculation:
- Determine the arginase activity from a urea standard curve, normalized to protein concentration and incubation time.
Conclusion
The endogenous production of NG-Hydroxy-L-arginine is a pivotal step in nitric oxide biology and a key regulatory point in L-arginine metabolism. Its dual role as an NO precursor and an arginase inhibitor underscores its importance in various physiological and pathological processes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to investigate and modulate this critical pathway. A thorough understanding of NOHA's biosynthesis and function is essential for the development of novel therapeutic strategies targeting conditions where nitric oxide and arginine metabolism are dysregulated.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreased plasma concentrations of L-hydroxy-arginine as a marker of reduced NO formation in patients with combined cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abcam.com [abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
Structural Analogs of NG-Hydroxy-L-arginine Acetate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a potent inhibitor of arginase, NOHA plays a pivotal role in regulating the balance between NO production and the urea cycle. This technical guide provides an in-depth overview of the structural analogs of NG-Hydroxy-L-arginine acetate, focusing on their synthesis, pharmacological activity, and the experimental methodologies used to characterize them. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in modulating the L-arginine-NO pathway.
Core Concepts: The L-Arginine Metabolic Hub
L-arginine serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes control distinct metabolic pathways with often opposing physiological outcomes. The interplay between NOS and arginase is a critical regulatory point in numerous physiological and pathological processes.
-
Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine, producing nitric oxide (NO) and L-citrulline. This process involves NG-hydroxy-L-arginine (NOHA) as a stable intermediate. NO is a crucial signaling molecule in the nervous, cardiovascular, and immune systems.
-
Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea, representing the final step in the urea cycle. By competing with NOS for the common substrate L-arginine, arginase can effectively downregulate NO production.
Structural analogs of NOHA are designed to selectively inhibit either NOS or arginase, thereby offering therapeutic potential for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Quantitative Data on Inhibitory Activity
The inhibitory potency of various NG-Hydroxy-L-arginine analogs against different isoforms of nitric oxide synthase (NOS) and arginase is summarized below. This data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, provides a comparative framework for evaluating these compounds.
| Compound | Target Enzyme(s) | IC50 (µM) | Ki (µM) | Notes |
| NG-Hydroxy-L-arginine (NOHA) | Arginase I (human) | - | 3.6 (Kd) | An intermediate in NO synthesis and a physiological inhibitor of arginase.[1] |
| Arginase II (human) | - | 1.6 | Demonstrates competitive inhibition.[2] | |
| Bovine Liver Arginase | 150 | - | ||
| nor-NOHA | Arginase I (human) | - | 0.517 (Kd) or ~0.05 (Kd) | A potent arginase inhibitor. Kd values were determined by surface plasmon resonance and isothermal titration calorimetry, respectively.[1] |
| Arginase II (human) | - | 0.051 | Shows potent and selective inhibition of arginase over NOS.[2] | |
| Murine Macrophage Arginase | 12 | - | Approximately 40-fold more potent than NOHA in this system.[3] | |
| NG-Nitro-L-arginine (L-NNA) | nNOS | - | - | A potent, non-selective NOS inhibitor.[4] |
| iNOS | - | 4.4 | ||
| NG-Nitro-L-arginine Methyl Ester (L-NAME) | Brain NOS | 70 | - | Acts as a prodrug that is hydrolyzed to the more active L-NNA.[5] |
| NG-Methyl-L-arginine (L-NMA) | nNOS | - | 2.0 | A non-selective competitive inhibitor of all NOS isoforms.[6] |
| eNOS | - | 2.1 | ||
| iNOS | - | 5.8 | ||
| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase II (human) | - | 0.25 (pH 7.5) or 0.0085 (pH 9.5) | A boronic acid-based transition-state analog inhibitor of arginase.[2] |
| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase II (human) | - | 0.31 (pH 7.5) or 0.030 (pH 9.5) | Another boronic acid-based transition-state analog inhibitor of arginase.[2] |
Experimental Protocols
Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent Method)
This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.
Materials:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-arginine
-
NADPH
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitor (structural analog of NOHA)
-
Griess Reagent (Reagent A: sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.
-
Initiate Reaction: Add the purified NOS enzyme to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Nitrite Quantification:
-
Add Griess Reagent A to each well, followed by Griess Reagent B.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Arginase Inhibition Assay
This assay measures the activity of arginase by quantifying the production of urea or L-ornithine.
Materials:
-
Purified arginase enzyme
-
Arginase Assay Buffer (e.g., Tris-HCl buffer with MnCl2)
-
L-arginine
-
Test inhibitor
-
Urea or L-ornithine detection reagents (e.g., α-isonitrosopropiophenone for urea)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer containing MnCl2 to ensure full activation.
-
Add Inhibitor: In a 96-well plate, add varying concentrations of the test inhibitor to the activated enzyme solution.
-
Initiate Reaction: Add L-arginine to each well to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction (e.g., by adding a strong acid).
-
Product Quantification:
-
Add the appropriate colorimetric reagents for the detection of urea or L-ornithine.
-
Incubate as required for color development.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the rate of product formation.
-
Determine the percent inhibition at each inhibitor concentration.
-
Calculate the IC50 value.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change associated with the binding of a ligand (inhibitor) to a protein (enzyme), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified enzyme (e.g., NOS oxygenase domain)
-
Purified ligand (NOHA analog)
-
ITC instrument
-
Appropriate buffer
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified enzyme in the ITC buffer.
-
Prepare a solution of the ligand at a concentration 10-15 times that of the enzyme in the same buffer.
-
-
ITC Experiment:
-
Fill the sample cell of the ITC instrument with the enzyme solution.
-
Load the injection syringe with the ligand solution.
-
Perform a series of small, sequential injections of the ligand into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the raw ITC data (heat pulses) to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
The fitting will yield the values for n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Signaling Pathways and Experimental Workflows
Caption: L-Arginine metabolic pathways and points of inhibition by NOHA and its analogs.
Caption: General workflow for a competitive enzyme inhibition assay.
Conclusion
Structural analogs of this compound are invaluable tools for dissecting the complex interplay between the nitric oxide and urea cycles. By providing selective inhibition of either NOS or arginase, these compounds not only advance our fundamental understanding of L-arginine metabolism but also hold significant promise for the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of these molecules in their respective fields. The continued design and characterization of novel NOHA analogs will undoubtedly pave the way for new strategies to treat a wide array of diseases.
References
- 1. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Physiological Significance of Nω-hydroxy-L-arginine (NOHA) as a Nitric Oxide Synthase Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nω-hydroxy-L-arginine (NOHA) is a critical, stable intermediate in the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS). Beyond its role as a direct precursor to NO, NOHA exhibits significant physiological activity, most notably as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. This dual function positions NOHA as a key regulator of NO bioavailability and a crucial molecule in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of the physiological significance of NOHA, detailing its biosynthesis, its role in signaling pathways, and its implications in health and disease. Quantitative data are presented for comparative analysis, and detailed experimental protocols for the study of NOHA are provided.
Introduction: The Central Role of NOHA in Nitric Oxide Biology
Nitric oxide is a pleiotropic signaling molecule with profound effects on vascular tone, neurotransmission, and the immune response.[1][2] The synthesis of NO is catalyzed by a family of three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][3] The canonical pathway for NO production is a two-step oxidative process that begins with the hydroxylation of L-arginine to form NOHA.[3][4] NOHA is then further oxidized by NOS to yield NO and L-citrulline.[3][4]
The significance of NOHA extends beyond its function as a simple intermediate. It is a potent, competitive inhibitor of both arginase I and II, enzymes that hydrolyze L-arginine to ornithine and urea.[5][6] By inhibiting arginase, NOHA can effectively increase the local concentration of L-arginine, thereby shunting this common substrate towards NO production.[6][7] This intricate interplay, often referred to as the NOS-arginase crosstalk, is a critical determinant of NO bioavailability in various physiological and pathological conditions.
Biosynthesis and Metabolism of NOHA
The formation of NOHA is the first and rate-limiting step in the NOS-catalyzed reaction. This process occurs within the oxygenase domain of the NOS enzyme and requires the presence of several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[3][5]
The reaction mechanism can be summarized as follows:
-
Electron Transfer: Electrons are transferred from NADPH via FAD and FMN in the reductase domain to the heme iron in the oxygenase domain.[3]
-
Oxygen Activation: The reduced heme iron binds molecular oxygen, which is then activated.
-
L-arginine Hydroxylation: The activated oxygen is used to hydroxylate the guanidino nitrogen of L-arginine, forming NOHA.[3][4]
Once formed, NOHA remains largely enzyme-bound and proceeds to the second step of the reaction:
-
NOHA Oxidation: NOHA is oxidized to produce NO and L-citrulline.[3]
While NOHA is primarily an intracellular intermediate, under conditions of high iNOS expression, it can be released into the systemic circulation.[8]
Quantitative Data
The following tables summarize key quantitative parameters related to NOHA's interaction with NOS and arginase, as well as its physiological concentrations.
| Parameter | Value | Enzyme/Condition | Reference(s) |
| Arginase Inhibition | |||
| Ki for Arginase I | 10-12 µM | Bovine Aortic Endothelial Cells | [5] |
| Ki for Arginase I (nor-NOHA) | 500 nM | [8] | |
| Ki for Arginase II (nor-NOHA) | 50 nM | [8] | |
| IC50 for Arginase | 150 µM | Rat Liver Homogenates | [7] |
| IC50 for Arginase | 450 µM | Murine Macrophages | [7] |
| IC50 for Arginase (nor-NOHA) | 10 +/- 3 µM | IFN-gamma + LPS-stimulated Macrophages | [9] |
| NOS Kinetics | |||
| Apparent Km of NOHA for NOS | 6.6 µM | Macrophage NOS | [10] |
| Apparent Vmax of NOHA for NOS | 99 nmol/min/mg | Macrophage NOS | [10] |
| Apparent Km of L-arginine for NOS | 2.3 µM | Macrophage NOS | [10] |
| Apparent Vmax of L-arginine for NOS | 54 µmol/min/mg | Macrophage NOS | [10] |
| Physiological Concentrations | |||
| Plasma NOHA | Significantly reduced in metabolic syndrome | Human | [11] |
| Physiological NO concentration range | 100 pM - 5 nM | [12][13] |
Signaling Pathways Involving NOHA
The physiological effects of NOHA are primarily mediated through its influence on the balance between NO and polyamine synthesis, two pathways that diverge from the common substrate L-arginine.
The NOS Catalytic Cycle and NOHA Formation
The following diagram illustrates the two-step synthesis of nitric oxide from L-arginine, highlighting the central role of NOHA as an intermediate.
The NOS-Arginase Crosstalk
NOHA's inhibitory effect on arginase creates a positive feedback loop for NO production. By limiting the conversion of L-arginine to ornithine, NOHA ensures a greater substrate pool for NOS.
Experimental Protocols
Accurate measurement of NOHA and the activity of related enzymes is crucial for research in this field. The following sections provide detailed methodologies for key experiments.
Quantification of NOHA by HPLC-MS/MS
This method allows for the sensitive and specific quantification of NOHA in biological matrices such as plasma and cell lysates.
5.1.1. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹⁵N₂-¹⁵N(ω)-hydroxy-L-arginine).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A.
5.1.2. HPLC Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
5.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NOHA and the internal standard. For NOHA, a common transition is m/z 191.1 → 70.1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NO Signaling Pathways in Aging | Encyclopedia MDPI [encyclopedia.pub]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 9. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. What is the real physiological NO concentration in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the real physiological NO concentration in vivo? - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Function of NG-Hydroxy-L-arginine Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NG-Hydroxy-L-arginine acetate (NOHA) is a critical endogenous molecule that stands at the crossroads of two vital physiological pathways: nitric oxide (NO) synthesis and the urea cycle. Its dual functionality as a potent competitive inhibitor of arginase and a key intermediate in the nitric oxide synthase (NOS) pathway positions it as a molecule of significant interest in various therapeutic areas, including cardiovascular diseases, immunology, and oncology. This technical guide provides an in-depth exploration of the biochemical and pharmacological properties of NOHA, presenting quantitative data, detailed experimental protocols, and visual representations of its roles in cellular signaling.
Introduction
L-arginine is a semi-essential amino acid that serves as a common substrate for two competing enzymes: nitric oxide synthase (NOS) and arginase. The balance between these two enzymatic pathways is crucial for maintaining physiological homeostasis. NOHA, a stable intermediate in the conversion of L-arginine to nitric oxide and L-citrulline by NOS, also functions as a powerful inhibitor of arginase.[1] This dual role allows NOHA to modulate the bioavailability of L-arginine, thereby influencing the production of nitric oxide, a key signaling molecule, and urea, a primary component of nitrogenous waste. Understanding the intricate functions of NOHA is paramount for the development of novel therapeutic strategies targeting the L-arginine metabolic pathways.
The Dual Functions of this compound
Inhibition of Arginase
Arginase exists in two main isoforms, Arginase I (cytosolic, predominantly in the liver) and Arginase II (mitochondrial, found in extrahepatic tissues), which catalyze the hydrolysis of L-arginine to L-ornithine and urea.[2] By inhibiting arginase, NOHA increases the intracellular concentration of L-arginine, making it more available for NOS and thereby promoting nitric oxide production.[3][4] This is particularly relevant in pathological conditions characterized by elevated arginase activity, which can lead to endothelial dysfunction and immune suppression.[2]
Intermediate in Nitric Oxide Synthesis
NOHA is the hydroxylated intermediate in the two-step oxidation of L-arginine to L-citrulline and nitric oxide, a reaction catalyzed by the three isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[5][6] The formation of NOHA is the first step in this process, and its subsequent oxidation yields nitric oxide.[5][7] The efficiency of this second step is crucial for the overall rate of NO production.[8]
Quantitative Data
The following tables summarize the available quantitative data for the interaction of NOHA with arginase and nitric oxide synthase isoforms. It is important to note that specific kinetic parameters for all human isoforms were not consistently available in the reviewed literature.
Table 1: Arginase Inhibition by this compound
| Enzyme Isoform | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Arginase I | Bovine Liver | 150 µM | [3] | |
| Arginase I | Human | Kd = 3.6 µM | [9] | |
| Arginase (unspecified) | Murine Macrophage | 400 +/- 50 µM | [10] | |
| Arginase II | Human | Not explicitly found for NOHA |
Note: Kd (dissociation constant) is reported for human Arginase I, which is a measure of binding affinity. While related to Ki, they are not identical.
Table 2: Kinetic Parameters of this compound as a NOS Substrate
| Enzyme Isoform | Species | Apparent Km | Apparent Vmax | Reference(s) |
| iNOS (macrophage) | Murine | 6.6 µM | 99 nmol/min/mg | [5] |
| nNOS | Rat | Not explicitly found | Not explicitly found | |
| eNOS | Bovine | Not explicitly found | Not explicitly found |
Note: The available data for nNOS focuses on the overall reaction kinetics with L-arginine rather than providing specific Km and Vmax values for NOHA as a substrate.
Experimental Protocols
Arginase Activity Assay (Colorimetric)
This protocol is adapted from a method used to measure urea production from L-arginine.
Principle: Arginase activity is determined by quantifying the amount of urea produced from the hydrolysis of L-arginine. The urea concentration is measured colorimetrically.
Materials:
-
Cell or tissue lysate
-
Lysis Buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors)
-
Activation Buffer (10 mM MnCl2 in 25 mM Tris-HCl, pH 7.5)
-
L-arginine solution (0.5 M, pH 9.7)
-
Acid Mixture (H2SO4:H3PO4:H2O in a 1:3:7 ratio)
-
α-isonitrosopropiophenone (ISPF) solution (9% in ethanol)
-
Urea standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Prepare cell or tissue lysates by homogenizing in Lysis Buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Activate the arginase by mixing 25 µL of lysate with 25 µL of Activation Buffer in a microcentrifuge tube. Incubate at 56°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of L-arginine solution to each sample. Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 400 µL of the Acid Mixture.
-
Add 40 µL of ISPF solution to each sample for color development. Incubate at 100°C for 45 minutes.
-
Cool the samples to room temperature and transfer 200 µL to a 96-well plate.
-
Measure the absorbance at 550 nm.
-
Calculate urea concentration based on a standard curve generated with known urea concentrations. Arginase activity is expressed as the amount of urea produced per unit of time per amount of protein.
For Inhibition Studies:
-
Pre-incubate the activated lysate with various concentrations of NOHA for a specified time before adding the L-arginine substrate.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Nitric Oxide Synthase (NOS) Activity Assay (Griess Reagent Method)
This protocol is based on the principle of measuring nitrite, a stable and oxidized product of nitric oxide.[5]
Principle: NOS activity is determined by measuring the amount of nitric oxide produced, which is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite, and the total nitrite is then quantified using the Griess reagent.
Materials:
-
Purified NOS enzyme or cell/tissue lysate
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
NADPH
-
FAD
-
FMN
-
(6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
L-arginine or NOHA solution
-
Nitrate Reductase
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrite standards
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Prepare a reaction mixture containing NOS Assay Buffer, NADPH, FAD, FMN, BH4, and calmodulin (if applicable).
-
Add a range of concentrations of the substrate (L-arginine or NOHA) to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified NOS enzyme or lysate to each well. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
To measure total nitric oxide production, add nitrate reductase and its cofactors to convert nitrate to nitrite. Incubate as per the manufacturer's instructions.
-
Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a standard curve prepared with known nitrite concentrations.
-
Determine the initial reaction velocities (V0) for each substrate concentration and plot V0 versus substrate concentration. Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving NOHA and a typical experimental workflow for determining enzyme kinetics.
Caption: The central role of L-arginine in the competing Urea Cycle and Nitric Oxide pathways, highlighting the dual function of NOHA.
Caption: Simplified nitric oxide signaling pathway initiated by the NOS-catalyzed conversion of NOHA to NO.
Caption: A generalized workflow for determining enzyme kinetic parameters such as Km and Vmax.
Conclusion and Future Directions
This compound is a molecule with a profound impact on cellular signaling through its dual regulation of the L-arginine metabolic pathways. Its ability to inhibit arginase and serve as a direct precursor for nitric oxide synthesis underscores its therapeutic potential. While significant progress has been made in understanding its function, further research is warranted to fully elucidate the kinetic parameters of NOHA with all isoforms of human arginase and nitric oxide synthase. Such data will be invaluable for the rational design of drugs targeting these pathways for the treatment of a wide range of diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this fascinating molecule.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase activity and isoforms in rat renal vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 8. Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermodynamic Characterization of Five Key Kinetic Parameters that Define Neuronal Nitric Oxide Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic characterization of five key kinetic parameters that define neuronal nitric oxide synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NG-Hydroxy-L-arginine Acetate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NG-Hydroxy-L-arginine acetate (L-NOHA) in cell culture experiments. L-NOHA is a physiological inhibitor of arginase and an intermediate in the biosynthesis of nitric oxide (NO), making it a valuable tool for studying cellular processes involving L-arginine metabolism.
Introduction
NG-Hydroxy-L-arginine (L-NOHA) is a naturally occurring molecule that plays a crucial role in the regulation of L-arginine metabolic pathways. It acts as a competitive inhibitor of arginase, the enzyme that converts L-arginine to ornithine and urea. By inhibiting arginase, L-NOHA increases the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced NO production. Additionally, L-NOHA can be directly metabolized by NOS to produce NO and citrulline. These dual actions make L-NOHA a potent modulator of cellular signaling, proliferation, and apoptosis, particularly in contexts where the balance between arginase and NOS activity is critical, such as in immunology, cancer biology, and cardiovascular research.
Data Presentation
The following tables summarize quantitative data regarding the effects of this compound in various cell culture-based experiments.
| Parameter | Cell Type | Value | Reference |
| Arginase Inhibition | |||
| Inhibitory Constant (Ki) for Arginase-I | Rat Aortic Endothelial Cells | 10-12 µM | [1][2] |
| IC50 for Arginase | Rat Kidney Homogenate | 230 ± 26 µM | [3] |
| IC50 for Arginase | Unstimulated Murine Macrophages | 400 ± 50 µM | [4] |
| IC50 for Arginase | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM (for nor-NOHA) | [4] |
| Arginase Catalytic Activity Inhibition | Caco-2 Cells | 85% at 3 µM | [5] |
| Cell Proliferation | |||
| Inhibition of Cell Proliferation | Caco-2 Human Colon Carcinoma Cells | 30-85% at 1-30 µM | [5] |
| Inhibition of Cell Proliferation | MDA-MB-468 Breast Cancer Cells | Selective inhibition and apoptosis induction | [6] |
| Nitric Oxide Production | |||
| Increased NO Release | Bovine Aortic Endothelial Cells | Significant increase at 3 µM | [7] |
| NO Production | LPS-activated RAW 264 Macrophages | Concentration-dependent | [8] |
Signaling Pathways and Experimental Workflow
L-Arginine Metabolic Pathways
Caption: L-Arginine metabolism is primarily governed by NOS and Arginase pathways.
Experimental Workflow for Assessing L-NOHA Effects
Caption: General workflow for studying the effects of L-NOHA in cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound salt in sterile, cell culture-grade water or a suitable buffer (e.g., PBS) to create a stock solution. A concentration of 10-100 mM is recommended.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, conical tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.
Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest (e.g., endothelial cells, macrophage cell lines like RAW 264.7, or cancer cell lines like Caco-2 or MDA-MB-468) in appropriate culture plates or flasks.
-
Adherence and Growth: Allow the cells to adhere and reach the desired confluency (typically 50-70%) before treatment.
-
Treatment: Dilute the L-NOHA stock solution in fresh, complete cell culture medium to the final desired concentrations (e.g., 1-100 µM). Remove the old medium from the cells and replace it with the L-NOHA-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Arginase Activity Assay
This protocol is adapted from commercially available colorimetric arginase activity assay kits.
-
Sample Preparation (Cell Lysate):
-
Harvest approximately 1 x 10⁶ cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of 10 mM Tris-HCl (pH 7.4) containing protease inhibitors (e.g., 1 µM pepstatin A, 1 µM leupeptin) and 0.4% (w/v) Triton™ X-100 for 10 minutes on ice.[9][10]
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet insoluble material.[10]
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Add 40 µL of the cell lysate to a 96-well plate.
-
Prepare a 5x Substrate Buffer by mixing 4 volumes of Arginine Buffer (pH 9.5) with 1 volume of Mn Solution.[10]
-
Add 10 µL of the 5x Substrate Buffer to each sample well to initiate the arginase reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Add the colorimetric reagent that reacts with the urea produced.
-
Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm, depending on the kit) using a microplate reader.[10][11]
-
Calculate arginase activity based on a standard curve generated with known urea concentrations.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.
-
Sample Collection: After the desired incubation period with L-NOHA, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. Prepare this reagent fresh.
-
Assay Procedure:
-
Add 50 µL of the collected cell culture supernatant to a 96-well plate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of L-NOHA as described in section 2. Include untreated control wells.
-
Addition of Reagent: At the end of the treatment period, add the proliferation reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the recommended time (typically 1-4 hours) to allow for the conversion of the reagent by metabolically active cells.
-
Absorbance Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control to determine the effect of L-NOHA on cell proliferation.
Conclusion
This compound is a versatile tool for investigating the roles of arginase and nitric oxide in cell culture models. The protocols outlined above provide a framework for studying its effects on enzyme activity, signaling, and cell fate. Researchers should optimize these protocols for their specific cell types and experimental questions. Careful consideration of appropriate controls and dose-response experiments will ensure the generation of robust and reliable data.
References
- 1. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide generation from extracellularly applied NG-hydroxy-L-arginine in LPS-activated RAW 264 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
Application Note: Quantification of NG-Hydroxy-L-arginine Acetate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of NG-Hydroxy-L-arginine acetate in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Due to the lack of a significant chromophore in NG-Hydroxy-L-arginine, a pre-column derivatization step using o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (3-MPA) is employed to yield a highly fluorescent isoindole derivative. This method is sensitive and specific, making it suitable for researchers, scientists, and drug development professionals investigating the role of NG-Hydroxy-L-arginine in various physiological and pathological processes.
Introduction
NG-Hydroxy-L-arginine (NOHA) is a stable intermediate product in the nitric oxide (NO) synthesis pathway, produced by the oxidation of L-arginine by nitric oxide synthases (NOS). As a precursor to NO and an inhibitor of the arginase enzyme, the quantification of NOHA is crucial for understanding its regulatory role in cardiovascular function, immune response, and various disease states. This document outlines a robust HPLC method for the reliable determination of NOHA levels in complex biological matrices. The protocol includes sample preparation using solid-phase extraction (SPE), pre-column derivatization, and subsequent separation and detection by RP-HPLC with fluorescence detection.
Experimental Workflow
Application Notes and Protocols: In Vivo Administration and Dosing of NG-Hydroxy-L-arginine Acetate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (L-NOHA) is a critical intermediate in the nitric oxide (NO) synthesis pathway, produced from L-arginine by nitric oxide synthase (NOS). As a substrate for NOS, L-NOHA plays a significant role in the regulation of vascular tone, neurotransmission, and immune responses. The acetate salt of NG-Hydroxy-L-arginine is often used in research to enhance its solubility and stability for in vivo applications. These application notes provide a comprehensive overview of the available data and detailed protocols for the in vivo administration and dosing of NG-Hydroxy-L-arginine acetate in mice, based on studies of related compounds and the principles of in vivo research.
Data Presentation
Table 1: In Vivo Administration and Dosing of L-arginine Analogs in Rodents
| Compound | Species | Route of Administration | Dose Range | Key Findings |
| NG-nitro-L-arginine methyl ester (L-NAME) | Mouse | Intraperitoneal (i.p.) | 1-75 mg/kg | Elicits dose-related antinociception.[1] |
| NG-nitro-L-arginine methyl ester (L-NAME) | Mouse | Intracerebroventricular (i.c.v.) | 0.1-100 µ g/mouse | Produces dose-related inhibition of formalin-induced paw licking.[1] |
| NG-nitro-L-arginine methyl ester (L-NAME) | Mouse | Oral (p.o.) | 75-150 mg/kg | Produces dose-related inhibition of formalin-induced paw licking.[1] |
| NG-hydroxy-L-arginine (L-HOArg) | Rat | Intravenous (i.v.) | 3 mg/kg/min | Antagonizes the hemodynamic effects of NO-biosynthesis inhibition.[2] |
| N(ω)-hydroxy-nor-L-arginine (nor-NOHA) | Rat | Intravenous (i.v.) | 10, 30, or 90 mg/kg | Rapidly cleared from plasma with a terminal half-life of 30 min.[3] |
| N(ω)-hydroxy-nor-L-arginine (nor-NOHA) | Rat | Intraperitoneal (i.p.) | 10, 30, or 90 mg/kg | Average absolute bioavailability of 98%.[3] |
| L-arginine-HCl | Mouse | Intraperitoneal (i.p.) | 2x4 g/kg, 3x3 g/kg, or 4x2.5 g/kg | Induction of acute pancreatitis, with severity dependent on mouse strain and dosing regimen.[4] |
| L-arginine | Mouse | Oral gavage | 8, 16, 24 mmol/kg | Reduced food intake.[5] |
| L-arginine monohydrochloride | Mouse | In drinking water | 3.75 mg/ml | Supplementation reduced mortality and improved disease outcome in Trypanosoma cruzi infection.[6] |
Table 2: Pharmacokinetic Parameters of L-arginine Analogs in Rats
| Compound | Parameter | Value | Route of Administration |
| N(ω)-hydroxy-nor-L-arginine (nor-NOHA) | Bioavailability | 98% | Intraperitoneal (i.p.)[3] |
| 53% | Intratracheal (i.t.)[3] | ||
| Terminal Half-life | 30 min | Intravenous (i.v.)[3] | |
| Total Clearance | 33 mL/min/kg | Intravenous (i.v.)[3] | |
| Inter-compartmental Clearance | 17 mL/min/kg | Intravenous (i.v.)[3] | |
| Central Volume of Distribution | 0.19 L/kg | Intravenous (i.v.)[3] | |
| Peripheral Volume of Distribution | 0.43 L/kg | Intravenous (i.v.)[3] | |
| NG-Nitro-L-arginine methyl ester (L-NAME) | Half-life | 19.2 minutes | Not specified |
| NG-L-arginine (L-NOARG) (metabolite of L-NAME) | Half-life | 22.9 hours | Not specified |
| NG-Nitro-L-arginine methyl ester (L-NAME) | Volume of Distribution | 0.45 L/kg | Not specified |
| NG-L-arginine (L-NOARG) (metabolite of L-NAME) | Volume of Distribution | 1.96 L/kg | Not specified |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound salt (purity ≥98%)
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. Assume an injection volume of 100 µL per 20 g mouse (5 mL/kg).
-
Weigh the compound: Accurately weigh the required amount of this compound salt in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile saline or PBS to the microcentrifuge tube. This compound is generally water-soluble.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube or directly into the dosing syringes.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. For longer-term storage, aliquots can be stored at -20°C, though stability under these conditions should be validated. A study on NG-monomethyl-L-arginine acetate showed stability for at least 98 days when stored at 5°C or -20°C.[7]
Protocol 2: In Vivo Administration of this compound in Mice
Animals:
-
Specify the mouse strain, age, and sex as these can influence experimental outcomes.[4]
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Routes of Administration:
-
Intraperitoneal (i.p.) Injection: This is a common route for systemic administration.
-
Restrain the mouse appropriately.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Inject the prepared solution at a volume of 5-10 mL/kg.
-
-
Intravenous (i.v.) Injection: For rapid systemic distribution and to bypass first-pass metabolism.
-
Typically administered via the tail vein.
-
Requires proper restraint and often a warming device to dilate the tail veins.
-
The injection volume should be around 5 mL/kg and administered slowly.
-
-
Oral Gavage (p.o.): For oral administration.
-
Use a proper gavage needle to deliver the solution directly into the stomach.
-
The volume should be carefully controlled to avoid aspiration.
-
Dosing:
-
Dose determination: The optimal dose will depend on the specific research question and the experimental model. Based on data from related compounds, a starting dose range of 10-100 mg/kg for systemic administration could be considered.
-
Pilot study: It is crucial to conduct a pilot study with a small number of animals to determine the dose-response relationship and to identify any potential toxicity.
-
Frequency of administration: This will depend on the pharmacokinetic profile of the compound. Given the short half-life of similar compounds like nor-NOHA (30 minutes in rats), frequent administration or continuous infusion may be necessary to maintain steady-state plasma concentrations.[3]
Mandatory Visualizations
References
- 1. L-NG-nitro arginine methyl ester exhibits antinociceptive activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Insights into the Methodology of L-Arginine-Induced Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L‐arginine promotes gut hormone release and reduces food intake in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-arginine supplementation reduces mortality and improves disease outcome in mice infected with Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Utilizing NOHA to Interrogate Macrophage Polarization and Immunometabolism
References
- 1. Stat1 Acetylation Inhibits Inducible Nitric Oxide Synthase Expression in Interferon-γ Treated RAW264.7 Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]
- 4. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight - STAT6/Arg1 promotes microglia/macrophage efferocytosis and inflammation resolution in stroke mice [insight.jci.org]
- 8. Transcriptomic Analysis of Human Polarized Macrophages: More than One Role of Alternative Activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The arginase 1/ornithine decarboxylase pathway suppresses HDAC3 to ameliorate the myeloid cell inflammatory response: implications for retinal ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of NG-Hydroxy-L-arginine acetate in cancer cell proliferation studies.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the nitric oxide (NO) synthase (NOS) pathway and a potent inhibitor of the arginase enzyme. In the context of cancer biology, L-arginine serves as a substrate for two key enzymes: NOS, which produces NO with complex, often anti-proliferative effects, and arginase, which converts L-arginine to L-ornithine, a precursor for polyamines essential for cell proliferation.[1][2] Many cancer cells exhibit high arginase activity to fuel their rapid growth.[1][2][3] NOHA's ability to selectively inhibit arginase makes it a valuable tool for studying the role of the L-arginine-polyamine pathway in cancer cell proliferation and as a potential therapeutic agent.[1][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing NG-Hydroxy-L-arginine acetate in cancer cell proliferation studies.
Mechanism of Action
This compound primarily exerts its anti-proliferative effects by inhibiting arginase.[1][4] This inhibition leads to a depletion of L-ornithine, which is a rate-limiting substrate for ornithine decarboxylase (ODC) in the synthesis of polyamines (putrescine, spermidine, and spermine).[4] Polyamines are crucial for cell division, DNA replication, and protein synthesis. By blocking polyamine production, NOHA can induce cytostasis and apoptosis in cancer cells that are highly dependent on this pathway.[1][4] Studies have shown that in some cancer cell lines, the cytostatic effects of NOHA can be reversed by the addition of exogenous polyamines, confirming this mechanism of action.[4]
dot
Caption: Mechanism of NOHA-induced inhibition of cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects on various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of NOHA in Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| Caco-2 | Human Colon Carcinoma | 1 - 30 | Inhibition of cell proliferation by 30-85% | [4] |
| MDA-MB-468 | Human Breast Cancer | Not specified, but effective | Inhibition of proliferation, induction of apoptosis, S-phase cell cycle arrest | [1] |
| HT-29 | Human Colon Carcinoma | Not specified, but effective | Dose-dependent inhibition of proliferation, induction of apoptosis | [5] |
| P-388 | Mouse Lymphoma | Not specified, but effective | Dose-dependent inhibition of proliferation, induction of apoptosis | [5] |
| PC-3 | Human Prostate Carcinoma | Not specified, but effective | Dose-dependent inhibition of proliferation, induction of apoptosis | [5] |
| K-562 | Human Erythroleukemia | Not specified, but effective | Dose-dependent inhibition of proliferation, induction of apoptosis | [5] |
Table 2: Specific Effects of NOHA on Cancer Cell Lines
| Cell Line | Parameter | Observation | Concentration (µM) | Reference |
| Caco-2 | Arginase Activity | 85% inhibition | 3 | [4] |
| MDA-MB-468 | Apoptosis | Induced after 48 hours | Not Specified | [1] |
| MDA-MB-468 | p21 Expression | Increased | Not Specified | [1] |
| MDA-MB-468 | Spermine Content | Reduced | Not Specified | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on cancer cell proliferation.
Protocol 1: Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of NOHA on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (NOHA)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
NOHA Treatment: Prepare a stock solution of NOHA in sterile water or PBS.[6] Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM).
-
Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of NOHA. Include a vehicle control (medium without NOHA).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the NOHA concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following treatment with NOHA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (NOHA)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of NOHA as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Protocol 3: Arginase Activity Assay
Objective: To measure the inhibitory effect of NOHA on arginase activity in cell lysates.
Materials:
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound (NOHA)
-
Arginase Activity Assay Kit (colorimetric)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Lysis: Treat cells with NOHA as desired. Lyse the cells using a suitable lysis buffer and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.
-
Arginase Activity Measurement: Follow the manufacturer's instructions for the arginase activity assay kit. Typically, this involves incubating the cell lysate with an L-arginine substrate, followed by the detection of urea, a product of the arginase reaction.
-
Data Analysis: Calculate the arginase activity (e.g., in mU/mg of protein) for each sample. Compare the activity in NOHA-treated samples to the untreated control to determine the percentage of inhibition.
Visualizations
dot
Caption: Experimental workflow for studying NOHA's effects on cancer cells.
References
- 1. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NG-hydroxy-L-arginine and nitric oxide inhibit Caco-2 tumor cell proliferation by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of arginine and its methylated derivatives in cancer biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: NG-Hydroxy-L-arginine Acetate for Investigating Endothelial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is an early marker in the pathogenesis of several cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[1][2] It is primarily characterized by the reduced bioavailability of nitric oxide (NO), a critical signaling molecule that regulates vascular tone, inhibits platelet aggregation, and prevents leukocyte adhesion.[3][4][5] NO is synthesized from the amino acid L-arginine by the enzyme endothelial nitric oxide synthase (eNOS).[6][7]
In the vascular endothelium, eNOS competes for its substrate, L-arginine, with the arginase enzyme, which hydrolyzes L-arginine to L-ornithine and urea.[5][8] Upregulation of arginase activity is implicated in various vascular disease states, as it limits the L-arginine available for eNOS, thereby reducing NO production and contributing to endothelial dysfunction.[3][9][10]
NG-Hydroxy-L-arginine (L-NOHA) is a crucial intermediate in the two-step enzymatic conversion of L-arginine to NO and L-citrulline by NOS.[11][12] Furthermore, L-NOHA is a potent inhibitor of the arginase enzyme.[11][13] This dual functionality makes NG-Hydroxy-L-arginine acetate a valuable pharmacological tool for investigating the complex interplay between eNOS and arginase in the context of endothelial health and disease. These application notes provide detailed protocols for utilizing L-NOHA to study its effects on NO production, enzyme activity, and vascular function.
Mechanism of Action: L-NOHA in the L-Arginine/NO Pathway
L-NOHA's primary mechanism for improving endothelial function lies in its ability to inhibit arginase. By blocking arginase, L-NOHA effectively increases the intracellular pool of L-arginine available to eNOS.[9][14] This substrate redirection enhances NO synthesis, which can restore endothelium-dependent vasodilation and ameliorate the effects of endothelial dysfunction. In conditions of high oxidative stress, eNOS can become "uncoupled," producing superoxide anions (O₂⁻) instead of NO.[2][4][14] By increasing L-arginine availability, L-NOHA can help restore normal eNOS coupling and shift the balance back towards NO production.[10]
Experimental Protocols
The following protocols provide methodologies for assessing the effects of this compound in models of endothelial dysfunction.
Protocol 1: In Vitro Investigation of Endothelial Dysfunction in Cultured Cells
This protocol describes a general workflow for inducing endothelial dysfunction in cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and testing the restorative effects of L-NOHA.
Workflow:
Methodology:
-
Cell Culture: Culture primary endothelial cells or a cell line like thymus-derived endothelial cells (tEnd.1) in appropriate media until they reach 80-90% confluency.[1]
-
Induction of Dysfunction:
-
To mimic hyperglycemic conditions, incubate cells in high-glucose media (e.g., 25 mM D-glucose) for 24-72 hours.
-
Alternatively, induce dysfunction by treating cells with a NOS inhibitor like L-NAME (e.g., 100 µM for 72-96 hours).[1]
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or appropriate buffer.
-
Treat the "dysfunctional" cells with varying concentrations of L-NOHA (e.g., 10 µM to 1 mM) for a specified time (e.g., 24 hours). Include a vehicle control group.
-
-
Assessment:
-
Collect the cell culture supernatant to measure nitrite/nitrate levels as an indicator of NO production (see Protocol 2).
-
Lyse the cells to prepare samples for measuring eNOS and arginase activity (see Protocols 3 & 4).
-
Extract RNA or protein to analyze the expression of relevant genes (e.g., eNOS, arginase, adhesion molecules) via RT-qPCR or Western blot.
-
Protocol 2: Measurement of Nitric Oxide (NO) Production via Griess Assay
This colorimetric assay quantifies nitrite (NO₂⁻), a stable and oxidized product of NO, in aqueous solutions like cell culture supernatant.[15]
Methodology:
-
Sample Collection: Collect 50-100 µL of cell culture supernatant from each experimental condition.
-
Standard Curve: Prepare a sodium nitrite standard curve ranging from approximately 1 to 100 µM in the same culture medium used for the experiment.
-
Griess Reaction:
-
Add 50 µL of each sample and standard to a 96-well plate in duplicate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Nitric Oxide Synthase (NOS) Activity Assay
NOS activity is commonly determined by measuring the conversion of radiolabeled L-arginine to L-[¹⁴C/³H]-citrulline.[16][17]
Methodology:
-
Homogenate Preparation: Prepare cell or tissue homogenates in a buffer containing protease inhibitors and necessary cofactors (e.g., NADPH, calmodulin, BH₄).
-
Reaction Mixture: In a microcentrifuge tube, combine the homogenate with a reaction buffer containing L-[¹⁴C]-arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction is stopped by adding a stop buffer (e.g., HEPES with EGTA).
-
Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG 50WX-8). The positively charged L-[¹⁴C]-arginine binds to the resin, while the neutral L-[¹⁴C]-citrulline flows through.
-
Quantification: Collect the eluate and quantify the amount of L-[¹⁴C]-citrulline using a scintillation counter.
-
Calculation: NOS activity is expressed as pmol of L-citrulline formed per minute per mg of protein.
Protocol 4: Arginase Activity Assay
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.[18][19]
Methodology:
-
Lysate Preparation: Lyse cells in a buffer containing Triton X-100 and protease inhibitors.
-
Enzyme Activation: Add a buffer containing MnCl₂ to the lysate and heat at 55-60°C for 10 minutes to activate arginase.
-
Arginine Hydrolysis: Add L-arginine (e.g., 0.5 M, pH 9.7) to the activated lysate and incubate at 37°C for 60 minutes.
-
Stopping the Reaction: Stop the reaction by adding an acid mixture (e.g., H₂SO₄/H₃PO₄/H₂O).
-
Urea Detection: Add α-isonitrosopropiophenone (ISPF) and heat at 100°C for 45 minutes. Cool the samples in the dark for 10 minutes.
-
Measurement: Measure the absorbance of the resulting colored product at 540 nm.
-
Calculation: Quantify urea concentration using a urea standard curve and express arginase activity as units per mg of protein.
Quantitative Data Summary
The following tables summarize typical concentrations and parameters for the experimental use of L-NOHA and related compounds.
Table 1: In Vitro Experimental Concentrations
| Compound | Target | Typical Concentration Range | Cell Type | Purpose | Reference |
|---|---|---|---|---|---|
| NG-Hydroxy-L-arginine | Arginase Inhibition | 10 µM - 1 mM | Endothelial Cells, Macrophages | Restore NO production | [19][20] |
| L-NAME | NOS Inhibition | 100 µM - 1 mM | Endothelial Cells (tEnd.1) | Induce endothelial dysfunction | [1][21] |
| High D-Glucose | Oxidative Stress | 25 mM | Endothelial Cells | Model hyperglycemic dysfunction | [8] |
| Acetylcholine (ACh) | eNOS Activation | 1 nM - 10 µM | Endothelial Cells / Aortic Rings | Stimulate NO-mediated vasodilation |[21][22] |
Table 2: Ex Vivo and In Vivo Experimental Parameters
| Compound | Application | Dosage/Concentration | Model | Effect | Reference |
|---|---|---|---|---|---|
| nor-NOHA | Cardioprotection | 100 mg/kg (i.v.) | Rat (Ischemia-Reperfusion) | Reduced infarct size | [23] |
| L-arginine | Vasodilation | 6 g (oral) | Hypertensive Patients | Improved flow-mediated dilation | [24] |
| L-NMMA | NOS Inhibition | 0.1 - 100 µM | Porcine Aortic Endothelium | Inhibition of eNOS activity |[21] |
Important Considerations
-
Compound Stability: this compound should be stored properly according to the manufacturer's instructions, typically desiccated and at low temperatures, to prevent degradation.
-
Off-Target Effects: While L-NOHA is a known arginase inhibitor, researchers should be aware of its role as a NOS intermediate. Experimental design should account for its potential direct effects on the NOS pathway.
-
Spontaneous NO Release: A study has shown that nor-NOHA, a related arginase inhibitor, can spontaneously release NO-like molecules in cell culture media containing riboflavin.[25] This potential artifact should be considered when interpreting NO measurement data, and appropriate controls (e.g., inhibitor in cell-free media) should be included.
By using the protocols and information outlined in these notes, researchers can effectively employ this compound as a tool to dissect the critical roles of arginase and eNOS in the complex mechanisms of endothelial dysfunction.
References
- 1. Endothelial dysfunction due to the inhibition of the synthesis of nitric oxide: Proposal and characterization of an in vitro cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Arginine, Nitric Oxide, and Endothelial Dysfunction Underlying Atherosclerotic Cardiovascular Disease (ASCVD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine and Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Donation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Arginase in the Vascular Endothelium: Friend or Foe? [frontiersin.org]
- 9. ahajournals.org [ahajournals.org]
- 10. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benthamopenarchives.com [benthamopenarchives.com]
- 14. Role of the eNOS Uncoupling and the Nitric Oxide Metabolic Pathway in the Pathogenesis of Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 16. An improved assay for measurement of nitric oxide synthase activity in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Endothelial nitric oxide synthase mediates cutaneous vasodilation during local heating and is attenuated in middle-aged human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Oral L-arginine improves endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Arginase Inhibitors Using NG-Hydroxy-L-arginine acetate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Arginase is a manganese-containing enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, representing the final step in the urea cycle.[1] Two isoforms, Arginase I (cytosolic) and Arginase II (mitochondrial), are found in mammals and differ in their tissue distribution and subcellular localization.[1] Beyond its role in ammonia detoxification, arginase activity is implicated in various pathological conditions, including cardiovascular diseases, cancer, and immune system dysfunction, by regulating the bioavailability of L-arginine for nitric oxide synthase (NOS).[1][2] Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy. NG-Hydroxy-L-arginine (NOHA), an intermediate in the production of nitric oxide from L-arginine by NOS, is a potent physiological inhibitor of arginase.[3][4] This application note provides a detailed protocol for a colorimetric, high-throughput arginase activity assay to screen for and characterize inhibitors, using NG-Hydroxy-L-arginine acetate (NOHA) as a reference compound.
Principle of the Assay
The arginase activity assay is based on the enzymatic conversion of L-arginine to urea and L-ornithine. The quantity of urea produced is then determined colorimetrically. In this protocol, urea reacts with a specific chromogen under acidic conditions to form a colored product, the intensity of which is directly proportional to the arginase activity in the sample.[1][5] The absorbance is measured at a specific wavelength, typically between 430 nm and 520 nm, depending on the chromogenic reagent used.[6][7] The inhibitory effect of compounds like NOHA is quantified by measuring the reduction in urea production in their presence.
Application
This assay is suitable for:
-
Measuring arginase activity in various biological samples, including cell lysates, tissue homogenates, plasma, and serum.[1]
-
High-throughput screening (HTS) of chemical libraries for novel arginase inhibitors.
-
Determining the potency of arginase inhibitors by calculating their half-maximal inhibitory concentration (IC50) values.
Data Presentation
The inhibitory activity of this compound against arginase is summarized in the table below. It is important to note that IC50 values can vary depending on the specific assay conditions, pH, and the source of the enzyme.
| Inhibitor | Enzyme | Reported IC50 Value (µM) | Reference(s) |
| NG-Hydroxy-L-arginine (NOHA) | Arginase I | 10 - 12 | [8] |
| NG-Hydroxy-L-arginine (NOHA) | Arginase | 230 ± 26 | [9] |
| nor-NOHA (analog of NOHA) | Arginase I (rat liver) | 2 | [10] |
| nor-NOHA (analog of NOHA) | Arginase (mouse macrophages) | 50 | [10] |
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nω-Hydroxy-nor-L-arginine diacetate Salt ≥97% (TLC), Arginase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantification of N-hydroxy-L-arginine (NOHA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthases (NOS).[1][2][3][4] The production of NO is a vital signaling pathway involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2][3] Given its role as a direct precursor to NO, the accurate quantification of NOHA in biological matrices such as plasma and urine can provide valuable insights into NOS activity and the overall state of the L-arginine/NO pathway. Dysregulation of this pathway is implicated in various cardiovascular and inflammatory diseases. This document provides detailed protocols for the quantification of NOHA in plasma and urine using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Biochemical Pathway: Nitric Oxide Synthesis
NOHA is produced in a two-step enzymatic process from L-arginine by the NOS enzyme family (nNOS, eNOS, iNOS). In the first step, L-arginine is hydroxylated to form NOHA. Subsequently, NOHA is oxidized by NOS to produce nitric oxide and L-citrulline.[1][2][3] This pathway requires cofactors such as NADPH and tetrahydrobiopterin (BH4).[4]
References
- 1. Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous bioanalysis of L-arginine, L-citrulline, and dimethylarginines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
Application Notes and Protocols for NOHA Delivery in Animal Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of N-omega-hydroxy-nor-L-arginine (NOHA), a potent arginase inhibitor, in animal models of neuroinflammation. This document includes summaries of pharmacokinetic data, detailed experimental protocols for inducing neuroinflammation and administering NOHA, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to NOHA and its Role in Neuroinflammation
N-omega-hydroxy-nor-L-arginine (NOHA) is a selective and reversible inhibitor of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. In the context of neuroinflammation, the upregulation of arginase in activated microglia and astrocytes can deplete L-arginine levels, thereby limiting the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). While excessive NO can be neurotoxic, a basal level is crucial for neuronal function and vasodilation. By inhibiting arginase, NOHA can redirect L-arginine metabolism towards NOS, potentially modulating the neuroinflammatory response. The subsequent increase in NO can have dual roles, and understanding the precise effects of NOHA in different neuroinflammatory contexts is an active area of research.
Data Presentation: Pharmacokinetics and In Vitro Efficacy of NOHA
The following tables summarize key quantitative data for NOHA from preclinical studies. These values are essential for designing in vivo experiments.
Table 1: Pharmacokinetic Parameters of NOHA in Rats
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Intratracheal (IT) |
| Dose Range | 10, 30, 90 mg/kg | 10, 30, 90 mg/kg | 10, 30, 90 mg/kg |
| Bioavailability | 100% | 98% | 53% |
| Terminal Half-life | 30 min | - | - |
| Mean Residence Time | 12.5 min | - | - |
| Data from a study in Brown Norway rats.[1] |
Table 2: In Vitro Inhibitory Activity of NOHA
| Cell Type | Condition | IC50 for Arginase Inhibition |
| Murine Macrophages | Unstimulated | 12 ± 5 µM |
| Murine Macrophages | Stimulated with IFN-γ + LPS | 10 ± 3 µM |
| Rat Liver | - | 2 µM |
| IC50 values represent the concentration of NOHA required to inhibit 50% of the arginase activity.[2] |
Signaling Pathway of NOHA Action in Neuroinflammation
The following diagram illustrates the proposed mechanism of action for NOHA in a neuroinflammatory state, particularly in activated microglia.
Experimental Protocols
The following are detailed protocols for inducing neuroinflammation in animal models and for the administration of NOHA.
Protocol 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This protocol describes the induction of systemic inflammation leading to neuroinflammation using a single intraperitoneal injection of LPS.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
NOHA
-
Vehicle for NOHA (e.g., sterile saline)
-
8-12 week old C57BL/6 mice
-
Standard animal housing and care facilities
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of use.
-
NOHA Preparation: Dissolve NOHA in the chosen vehicle to the desired concentration. Based on studies in other inflammatory models, a starting dose of 40 mg/kg can be considered.[3]
-
Experimental Groups:
-
Group 1: Vehicle control (Saline injection + Vehicle for NOHA)
-
Group 2: LPS control (LPS injection + Vehicle for NOHA)
-
Group 3: NOHA treatment (LPS injection + NOHA)
-
Group 4: NOHA control (Saline injection + NOHA)
-
-
NOHA Administration: Administer NOHA or its vehicle via intraperitoneal (IP) injection. The timing of administration can be varied (e.g., 30 minutes before LPS, or as a therapeutic intervention after LPS). A once-daily injection schedule can be adopted for multi-day studies.
-
LPS Administration: Administer a single IP injection of LPS at a dose of 1-5 mg/kg.[4] The lower end of the dose range is often sufficient to induce a robust neuroinflammatory response.
-
Monitoring: Monitor animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake).
-
Tissue Collection and Analysis: At a predetermined time point (e.g., 4, 24, or 72 hours post-LPS), euthanize the animals.
-
Collect blood for serum cytokine analysis.
-
Perfuse animals with ice-cold PBS.
-
Harvest brains. One hemisphere can be snap-frozen for biochemical assays (e.g., ELISA, Western blot, PCR for cytokines like TNF-α, IL-1β, and iNOS), and the other can be fixed in 4% paraformaldehyde for immunohistochemical analysis (e.g., for microglial activation markers like Iba1).
-
Experimental Workflow: LPS-Induced Neuroinflammation and NOHA Treatment
Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is a widely used model for multiple sclerosis, characterized by demyelination and neuroinflammation.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PT)
-
Sterile PBS
-
NOHA
-
Vehicle for NOHA (e.g., sterile saline)
-
8-10 week old female C57BL/6 mice
-
Standard animal housing and care facilities
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion of MOG35-55 (e.g., 200 µg) in CFA.
-
Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7. Use a standard scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
NOHA Administration:
-
Prophylactic Treatment: Begin NOHA administration (e.g., 40 mg/kg IP, daily) from day 0 or a few days before immunization.
-
Therapeutic Treatment: Begin NOHA administration upon the onset of clinical signs (e.g., score of 1).
-
-
Tissue Collection and Analysis:
-
At the peak of the disease or at a predetermined endpoint, euthanize the animals.
-
Collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the CNS to analyze immune cell populations by flow cytometry.
-
Measure cytokine levels in the CNS tissue homogenates.
-
Logical Relationship: Prophylactic vs. Therapeutic NOHA Treatment in EAE
Concluding Remarks
The provided protocols and data serve as a foundational guide for investigating the therapeutic potential of NOHA in animal models of neuroinflammation. The choice of administration route, dose, and timing should be carefully considered based on the specific research question and the animal model used. It is recommended to conduct pilot studies to determine the optimal experimental parameters. The pharmacokinetic data from rats suggests that intraperitoneal administration is a viable route with high bioavailability. The in vitro data confirms the potent inhibitory effect of NOHA on arginase, providing a strong rationale for its use in neuroinflammation research. Further studies are warranted to fully elucidate the efficacy and mechanisms of NOHA in mitigating neuroinflammatory processes in the central nervous system.
References
- 1. Noncovalent Protein Arginine Deiminase (PAD) Inhibitors Are Efficacious in Animal Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein arginine deiminases and their efficacy in animal models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: Studying the Effect of NOHA on the Tumor Microenvironment
Introduction
The tumor microenvironment (TME) is a complex and dynamic network of cancer cells, stromal cells, immune cells, and extracellular matrix components. A key mechanism of tumor immune evasion involves the metabolic reprogramming of the TME.[1][2] Myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) within the TME often overexpress the enzyme Arginase 1 (ARG1).[3][4][5] ARG1 depletes the local concentration of L-arginine, an amino acid essential for T-cell proliferation and function.[6][7] This L-arginine deprivation leads to impaired T-cell receptor (TCR) signaling, reduced cytokine production, and ultimately, a suppressed anti-tumor immune response.[6][8]
Nω-Hydroxy-nor-L-arginine (NOHA) is a potent and reversible competitive inhibitor of arginase.[7][9][10] By blocking ARG1 activity, NOHA restores extracellular L-arginine levels, thereby reversing myeloid cell-mediated immunosuppression and enhancing T-cell-dependent anti-tumor immunity.[4][6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the effects of NOHA on the TME.
Mechanism of Action: NOHA in the Tumor Microenvironment
Within the TME, MDSCs and TAMs take up L-arginine and metabolize it via ARG1 into urea and L-ornithine.[5][11] L-ornithine can be further converted into polyamines, which promote cancer cell proliferation.[12] The depletion of L-arginine impairs T-cell function. NOHA blocks this process by inhibiting ARG1, which increases the bioavailability of L-arginine for T-cells and for Nitric Oxide Synthase (NOS). The resulting increase in nitric oxide (NO) can have complex, context-dependent effects on the TME, including modulation of angiogenesis and T-cell infiltration.[13][14][15][16]
Caption: NOHA inhibits Arginase 1 to restore L-arginine and reverse T-cell suppression.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NOHA from preclinical studies.
Table 1: In Vitro Effects of NOHA on MDSC-Mediated T-Cell Suppression
| Cell Type / Assay | NOHA Concentration | Effect | Reference |
| Murine MDSCs / MLR | 30 µM | Titratable reduction in suppression | [11] |
| Murine MDSCs / MLR | 100 µM | Significant reduction in suppression | [11] |
| Murine MDSCs / MLR | 300 µM | Suppression reduced from ~70% to 18-35% | [11] |
Table 2: In Vivo Effects of NOHA on Tumor Growth
| Tumor Model | NOHA Dosage | Treatment Schedule | Outcome | Reference |
| 3LL Murine Lung Carcinoma | Dose-dependent | Not specified | Significant tumor growth inhibition | [6] |
| 3LL Murine Lung Carcinoma | 500 mg/kg (with L-Arg) | Not specified | Significant tumor growth inhibition | [6] |
| CML Xenograft (Hypoxic) | 1 mM (in vitro) / 0.5µM Imatinib | 72 hours | Overcame hypoxia-mediated TKI resistance | [12] |
Table 3: Effects of NOHA on Leukemic Cells
| Cell Line | Condition | NOHA Concentration | Effect | Reference |
| K562 (CML) | Hypoxia (1.5% O₂) | 0.1 - 1 mM | Dose-dependent induction of apoptosis | [10][12] |
| K562 (CML) | Normoxia (21% O₂) | 0.1 - 1 mM | Little effect on cell viability | [12] |
| Primary CML CD34+ cells | Hypoxia (1.5% O₂) | 1 mM | Overcame resistance to Imatinib (0.5µM) | [12] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Suppression Assay
This protocol is designed to assess the ability of NOHA to reverse MDSC-mediated suppression of T-cell proliferation.
Materials:
-
Cells: Splenocytes from tumor-bearing mice (source of MDSCs), CD8+ or CD4+ T-cells from healthy syngeneic mice, and stimulator cells (e.g., irradiated allogeneic splenocytes).
-
Reagents: NOHA (nor-NOHA), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, β-mercaptoethanol, anti-CD3/CD28 antibodies or mitogen (e.g., Concanavalin A), [³H]-thymidine or CFSE dye.
-
Equipment: 96-well round-bottom plates, cell counter, centrifuge, 37°C incubator with 5% CO₂, scintillation counter or flow cytometer.
Methodology:
-
MDSC Isolation: Isolate MDSCs from the spleens of tumor-bearing mice (e.g., 3LL tumor model) using magnetic-activated cell sorting (MACS) with anti-Gr-1 and/or anti-Ly6G/Ly6C antibodies.
-
T-Cell Isolation: Isolate T-cells from the spleens of naive mice using a T-cell enrichment kit. For proliferation tracking, label T-cells with CFSE dye according to the manufacturer's protocol.
-
Co-culture Setup: In a 96-well plate, set up the following conditions in triplicate:
-
T-cells alone (negative control)
-
T-cells + stimulators (e.g., anti-CD3/CD28 beads) (positive control)
-
T-cells + stimulators + MDSCs (at various T-cell:MDSC ratios, e.g., 1:1, 2:1)
-
T-cells + stimulators + MDSCs + NOHA (at various concentrations, e.g., 30 µM, 100 µM, 300 µM).[11]
-
-
Incubation: Culture the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Analysis:
-
[³H]-Thymidine Incorporation: 16-18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto filter mats and measure thymidine incorporation using a scintillation counter.
-
CFSE Dilution: Harvest cells and stain with fluorescently-labeled antibodies for T-cell markers (e.g., CD8). Analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence indicates cell division.
-
-
Data Analysis: Calculate the percentage of suppression by MDSCs and the reversal of suppression by NOHA relative to the positive control.
Protocol 2: In Vivo Tumor Efficacy Study
This protocol outlines a general framework for evaluating the anti-tumor efficacy of NOHA in a syngeneic mouse model.
Materials:
-
Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old).
-
Tumor Cells: 3LL (Lewis Lung Carcinoma) or other syngeneic tumor cell lines.
-
Reagents: NOHA, sterile PBS or other appropriate vehicle.
-
Equipment: Calipers, syringes, animal handling equipment.
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁵ to 1 x 10⁶ tumor cells (e.g., 3LL cells) into the flank of the mice.[6][17]
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Vehicle control (e.g., PBS i.p.)
-
NOHA (low dose, e.g., 50 mg/kg, i.p.)
-
NOHA (high dose, e.g., 100 mg/kg, i.p.)
-
Positive control (e.g., anti-PD-1 antibody)
-
Combination: NOHA + anti-PD-1
-
-
Drug Administration: Administer treatment as per the defined schedule (e.g., daily or every other day for 2-3 weeks).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or at the end of the study.
-
TME Analysis: At the endpoint, tumors, spleens, and tumor-draining lymph nodes can be harvested for further analysis:
-
Flow Cytometry: Analyze the frequency and phenotype of infiltrating immune cells (CD8+ T-cells, regulatory T-cells, MDSCs).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of immune cells and proliferation (e.g., CD8, FoxP3, Gr-1, Ki67).
-
Arginase Activity Assay: Measure arginase activity in tumor lysates.
-
Caption: Workflow for an in vivo study of NOHA's anti-tumor efficacy.
Protocol 3: Analysis of Angiogenesis
NOHA's mechanism can influence nitric oxide (NO) production, a key regulator of angiogenesis.[13][14] This protocol assesses NOHA's impact on the tumor vasculature.
Materials:
-
Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor sections from the In Vivo study (Protocol 2).
-
Reagents: Primary antibodies against CD31 (PECAM-1) and alpha-smooth muscle actin (α-SMA). Secondary antibodies, DAB chromogen kit, hematoxylin.
-
Equipment: Microscope, image analysis software.
Methodology:
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate FFPE tumor sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block endogenous peroxidase activity.
-
Incubate sections with primary antibodies for CD31 (to mark endothelial cells) and α-SMA (to mark pericytes and vascular smooth muscle cells, indicating vessel maturity).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Develop with DAB chromogen and counterstain with hematoxylin.
-
-
Image Acquisition: Capture high-resolution images of stained tumor sections, focusing on areas with high vascularity ("hot spots").
-
Data Analysis:
-
Microvessel Density (MVD): Quantify the number of CD31-positive vessels per unit area.
-
Vessel Maturity: Assess the percentage of CD31-positive vessels that are also co-localized with α-SMA staining. An increase in α-SMA coverage can indicate vessel normalization.[15]
-
Compare MVD and vessel maturity across the different treatment groups (Vehicle vs. NOHA).
-
Caption: Logical flow of NOHA's impact on the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. For and against tumor microenvironment: Nanoparticle-based strategies for active cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Myeloid Cell-Derived Arginase in Cancer Immune Response [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. biorxiv.org [biorxiv.org]
- 8. news-medical.net [news-medical.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bone marrow myeloid-derived suppressor cells (MDSCs) inhibit graft-versus-host disease (GVHD) via an arginase-1–dependent mechanism that is up-regulated by interleukin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of nitric oxide in angiogenesis and tumor progression in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NO‐Driven Janus Nanomotor Enhances T‐Cell Infiltration by Reconstructing Tumor‐Associated Blood and Lymphatic Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Infiltration of Tumors Is Regulated by T cell-Intrinsic Nitric Oxide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Solubility and stability of NG-Hydroxy-L-arginine acetate in different buffers.
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA-acetate). This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting related to the solubility and stability of this compound in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a salt and is generally soluble in aqueous solutions. However, its solubility can be influenced by the solvent, pH, and temperature. Specific solubility values are provided in the table below.
Q2: In which solvents can I dissolve this compound?
Product datasheets indicate that this compound is soluble in acetic acid and water.[1] For most biological experiments, sterile, deionized water or common biological buffers are recommended.
Q3: How does pH affect the solubility of this compound?
While specific data for this compound is limited, the solubility of related arginine compounds is known to be pH-dependent.[2] Generally, arginine and its derivatives are more soluble in acidic conditions. It is advisable to prepare solutions at a slightly acidic to neutral pH for optimal solubility.
Q4: Is this compound stable in solution?
NG-Hydroxy-L-arginine (NOHA) is described as a stable intermediate in nitric oxide synthesis but can also be relatively unstable depending on the conditions.[3] Its stability is influenced by temperature, storage duration, and the composition of the solution. For a similar compound, NG-monomethyl-L-arginine acetate (L-NMMA), reconstituted solutions were found to be stable for at least 98 days when stored at 5°C or -20°C in polypropylene syringes.[4]
Q5: How should I store stock solutions of this compound?
For short-term storage (a few days), refrigerated conditions (2-8°C) are recommended. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q6: Can I sterilize solutions of this compound by autoclaving?
While some arginine solutions can be autoclaved, filtration through a 0.22 µm filter is the preferred method for sterilization to avoid potential degradation of the compound.
Troubleshooting Guides
Issue: The compound is not dissolving completely in my buffer.
-
Possible Cause 1: Concentration is too high.
-
Solution: Try preparing a more dilute solution. Refer to the solubility data table below.
-
-
Possible Cause 2: The pH of the buffer is not optimal.
-
Solution: Adjust the pH of your buffer. Arginine derivatives are often more soluble in slightly acidic conditions. Try adjusting the pH to a range of 6.0-7.0.
-
-
Possible Cause 3: The temperature of the solvent is too low.
-
Solution: Gently warm the solution to aid dissolution. The solubility of L-arginine increases with temperature.[5]
-
Issue: I am seeing precipitation in my stock solution after storage.
-
Possible Cause 1: The storage temperature is too high.
-
Solution: Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C for long-term storage).
-
-
Possible Cause 2: The solution has undergone multiple freeze-thaw cycles.
-
Solution: Prepare smaller aliquots of your stock solution to avoid repeated freezing and thawing.
-
-
Possible Cause 3: The compound is degrading.
-
Solution: Prepare fresh stock solutions more frequently, especially if working with low concentrations or in complex media. A study on NOHA showed degradation in culture medium over several weeks.[3]
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent/Buffer | Temperature | Solubility |
| This compound | Acetic Acid | Not Specified | 10 mg/mL[6] |
| NG-Hydroxy-L-arginine, Monoacetate Salt | Water | Not Specified | 1 mg/mL[1] |
| L-Arginine | Water | 25°C (298.15 K) | Highly Soluble (~182 g/L) |
| L-Arginine | Methanol | 25°C (298.15 K) | Soluble[5] |
| L-Arginine | Ethanol | 25°C (298.15 K) | Slightly Soluble[5] |
Table 2: Stability of NG-Hydroxy-L-arginine (NOHA) in Different Conditions
| Matrix | Temperature | Duration | Observation |
| Culture Medium | -20°C, -80°C, 4°C, 25°C, 37°C, 42°C | 6 weeks | Significant reduction from spiked concentration, suggesting degradation.[3] |
| Human Plasma | -80°C, 4°C, 25°C | 7 days | Significant reduction from spiked concentration, suggesting degradation.[3] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water or desired buffer (e.g., PBS, Tris-HCl)
-
Sterile conical tubes or vials
-
Vortex mixer or magnetic stirrer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Determine Desired Concentration: Calculate the required mass of this compound powder based on the target concentration and final volume.
-
Weighing: Accurately weigh the powder in a sterile container.
-
Dissolution: Add approximately 80% of the final volume of the sterile solvent to the container.
-
Mixing: Gently vortex or stir the solution until the powder is completely dissolved. Avoid vigorous shaking to minimize foaming.
-
Volume Adjustment: Add the remaining solvent to reach the final desired volume.
-
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile storage container.
-
Storage: Aliquot the sterile stock solution into single-use tubes and store at -20°C or -80°C.
Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general procedure to determine the stability of this compound in a buffer of interest over time at different temperatures.
Materials:
-
Prepared stock solution of this compound
-
The specific buffer to be tested (e.g., PBS, pH 7.4)
-
Temperature-controlled environments (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 37°C)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Sterile microcentrifuge tubes
Procedure:
-
Sample Preparation: Dilute the stock solution of this compound to the desired final concentration in the test buffer.
-
Aliquoting: Dispense equal volumes of the prepared solution into multiple sterile microcentrifuge tubes for each storage condition and time point.
-
Initial Analysis (T=0): Immediately analyze a set of aliquots to determine the initial concentration.
-
Storage: Place the remaining aliquots in their respective temperature-controlled environments.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), remove a set of aliquots from each storage condition and analyze the concentration of this compound.
-
Data Analysis: Compare the concentration at each time point to the initial (T=0) concentration to determine the percentage of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting flowchart for dissolution issues.
References
- 1. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]
- 2. Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20): relationship between solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NG-Hydroxy-L-arginine 53598-01-9 [sigmaaldrich.com]
Technical Support Center: Optimizing NOHA Concentration for Effective Arginase Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nω-hydroxy-nor-L-arginine (NOHA) as an arginase inhibitor. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the use of NOHA for arginase inhibition.
Frequently Asked Questions (FAQs)
-
What is the optimal concentration of NOHA to use for arginase inhibition in cell culture? The optimal concentration of NOHA can vary depending on the cell type, experimental conditions, and the specific arginase isoform being targeted. However, a general starting range for in vitro experiments is between 0.1 mM and 1 mM.[1][2] Some studies have used concentrations as high as 2 mM for significant arginase inhibition.[3] For specific applications, such as polarizing macrophages towards an M1 phenotype, concentrations as low as 10 µM have been shown to be effective.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
What is a typical in vivo dose for NOHA? In animal studies, a commonly used intravenous dose of NOHA is 100 mg/kg.[1][6] However, the optimal in vivo dose can depend on the animal model, route of administration, and the target tissue.
-
How should NOHA be prepared and stored? NOHA is typically dissolved in DMSO to create a stock solution.[2] For long-term storage and to maintain its stability, it is recommended to store the stock solution at -20°C or -80°C.[7] NOHA is a relatively unstable compound, and its stability can be affected by temperature.[7] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
What are the known off-target effects of NOHA? While NOHA is considered a selective arginase inhibitor, the possibility of off-target effects should be considered.[2] Some research suggests that at higher concentrations, the observed effects of NOHA might be independent of arginase inhibition.[2] It is crucial to include appropriate controls in your experiments, such as rescue experiments with L-ornithine or using genetic knockdown of arginase to confirm that the observed effects are indeed due to arginase inhibition.
Troubleshooting Common Problems
-
Problem: I am not observing any inhibition of arginase activity.
-
Possible Cause 1: Incorrect NOHA concentration.
-
Possible Cause 2: NOHA degradation.
-
Solution: Ensure proper storage of NOHA stock solutions at -20°C or -80°C in single-use aliquots to avoid degradation from repeated freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment.
-
-
Possible Cause 3: Issues with the arginase activity assay.
-
Solution: Verify the protocol for your arginase activity assay. Ensure all reagents are fresh and properly prepared. Refer to the detailed "Arginase Activity Assay Protocol" section below.
-
-
-
Problem: I am observing cell toxicity or unexpected cellular effects.
-
Possible Cause 1: High concentration of NOHA.
-
Solution: Lower the concentration of NOHA. While some studies use up to 2 mM, high concentrations may induce off-target effects or cytotoxicity.[3] A viability assay (e.g., MTT or trypan blue exclusion) should be performed to assess the cytotoxic effects of NOHA on your specific cells.
-
-
Possible Cause 2: Off-target effects.
-
Solution: To confirm that the observed effects are due to arginase inhibition, perform rescue experiments by adding L-ornithine, the product of the arginase reaction, to your culture medium. Additionally, consider using siRNA or shRNA to specifically knock down arginase expression as a complementary approach.[2]
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for NOHA as an arginase inhibitor.
Table 1: Inhibitory Constants (Ki) of NOHA
| Arginase Isoform | Ki Value | Reference |
| Arginase I | 500 nM | [8] |
| Arginase II | 50 nM | [8] |
Table 2: Effective Concentrations of NOHA in Various Experimental Systems
| Application | Cell Type / Model | Effective Concentration | Reference |
| Induction of Apoptosis (Hypoxia) | K562 leukemia cells | 0.1 - 1 mM | [1][2] |
| Overcoming Imatinib Resistance | K562, KCL22 cells | 1 mM | [2] |
| Arginase Inhibition in Cell Lysates | CL-19 murine renal carcinoma | 2 mM | [3] |
| Promotion of M1 Macrophage Phenotype | RAW 264.7 macrophages | 10 µM | [4][5] |
| Cardioprotection (Ischemia-Reperfusion) | Male Sprague-Dawley rats (in vivo) | 100 mg/kg (i.v.) | [1] |
| Improvement of Liver I/R Injury | Lewis rats (in vivo) | 100 mg/kg | [6] |
Experimental Protocols
This section provides a detailed methodology for a key experiment related to arginase inhibition.
Arginase Activity Assay Protocol
This protocol is adapted from published methods and measures arginase activity by quantifying the amount of urea produced.[2][4]
Materials:
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS with protease inhibitors)
-
L-arginine solution (0.5 M, pH 9.7)
-
Acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio)
-
α-isonitrosopropiophenone (ISPF) solution (9% in absolute ethanol)
-
Urea standards
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Lysis:
-
Harvest and count the cells.
-
Lyse an equal number of cells in cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Arginase Reaction:
-
To 50 µL of the cell lysate, add 50 µL of 0.5 M L-arginine (pH 9.7).
-
Incubate the mixture at 37°C for 1-2 hours.
-
-
Urea Quantification:
-
Stop the reaction by adding 400 µL of the acid mixture.
-
Add 25 µL of 9% ISPF solution to each sample.
-
Incubate at 100°C for 45 minutes.
-
Allow the samples to cool in the dark for 10 minutes.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of urea.
-
Use the standard curve to determine the concentration of urea produced in your samples.
-
-
Data Analysis:
-
Express arginase activity as the amount of urea produced per unit of protein or per number of cells.
-
Visualizations
Signaling Pathway: Arginine Metabolism and the Role of Arginase
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection [mdpi.com]
- 5. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
Potential off-target effects of NG-Hydroxy-L-arginine acetate in cellular assays.
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NOHA in cellular assays by providing troubleshooting guidance and answers to frequently asked questions regarding its potential off-target effects and mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (NOHA)?
A1: this compound (NOHA) is a physiological inhibitor of arginase enzymes (Arginase I and Arginase II).[1][2] It is also a key intermediate in the biosynthesis of nitric oxide (NO) from L-arginine by nitric oxide synthase (NOS) enzymes.[3][4][5] By inhibiting arginase, NOHA prevents the conversion of L-arginine to ornithine and urea, thereby increasing the availability of L-arginine for NO production by NOS.
Q2: Are there known off-target effects of NOHA?
A2: Currently, there is limited evidence of classical "off-target" effects where NOHA binds to and modulates proteins unrelated to L-arginine metabolism. The observed cellular effects of NOHA are primarily attributed to its on-target activities: arginase inhibition and its role as a substrate for NOS. However, the downstream consequences of these actions can be complex and cell-type specific, sometimes leading to unexpected results that may be perceived as off-target effects.
Q3: Why does NOHA induce apoptosis in some cancer cell lines but not others?
A3: The differential effect of NOHA on cancer cell lines is often linked to their metabolic phenotype. For example, in breast cancer cell lines with high arginase activity, such as MDA-MB-468, NOHA's inhibition of arginase leads to a depletion of ornithine.[6] Ornithine is a precursor for polyamines, which are essential for cell proliferation. By cutting off the polyamine supply, NOHA can induce cell cycle arrest and apoptosis in these arginase-dependent cancer cells.[6] In contrast, cell lines with low arginase and high NOS activity may be less affected.[6]
Q4: Can NOHA directly increase nitric oxide (NO) production?
A4: Yes, NOHA can serve as a substrate for nitric oxide synthase (NOS) to produce NO and citrulline.[3] In some cellular contexts, providing exogenous NOHA can lead to an increase in NO production, especially if the availability of L-arginine is a limiting factor for NOS activity.
Q5: Is the acetate salt of NOHA expected to have any biological effects?
A5: Acetate is a common salt form used to improve the stability and solubility of compounds. At the concentrations typically used for NOHA in cellular assays, the acetate counter-ion is generally not expected to have significant biological effects. However, it is always good practice to include a vehicle control (e.g., the acetate salt of a non-functional amino acid) in your experiments to rule out any potential effects of the acetate itself, especially when using high concentrations.
Troubleshooting Guide
Problem 1: Unexpected Cytotoxicity or Anti-proliferative Effects
| Potential Cause | Troubleshooting Steps |
| High Arginase Activity in Cell Line: Your cells may be highly dependent on the arginase pathway for the production of ornithine and polyamines, which are crucial for cell proliferation and survival. | 1. Measure Arginase Activity: Perform an arginase activity assay on your cell lysate to determine the basal level of arginase expression and activity. 2. Ornithine Rescue Experiment: Supplement the culture medium with exogenous L-ornithine. If the cytotoxic effects of NOHA are reversed, it strongly suggests that the effects are due to arginase inhibition.[6] 3. Polyamine Rescue Experiment: Supplement the culture medium with polyamines (e.g., putrescine, spermidine, spermine) to see if this rescues the cells from NOHA-induced toxicity. |
| Increased NO Production Leading to Nitrosative Stress: In cells with high NOS activity, NOHA can fuel the production of high levels of NO, which can be cytotoxic. | 1. Measure NO Production: Use a fluorescent NO indicator (e.g., DAF-FM diacetate) or a Griess assay to measure the accumulation of nitrite in the culture medium as an indicator of NO production. 2. NOS Inhibition: Co-treat the cells with a general NOS inhibitor (e.g., L-NAME) and NOHA. If the cytotoxicity is reduced, it indicates the involvement of NO. |
| Nutrient Depletion: NOHA may indirectly affect other metabolic pathways dependent on L-arginine. | 1. L-arginine Supplementation: Ensure that the culture medium is not depleted of L-arginine, as NOHA's effects can be more pronounced under arginine-limiting conditions. Consider supplementing with additional L-arginine. |
Problem 2: No Observable Effect of NOHA
| Potential Cause | Troubleshooting Steps |
| Low or Absent Arginase Activity: The cell line you are using may have very low or no arginase activity, making it insensitive to NOHA's inhibitory effects. | 1. Confirm Arginase Expression: Check for the expression of Arginase I and Arginase II via Western blot or qPCR. 2. Use a Positive Control Cell Line: Test NOHA on a cell line known to have high arginase activity (e.g., MDA-MB-468) to ensure the compound is active.[6] |
| High Intracellular L-arginine Levels: If the intracellular concentration of L-arginine is very high, it may outcompete NOHA for binding to arginase, diminishing its inhibitory effect. | 1. Vary L-arginine Concentration in Medium: Perform experiments in media with varying concentrations of L-arginine to see if the effect of NOHA becomes more apparent at lower L-arginine levels. |
| Compound Instability: NOHA may be unstable in your experimental conditions. | 1. Prepare Fresh Solutions: Always prepare NOHA solutions fresh before each experiment. 2. Check Storage Conditions: Ensure that the compound is stored correctly, typically at -20°C. |
Quantitative Data Summary
| Parameter | Value | Enzyme/Cell Line |
| Ki (Inhibitory Constant) | 10-12 µM | Arginase-I[2] |
| Ki (Inhibitory Constant) | 150 µM | (Not specified, likely arginase) |
| Effective Concentration for Apoptosis | Varies (e.g., µM range) | MDA-MB-468 human breast cancer cells[6] |
| Effective Concentration for Vasodilation | 1-10 µM | Bovine aortic endothelial cells[5] |
Key Experimental Protocols
Protocol 1: Ornithine Rescue Experiment
Objective: To determine if the anti-proliferative effects of NOHA are due to the inhibition of ornithine production by arginase.
Methodology:
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well plate for proliferation assays). Allow the cells to adhere overnight.
-
Treatment Preparation: Prepare fresh solutions of NOHA and L-ornithine in the appropriate cell culture medium.
-
Treatment Application:
-
Control Group: Treat cells with vehicle control.
-
NOHA Group: Treat cells with the desired concentration of NOHA.
-
Ornithine Control Group: Treat cells with L-ornithine alone to ensure it does not affect cell proliferation on its own.
-
Rescue Group: Co-treat cells with NOHA and L-ornithine. A typical starting concentration for L-ornithine is 500 µM.[6]
-
-
Incubation: Incubate the cells for a period appropriate to observe changes in proliferation (e.g., 48-72 hours).
-
Assessment of Proliferation/Viability: Measure cell proliferation or viability using a standard assay such as MTT, WST-1, or direct cell counting.
-
Data Analysis: Compare the proliferation/viability of the "Rescue Group" to the "NOHA Group". A significant increase in proliferation/viability in the presence of ornithine indicates that the effects of NOHA are mediated by arginase inhibition.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To measure the effect of NOHA on NO production by quantifying nitrite accumulation in the cell culture medium.
Methodology:
-
Cell Seeding and Treatment: Plate cells and treat with NOHA as described in Protocol 1. Include a positive control for NO production if available (e.g., treatment with a cytokine cocktail like LPS and IFN-γ for macrophages).
-
Sample Collection: At the end of the treatment period, collect the cell culture medium from each well.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) in the same culture medium as your samples.
-
Assay Procedure:
-
Add 50 µL of each standard and sample to a 96-well plate in duplicate or triplicate.
-
Add 50 µL of the Griess reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve. An increase in nitrite in NOHA-treated cells compared to controls indicates an increase in NO production.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of the endothelium-dependent relaxation induced by NG-hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NG-hydroxy-L-arginine prevents the haemodynamic effects of nitric oxide synthesis inhibition in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting nitric oxide detection in the presence of NOHA.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with nitric oxide (NO) detection, specifically in the presence of N-hydroxy-L-arginine (NOHA).
Frequently Asked Questions (FAQs)
Q1: What is N-hydroxy-L-arginine (NOHA) and why can it interfere with nitric oxide (NO) detection?
N-hydroxy-L-arginine (NOHA) is the stable intermediate compound formed during the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by Nitric Oxide Synthase (NOS) enzymes.[1][2] Its presence can be problematic because it is structurally similar to L-arginine and is chemically reactive. NOHA is relatively unstable and can be oxidized to form nitrogen oxides, including nitrite and nitrate, under certain experimental conditions, which are the same molecules many indirect NO assays are designed to detect.[1] This can lead to a "false positive" signal, causing an overestimation of the actual NO concentration.
Q2: Which common NO detection methods are most susceptible to NOHA interference?
The susceptibility to interference is method-dependent:
-
Griess Assay: This is the most likely to be affected. The acidic conditions of the Griess assay can potentially promote the degradation of NOHA into nitrite, the very molecule the assay quantifies as an indicator of NO production.
-
Fluorescent Probes (e.g., DAF-FM, DAF-2): Direct interference is less likely, as these probes are designed to react with NO-derived nitrosating agents.[3] However, if NOHA degrades to NO or nitrite within the experimental system (e.g., in cell culture media over time), it will contribute to the fluorescent signal, leading to an indirect false positive.
-
Electrochemical Sensors: These sensors can be affected if not used properly. NOHA is an electrochemically active molecule with a distinct oxidation peak (+355 mV vs Ag/AgCl on a glassy carbon electrode).[2][4][5] If the sensor's operating potential is not set to be highly selective for NO, it may also detect NOHA, leading to an inaccurate reading.
Q3: Are there any NO detection methods that are less sensitive to NOHA?
Yes, certain methods offer better specificity:
-
Chemiluminescence: This method, particularly when detecting gas-phase NO reacting with ozone, is highly specific for NO and is not susceptible to interference from NOHA in the sample solution.[6][7]
-
Mass Spectrometry (MS)-based methods (including HPLC-MS): These methods provide the highest specificity. Techniques like Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS) or High-Performance Liquid Chromatography (HPLC) coupled with MS can physically separate NOHA from NO metabolites (nitrite and nitrate) before detection, thus eliminating interference.[8] One study using GC-NICI-MS found no interference from NOHA concentrations up to 400 μM.
Q4: How can I validate that the signal I'm measuring is truly from NO and not from NOHA?
Validation is critical. The most effective strategy is to use a combination of controls:
-
NOS Inhibitors: Pre-treat your experimental system with a specific NOS inhibitor, such as L-NAME or L-NIL. A significant reduction in the signal following inhibitor treatment strongly suggests the signal is dependent on NOS activity and is likely genuine NO.
-
NO Scavengers: Use a well-established NO scavenger, such as carboxy-PTIO (cPTIO). Adding a scavenger to your system should quench any signal originating from NO. If the signal persists, it may be an artifact or interference.[9][10]
-
NOHA Standard Control: Run a parallel experiment where you add a known concentration of a NOHA standard to your sample matrix (without the NO source). This will allow you to quantify any background signal generated by NOHA itself in your specific assay.
Troubleshooting Guides
Problem: My Griess assay shows a very high background or an unexpectedly high NO reading.
| Possible Cause | Recommended Solution |
| NOHA Degradation: NOHA present in your sample may be converting to nitrite under the acidic conditions of the assay. | 1. Run a NOHA Control: Add a known concentration of NOHA to your blank media/buffer and perform the Griess assay. This will quantify the degree of interference. 2. Adjust Sample pH: Neutralize the sample pH before adding the Griess reagents if your protocol allows, though this may impact assay sensitivity. 3. Use an Alternative Method: Switch to a more specific method like chemiluminescence or an HPLC-based assay if NOHA interference is confirmed to be significant. |
| Interfering Substances in Media: Complex biological media contain substances like phenols, ascorbate, and thiols that can interfere with the Griess reaction.[6] | 1. Deproteinize Sample: Use a spin filter (e.g., 10 kDa MWCO) to remove proteins that can interfere. 2. Standard Curve in Matrix: Prepare your nitrite standard curve in the same biological medium as your samples to account for matrix effects. 3. Dilute Sample: If the NO concentration is high enough, diluting the sample can reduce the concentration of interfering substances to a negligible level. |
Problem: My fluorescent NO probe (e.g., DAF-FM) signal seems too high or non-specific.
| Possible Cause | Recommended Solution |
| Signal is not NO-specific: The probe may be reacting with other reactive species like peroxynitrite, or the signal may be due to probe autoxidation.[11] | 1. Use an NO Scavenger: Treat a parallel sample with an NO scavenger like cPTIO. A significant decrease in fluorescence confirms the signal is NO-dependent.[9][10] 2. Use a NOS Inhibitor: Pre-incubate cells with a NOS inhibitor (e.g., L-NAME). This should abolish any signal from endogenously produced NO. |
| Indirect NOHA Interference: NOHA in the cell culture medium may be slowly converting to NO over the course of the experiment, contributing to the DAF-FM signal. | 1. Minimize Incubation Time: Reduce the time between sample preparation and measurement to minimize potential NOHA degradation. 2. Run NOHA Standard: Incubate cells with a known concentration of NOHA standard alone to see if it generates a fluorescent signal over time in your system. |
| Photostability Issues: The fluorescent probe or its NO-adduct may be unstable and photobleaching, or the probe itself may autoxidize, especially when exposed to light.[11] | 1. Protect from Light: Keep all samples and reagents protected from light as much as possible. 2. Image Promptly: Capture images or readings immediately after the incubation period. 3. Include a "No Probe" Control: Measure the autofluorescence of your cells/sample without the DAF-FM probe to establish a baseline. |
Data Presentation
Table 1: Comparison of Common NO Detection Methods and Their Susceptibility to NOHA Interference
| Method | Principle | Potential NOHA Interference | Mitigation & Validation Strategies |
| Griess Assay | Indirect, colorimetric detection of nitrite (NO₂⁻). | High: NOHA may degrade to nitrite under acidic assay conditions, causing a false positive. | Run NOHA standard controls; Use matrix-matched standard curves; Consider sample cleanup; Validate with NOS inhibitors. |
| Fluorescent Probes (DAF-FM) | Indirect, fluorometric detection of NO-derived nitrosating agents. | Moderate (Indirect): Unlikely to react directly, but NOHA degradation to NO over time will be detected. | Use NO scavengers (cPTIO) and NOS inhibitors (L-NAME) to confirm signal specificity; Run NOHA standard controls. |
| Electrochemical Sensor | Direct, amperometric detection of NO oxidation or reduction. | Moderate: NOHA is electroactive and can be detected if the sensor's potential is not selective for NO.[2][5] | Use sensors with high selectivity for NO over NOHA; Operate at a potential that minimizes NOHA detection; Calibrate carefully. |
| Chemiluminescence | Direct, gas-phase detection of NO reacting with ozone. | Low / Negligible: Highly specific to gas-phase NO; NOHA in the liquid sample does not interfere.[7] | Recommended as a gold-standard validation method. |
| HPLC / Mass Spectrometry | Direct separation and detection of NO metabolites and NOHA. | Low / Negligible: Chromatographically separates NOHA from nitrite/nitrate before quantification.[8] | Recommended for absolute quantification and validation when specificity is critical. |
Experimental Protocols
Protocol 1: Validating Griess Assay Results for NOHA Interference
-
Prepare Samples: Collect your experimental samples (e.g., cell culture supernatant) as usual.
-
Prepare Controls:
-
Blank: Unconditioned cell culture medium or buffer.
-
NOHA Interference Control: Add NOHA to the blank medium to a final concentration expected in your samples (e.g., 10 µM).
-
NOS Inhibition Control: Prepare a sample from cells pre-treated with a NOS inhibitor (e.g., 1 mM L-NAME for 4 hours).
-
-
Prepare Nitrite Standards: Create a standard curve of sodium nitrite (0-100 µM) diluted in the same medium/buffer as your samples.
-
Perform Griess Assay:
-
Pipette 50 µL of standards, controls, and samples into a 96-well plate in duplicate.
-
Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Analyze Data:
-
Subtract the absorbance of the blank from all readings.
-
Use the standard curve to calculate the nitrite concentration in your samples.
-
The reading from the "NOHA Interference Control" indicates the amount of false positive signal generated by NOHA alone. Subtract this value from your experimental sample readings for a corrected NO measurement.
-
The "NOS Inhibition Control" should show a significantly lower signal compared to your untreated experimental sample.
-
Protocol 2: Validating DAF-FM Fluorescence for NO Specificity
-
Cell Preparation: Plate cells in a suitable format for fluorescence microscopy or plate reader analysis.
-
Prepare Controls:
-
Negative Control: Untreated cells.
-
Positive Control (Optional): Cells treated with an NO donor (e.g., 100 µM SNAP).
-
NOS Inhibition Control: Pre-treat cells with a NOS inhibitor (e.g., 1 mM L-NAME) for 4 hours before the experiment.
-
-
Probe Loading: Load all cell groups with DAF-FM diacetate (e.g., 5 µM) in buffer for 30-60 minutes at 37°C, according to the manufacturer's protocol. Wash cells to remove excess probe.
-
Experimental Treatment: Apply your experimental stimulus to the relevant wells.
-
Scavenger Application: To a duplicate set of stimulated wells, add an NO scavenger (e.g., 200 µM cPTIO) 15 minutes before measurement.
-
Measure Fluorescence: Measure fluorescence intensity using the appropriate filter set (Excitation/Emission: ~495/515 nm).
-
Analyze Data:
-
Compare the fluorescence of your stimulated sample to the negative control.
-
A significant reduction in fluorescence in the "NOS Inhibition Control" indicates the signal is from endogenous NO synthesis.
-
A significant reduction in fluorescence in the cPTIO-treated wells confirms that the measured signal is due to NO. If the signal is unaffected by cPTIO, it is likely an artifact.
-
Visualizations
Caption: The two-step enzymatic pathway of Nitric Oxide (NO) synthesis by NOS.
Caption: A decision tree for troubleshooting unexpectedly high NO signals.
Caption: Potential points of NOHA interference in common NO detection assays.
References
- 1. Electrochemical Detection of NG-Hydroxy-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Electrochemical Detection of NG-Hydroxy-L-arginine. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Inaccuracies of nitric oxide measurement methods in biological media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of nitrite and nitrate in biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. On the specificity of 4-amino-5-methylamino-2',7'-difluorofluorescein as a probe for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation of NG-Hydroxy-L-arginine acetate under various storage conditions.
Welcome to the technical support center for NG-Hydroxy-L-arginine acetate (NOHA). This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, temperatures of -20°C or 2-8°C are recommended by most suppliers. The compound can be hygroscopic, so desiccated conditions are ideal.
Q2: How should I prepare and store stock solutions of this compound?
A2: Stock solutions should be prepared using a high-purity solvent such as water or acetic acid.[1] After reconstitution, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.
Q3: What is the stability of this compound in a prepared stock solution?
A3: Based on supplier information for this compound and related compounds, stock solutions are stable for at least 3 to 6 months when stored at -20°C.[1] It is always best practice to qualify the stability of your specific solution in your chosen buffer system if it will be stored for an extended period.
Q4: I see a change in the color or consistency of the solid compound. What should I do?
A4: A change in the physical appearance (e.g., clumping, discoloration) of the solid may indicate degradation or moisture absorption. It is recommended to use a fresh vial of the compound. If that is not possible, the purity of the material should be assessed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Yes, inconsistent results can be a symptom of compound degradation. This is especially true if you are using older stock solutions or if the solid material has been stored improperly. Refer to the troubleshooting workflow below for guidance on how to investigate this issue.
Storage and Stability Data
While specific public data on the degradation kinetics of solid this compound is limited, the following tables provide a summary of recommended storage conditions and the stability of stock solutions based on supplier data sheets and information for closely related compounds.
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Source |
| Temperature | -20°C or 2-8°C | |
| Atmosphere | Store under inert gas if possible. | [1] |
| Light | Protect from light. | General Best Practice |
| Moisture | Store desiccated; compound is hygroscopic. |
Table 2: Stability of Reconstituted Stock Solutions Stored at -20°C
| Compound | Concentration & Solvent | Stability Period | Source |
| NG-Hydroxy-L-arginine, Monoacetate Salt | Not specified | Up to 3 months | |
| Nω-Hydroxy-nor-L-arginine, Diacetate Salt | Not specified | Up to 6 months | [1] |
| NG-Monomethyl-L-arginine acetate (L-NMMA) | Not specified | At least 98 days (no degradation observed) | [2] |
Troubleshooting Guide
If you suspect degradation of your this compound, follow this troubleshooting workflow.
References
Technical Support Center: N-Hydroxy-L-arginine (NOHA) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of N-hydroxy-L-arginine (NOHA) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is NOHA and why is its stability in cell culture media a concern?
Q2: What are the primary factors that contribute to the degradation of NOHA in cell culture media?
The degradation of NOHA in cell culture media is influenced by several factors, including:
-
Temperature: Elevated temperatures significantly accelerate the degradation of NOHA.[4]
-
pH: The pH of the culture medium can affect the stability of NOHA, with deviations from the optimal pH potentially leading to increased degradation rates.[5][6]
-
Oxidation: NOHA is susceptible to oxidation, which can be initiated by reactive oxygen species (ROS) present in the cell culture environment or through reactions with other media components.[4][7]
-
Light Exposure: While direct evidence for NOHA is limited, many components in cell culture media are light-sensitive and their photodegradation can generate reactive species that, in turn, degrade NOHA.
-
Enzymatic Degradation: Although less common for NOHA in standard cell culture, the presence of certain enzymes in complex biological supplements could potentially contribute to its degradation.
Q3: How does temperature affect the stability of NOHA in cell culture media?
Temperature is a critical factor in NOHA stability. Storing NOHA-containing media at physiological temperatures (37°C) or even room temperature (25°C) can lead to significant degradation over time. For long-term storage, it is crucial to keep NOHA solutions and supplemented media at low temperatures.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected biological activity of NOHA in my experiments.
This is a common issue that often points to the degradation of NOHA in the cell culture medium. Follow these troubleshooting steps to identify and resolve the problem.
Step 1: Verify Proper Storage and Handling of NOHA Stock Solutions.
-
Action: Ensure that your NOHA stock solutions are stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Rationale: NOHA is stable for extended periods at these low temperatures.[4] Frequent freeze-thaw cycles can introduce moisture and accelerate degradation.
Step 2: Prepare Fresh NOHA-Supplemented Media for Each Experiment.
-
Action: Avoid preparing large batches of NOHA-containing media and storing them for long periods, even at 4°C. Prepare fresh media immediately before each experiment.
-
Rationale: NOHA degradation can occur even at refrigerated temperatures, albeit at a slower rate than at 37°C.[4]
Step 3: Control the pH of Your Cell Culture Medium.
-
Action: Ensure your cell culture medium is properly buffered and the pH is maintained within the optimal range for your cells (typically 7.2-7.4).
-
Rationale: The stability of many chemical compounds is pH-dependent.[5][6] Deviations from the optimal pH can accelerate the degradation of NOHA.
Step 4: Minimize Exposure to Light.
-
Action: Protect NOHA stock solutions and supplemented media from light by using amber tubes or wrapping containers in foil.
-
Rationale: Light can induce the degradation of other media components, leading to the formation of reactive species that can degrade NOHA.
Step 5: Consider the Use of Antioxidants.
-
Action: If oxidative stress is a concern in your cell culture system, consider the addition of antioxidants to the medium. However, this should be done cautiously and validated for your specific experimental setup.
-
Rationale: Antioxidants can help to quench reactive oxygen species and potentially slow the oxidative degradation of NOHA. The choice and concentration of the antioxidant should be carefully optimized as they can also interfere with cellular processes.
Data Presentation
Table 1: Temperature-Dependent Degradation of NOHA in Cell Culture Medium
| Temperature | Stability over 6 weeks |
| -80°C | Stable |
| -20°C | Stable |
| 4°C | Gradual Degradation |
| 25°C | Significant Degradation |
| 37°C | Significant Degradation |
| 42°C | Significant Degradation |
Data summarized from a study observing NOHA concentration over a 6-week period in a culture medium.[4]
Experimental Protocols
Protocol 1: Assessment of NOHA Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of NOHA in your specific cell culture medium and conditions.
Materials:
-
N-hydroxy-L-arginine (NOHA)
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, amber microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Refrigerator (4°C)
-
Freezer (-20°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
HPLC column suitable for amino acid analysis (e.g., C18)
-
Mobile phase (e.g., phosphate buffer with acetonitrile)
-
Standard laboratory equipment (pipettes, sterile hoods, etc.)
Methodology:
-
Preparation of NOHA-Supplemented Medium:
-
Prepare a stock solution of NOHA in sterile water or an appropriate buffer.
-
Spike your cell culture medium with NOHA to the desired final concentration.
-
Aliquot the NOHA-supplemented medium into sterile, amber microcentrifuge tubes.
-
-
Incubation:
-
Place aliquots at different temperature conditions:
-
37°C (standard cell culture incubator)
-
25°C (room temperature)
-
4°C (refrigerator)
-
-20°C (freezer)
-
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one aliquot from each temperature condition.
-
-
Sample Analysis by HPLC:
-
Immediately before analysis, thaw the frozen samples.
-
Centrifuge the samples to remove any precipitates.
-
Analyze the supernatant for NOHA concentration using a validated HPLC-UV method. A common detection wavelength for amino acids is in the range of 200-220 nm. The mobile phase and gradient will need to be optimized for your specific column and system.[8]
-
-
Data Analysis:
-
Plot the concentration of NOHA versus time for each temperature condition.
-
Calculate the degradation rate and half-life of NOHA at each temperature.
-
Visualizations
Signaling Pathways
Figure 1. NOHA in NOS and Arginase Pathways
Experimental Workflow
Figure 2. Workflow for NOHA Stability Assay
Troubleshooting Logic
Figure 3. Troubleshooting Logic for NOHA Instability
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of arginine in the stabilization of proteins against aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of N-hydroxy-l-arginine by hypochlorous acid to form nitroxyl (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Oxidation of N-hydroxy-l-arginine by hypochlorous acid to form nitroxyl (HNO). | Sigma-Aldrich [sigmaaldrich.com]
- 8. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
Interference of NG-Hydroxy-L-arginine acetate with biochemical assays.
Welcome to the technical support resource for NG-Hydroxy-L-arginine Acetate (NOHA). This guide provides essential information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with this critical intermediate of nitric oxide (NO) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is NG-Hydroxy-L-arginine (NOHA)?
A1: NG-Hydroxy-L-arginine (NOHA) is the direct, stable intermediate product in the enzymatic conversion of L-arginine to L-citrulline and nitric oxide (NO) by nitric oxide synthase (NOS) enzymes.[1][2] It is a crucial molecule for studying the kinetics and regulation of NOS activity. The synthesis of one mole of NO from L-arginine requires 1.5 moles of NADPH, while the conversion of NOHA to NO requires only 0.5 moles of NADPH.[3]
Q2: How stable is NOHA in solution?
A2: NOHA is a relatively unstable compound in aqueous solutions.[4] Its stability is influenced by pH, temperature, and the presence of redox-active species.[4][5] Under alkaline conditions (pH > 9), it can hydrolyze to hydroxylamine and L-citrulline.[6] It is also susceptible to oxidation, especially in the presence of contaminants like hydrogen peroxide or superoxide ions, which can convert it into NO, nitrite, and nitrate.[6][7] For long-term storage, it is recommended to prepare aliquots in a suitable buffer and store them at -80°C.[5]
Q3: Why can NOHA interfere with biochemical assays?
A3: Interference can arise from several of NOHA's chemical properties:
-
Direct Reactivity: The N-hydroxy group is reactive and can interact with assay reagents. A notable example is the interference of related compounds with the cadmium reduction step used in some Griess assays for total nitrate/nitrite determination.[8]
-
Spontaneous Degradation: NOHA can degrade or be oxidized to form NO or nitrite, especially in complex biological media.[4][6] This leads to a false-positive signal in assays designed to measure enzymatically produced NO.
-
Structural Similarity: As an L-arginine analog, it can compete with substrates in other enzymatic assays or interact non-specifically with detection reagents.
Q4: What are the typical physiological concentrations of NOHA?
A4: NOHA is found endogenously in plasma, serum, and urine. Its concentration can serve as a potential marker for NOS activity. The levels are generally low but can increase significantly during inflammatory responses.[9]
Data Summary Tables
Table 1: Reported Physiological Concentrations of NOHA
| Biological Matrix | Species | Condition | Concentration (µM) | Citation |
|---|---|---|---|---|
| Serum | Human | Healthy | ~0.2 | [10] |
| Urine | Human | Healthy | ~3.0 | [10] |
| Serum | Rat | Control | 3.7 | [9] |
| Serum | Rat | Lipopolysaccharide-treated | 15.8 |[9] |
Table 2: Kinetic Parameters of NOHA with Macrophage NOS
| Substrate | Apparent Km (µM) | Vmax (nmol/min/mg) | Citation |
|---|---|---|---|
| L-Arginine | 2.3 | 54 | [3] |
| NG-Hydroxy-L-arginine | 6.6 | 99 |[3] |
Troubleshooting Guides
This section addresses specific issues you may encounter when using NOHA in your experiments.
Problem 1: Falsely High Nitric Oxide (NO) Readings in the Griess Assay
-
Symptoms: You are using NOHA as a substrate or inhibitor for NOS and observe an unexpectedly high background signal for nitrite/nitrate, even in negative controls or before enzyme addition. The color development in the Griess assay is higher than anticipated.
-
Possible Cause:
-
Direct Interference with Nitrate Reduction: If you are measuring total NO metabolites (nitrite + nitrate), the assay typically involves reducing nitrate to nitrite using cadmium or nitrate reductase. NOHA or its contaminants may react directly with the reducing agent, producing a compound that subsequently reacts with the Griess reagents to form a colored product.[8] This has been demonstrated with the related compound nitro-L-arginine.[8]
-
NOHA Degradation: NOHA in your experimental buffer or cell culture medium may be degrading into nitrite. This can be accelerated by components in the medium (like riboflavin) or by reactive oxygen species.[6][11]
-
-
Suggested Solution:
-
Run a "NOHA-only" Control: Prepare a sample containing your highest concentration of NOHA in the same buffer/medium used for your experiment, but without any biological material (cells, tissues, enzyme). Process this sample through the entire Griess assay procedure. A significant signal in this control confirms direct interference or degradation.
-
Measure Nitrite Only: If possible, perform the Griess assay without the nitrate reduction step. This measures only the nitrite present and can help diagnose if the interference is occurring during reduction.
-
Consider an Alternative Assay: If interference is confirmed, consider a different method for NO quantification that is less susceptible to this issue, such as certain GC-MS methods or electrochemical detection.[4][12] One study using a specific GC-NICI-MS method reported no interference from NOHA up to 400 µM.[4]
-
Problem 2: Inconsistent or Unreliable Inhibition of NOS Activity
-
Symptoms: You are using NOHA as a reference compound or substrate and see variable results between experiments. The expected enzyme kinetics are not reproducible.
-
Possible Cause:
-
Solution Instability: NOHA may be degrading in your stock or working solutions. The actual concentration of active NOHA could be decreasing over time, especially with repeated freeze-thaw cycles or prolonged storage at 4°C.[5]
-
pH-Dependent Effects: The stability and activity of NOHA can be pH-dependent.[6] Small variations in buffer pH between experiments could alter its behavior.
-
-
Suggested Solution:
-
Prepare Fresh Solutions: Always prepare NOHA solutions fresh from a high-quality powder for each experiment. If you must use a stock solution, aliquot it after the initial preparation and store it at -80°C to avoid multiple freeze-thaw cycles.
-
Verify Buffer pH: Ensure the pH of your assay buffer is consistent across all experiments. Buffer your solutions adequately.[5]
-
Perform Quality Control: If problems persist, consider verifying the concentration and purity of your NOHA solution using an analytical method like HPLC.
-
Experimental Protocols
Protocol: Griess Assay for Nitrite Determination and Interference Testing
This protocol describes the measurement of nitrite in a cell culture supernatant and includes essential controls for testing NOHA interference.
Reagents:
-
Griess Reagent A: 1% (w/v) Sulfanilamide in 5% Phosphoric Acid. (Store at 4°C, protected from light).
-
Griess Reagent B: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. (Store at 4°C, protected from light).
-
Nitrite Standard: Sodium Nitrite (NaNO₂), high purity. Prepare a 1 M stock solution in deionized water and create a working standard curve (e.g., 0-100 µM) by diluting in the same medium as your samples (e.g., cell-free DMEM).
-
NOHA Solution: this compound, prepared fresh in the experimental medium.
Procedure:
-
Sample Collection: Collect 50 µL of your experimental samples (e.g., cell culture supernatant) and add to the wells of a 96-well flat-bottom plate.
-
Standard Curve Preparation: Add 50 µL of each nitrite standard concentration to separate wells on the same plate.
-
Interference Control Preparation:
-
Medium Blank: Add 50 µL of cell-free medium to a well.
-
NOHA Control: Add 50 µL of cell-free medium containing the highest concentration of NOHA used in your experiment to a well.
-
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis:
-
Subtract the absorbance of the Medium Blank from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of nitrite in your samples using the linear regression equation.
-
Crucially, examine the NOHA Control well. If its absorbance is significantly above the Medium Blank, this indicates direct interference or spontaneous degradation of NOHA into nitrite under your assay conditions. This background value must be subtracted from all experimental samples containing NOHA.
-
Visualizations
Caption: Nitric Oxide Synthase (NOS) enzymatic pathway.
Caption: Workflow for the Griess assay for nitrite detection.
Caption: Troubleshooting flowchart for NOHA interference.
References
- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. [vivo.weill.cornell.edu]
- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of NG-hydroxy-l-arginine interference in the quantitative determination of nitrite and nitrate in human plasma and urine by GC-NICI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Possible mechanism of nitric oxide production from N(G)-hydroxy-L-arginine or hydroxylamine by superoxide ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Increase in serum NG-hydroxy-L-arginine in rats treated with bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the Electrochemical Mechanism of NG-Hydroxy-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NOHA Treatment for Cell-Based Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Nω-hydroxy-nor-L-arginine (NOHA) in cell-based studies. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NOHA in cell-based studies?
A1: NOHA is a competitive inhibitor of arginase, the enzyme that converts L-arginine to L-ornithine and urea.[1][2] By inhibiting arginase, NOHA increases the intracellular availability of L-arginine, which can then be utilized by nitric oxide synthase (NOS) to produce nitric oxide (NO).[1] This shift in L-arginine metabolism away from polyamine synthesis (downstream of ornithine) and towards NO production can lead to various cellular effects, including inhibition of cell proliferation and induction of apoptosis, particularly in cells with high arginase activity.[1][2]
Q2: What is a typical concentration range for NOHA in cell culture experiments?
A2: The effective concentration of NOHA can vary depending on the cell line and the specific biological question. However, a common starting concentration range is between 100 µM and 1 mM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How long should I treat my cells with NOHA?
A3: The optimal treatment duration is highly dependent on the endpoint being measured.
-
Short-term (4-12 hours): Effects on signaling pathway activation or early metabolic changes.
-
Mid-term (24-48 hours): Assessment of changes in protein expression (e.g., iNOS, arginase-2), cell cycle arrest, and early apoptotic events.[2]
-
Long-term (72 hours or longer): Evaluation of significant changes in cell viability, proliferation, and late-stage apoptosis.[1]
A time-course experiment is crucial to determine the ideal duration for observing the desired effect in your specific cell model.
Q4: Is NOHA stable in cell culture medium?
A4: NOHA is a relatively stable compound in cell culture medium under standard incubation conditions (37°C, 5% CO2).[3] However, prolonged incubation over several days may lead to some degradation. For experiments exceeding 72 hours, it is advisable to replenish the medium with fresh NOHA to maintain a consistent concentration.
Troubleshooting Guide
Problem 1: NOHA treatment shows no effect on my cells.
| Possible Cause | Suggested Solution |
| Suboptimal NOHA concentration. | Perform a dose-response experiment with a wider range of NOHA concentrations (e.g., 10 µM to 2 mM) to determine the EC50 for your cell line. |
| Insufficient treatment duration. | Conduct a time-course experiment, assessing your endpoint at multiple time points (e.g., 12, 24, 48, and 72 hours).[4] |
| Low arginase expression/activity in your cell line. | Verify the expression and activity of arginase (ARG1 or ARG2) in your cells using Western blot or an arginase activity assay.[1] Cell lines with low arginase levels may be less sensitive to NOHA. |
| NOHA is not the primary driver of the observed phenotype. | Consider that NOHA's effects can be context-dependent. For example, its pro-apoptotic effects in some cancer cells are more pronounced under hypoxic conditions.[1] Also, be aware of potential off-target effects.[5] |
| Issues with NOHA reagent. | Ensure the NOHA is from a reputable source and has been stored correctly according to the manufacturer's instructions. |
Problem 2: NOHA treatment is causing excessive cytotoxicity.
| Possible Cause | Suggested Solution |
| NOHA concentration is too high. | Lower the concentration of NOHA used in your experiment. Perform a dose-response curve to find a concentration that inhibits arginase without causing widespread cell death. |
| Treatment duration is too long. | Reduce the incubation time. Assess cell viability at earlier time points to find a window where the desired biological effect is observed without excessive toxicity. |
| Cell line is particularly sensitive to L-arginine metabolic shifts. | Ensure your cell culture medium has adequate levels of essential nutrients. You can also try supplementing the medium with L-ornithine to see if it rescues the cytotoxic effect, which would confirm the on-target effect of NOHA.[2] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of NOHA from various cell-based studies.
Table 1: Effect of nor-NOHA on Arginase Activity and Amino Acid Levels in Murine Renal Cell Carcinoma (CL-19) Cells [4]
| Treatment Duration | Arginase Activity (% of Control) | L-arginine in Supernatant (µM) | L-ornithine in Supernatant (µM) |
| 48 hours | ~60% | ~150 | ~25 |
| 72 hours | ~50% | ~175* | ~20** |
*p = 0.002, **p < 0.0001 compared to untreated cells. nor-NOHA concentration was 2 mM.
Table 2: Dose-Dependent Effect of nor-NOHA on the Viability of K562 Leukemia Cells under Hypoxia (1.5% O₂) for 72 hours [1]
| nor-NOHA Concentration | % Viable Cells (Annexin V/7-AAD negative) |
| 0 µM (Vehicle) | ~90% |
| 100 µM | ~75% |
| 500 µM | ~50% |
| 1000 µM | ~30% |
Table 3: IC50 Values for nor-NOHA Inhibition of Arginase in Murine Macrophages [6]
| Macrophage State | IC50 (µM) |
| Unstimulated | 12 ± 5 |
| IFN-γ + LPS-stimulated | 10 ± 3 |
Experimental Protocols
1. Arginase Activity Assay
This protocol is adapted from published methods and is designed to measure the conversion of L-arginine to urea.[7]
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing 0.1% Triton X-100, supplemented with protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Arginase Activation:
-
To 50 µL of the supernatant, add 50 µL of 10 mM MnCl₂ in 50 mM Tris-HCl (pH 7.5).
-
Activate the enzyme by incubating at 55-60°C for 10 minutes.
-
-
Arginine Hydrolysis:
-
Initiate the reaction by adding 50 µL of 0.5 M L-arginine (pH 9.7).
-
Incubate at 37°C for 15-120 minutes, depending on the arginase activity in your samples.
-
-
Urea Quantification:
-
Stop the reaction by adding 400 µL of an acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio).
-
Add 25 µL of 9% α-isonitrosopropiophenone (in 100% ethanol) and incubate at 100°C for 45 minutes.
-
Cool the samples in the dark for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using known concentrations of urea.
-
2. Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic conversion of MTT to formazan.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
NOHA Treatment:
-
Treat cells with various concentrations of NOHA for the desired duration.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Apoptosis (Annexin V) Assay
This protocol detects apoptosis by staining for phosphatidylserine externalization.
-
Cell Treatment and Harvesting:
-
Treat cells with NOHA for the desired time.
-
Harvest both adherent and floating cells.
-
-
Cell Staining:
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V positive, PI negative cells are in early apoptosis.
-
Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Signaling Pathways
Caption: NOHA inhibits arginase, shifting L-arginine metabolism towards NO production.
Experimental Workflow for Optimizing NOHA Treatment Duration
Caption: Workflow for optimizing NOHA treatment duration in cell-based studies.
Troubleshooting Logic for "No Effect" of NOHA Treatment
Caption: A logical guide for troubleshooting the lack of an effect with NOHA treatment.
References
- 1. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of NG-Hydroxy-L-arginine Acetate and L-NAME as NOS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NG-Hydroxy-L-arginine acetate (NOHA) and N(G)-nitro-L-arginine methyl ester (L-NAME), two critical compounds utilized in the study of nitric oxide synthase (NOS) activity. We will delve into their mechanisms of action, isoform selectivity, and present supporting experimental data to offer a clear perspective on their respective efficacies as NOS inhibitors.
Introduction to Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. Its production is catalyzed by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). The constitutive isoforms, nNOS and eNOS, are calcium-dependent and produce low levels of NO for signaling purposes. In contrast, iNOS is calcium-independent and, once expressed in response to inflammatory stimuli, produces large, sustained amounts of NO as part of the immune response. Dysregulation of NO production is implicated in numerous pathological conditions, making the modulation of NOS activity a significant area of therapeutic interest.
Arginine-based analogs are a major class of NOS inhibitors, acting as competitive inhibitors that bind to the active site of the enzyme in place of the natural substrate, L-arginine. This guide focuses on a comparative analysis of two such compounds: L-NAME, a widely used synthetic inhibitor, and NG-Hydroxy-L-arginine, a key intermediate in the biosynthesis of NO.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for this compound and L-NAME. It is important to note the distinct nature of the available data for each compound. L-NAME has been extensively characterized as a direct inhibitor of all three NOS isoforms. In contrast, NG-Hydroxy-L-arginine (NOHA) is primarily recognized as a potent inhibitor of arginase, an enzyme that competes with NOS for the common substrate L-arginine, and as an intermediate in the NO synthesis pathway. Direct inhibitory constants (IC50 or Ki) for NOHA against the NOS isoforms are not widely reported, reflecting its different primary role in this biochemical context.
| Parameter | This compound (NOHA) | L-NAME (N(G)-nitro-L-arginine methyl ester) |
| Primary Target | Arginase[1][2] | Nitric Oxide Synthase (all isoforms)[3][4] |
| Mechanism of Action | Competitive inhibitor of arginase; Intermediate in NO synthesis | Prodrug, hydrolyzes to the active inhibitor L-NOARG which is a competitive inhibitor of NOS[4] |
| nNOS Inhibition | Kd for nNOS oxygenase domain: 0.4 ± 0.1 µM[5] | Ki: 15 nM (bovine) |
| eNOS Inhibition | Data not available | Ki: 39 nM (human) |
| iNOS Inhibition | Not an inhibitor of iNOS[6] | Ki: 4.4 µM (murine) |
| Overall NOS IC50 | Data not available | 70 µM (for purified brain NOS, as a prodrug)[4] |
| Arginase Inhibition | Potent inhibitor | Not a primary target |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of affinity, with lower values indicating higher affinity. IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The species from which the enzyme was sourced can influence these values.
In-Depth Comparison
This compound (NOHA)
NG-Hydroxy-L-arginine (NOHA) is a crucial intermediate in the two-step enzymatic conversion of L-arginine to nitric oxide and L-citrulline by NOS. While it binds to the active site of NOS, its primary role is that of a substrate for the second step of the reaction rather than a competitive inhibitor that blocks the enzyme's function.
The most significant inhibitory role of NOHA is on the enzyme arginase. Arginase competes with NOS for their common substrate, L-arginine. By inhibiting arginase, NOHA can indirectly increase the local concentration of L-arginine available for NOS, thereby potentially enhancing NO production. This makes NOHA a valuable tool for studying the interplay between the arginase and NOS pathways. One study has explicitly shown that a related compound, nor-NOHA, is neither a substrate nor an inhibitor for iNOS, highlighting its utility in dissecting these two pathways.[6]
L-NAME (N(G)-nitro-L-arginine methyl ester)
L-NAME is a widely used, non-selective inhibitor of all three NOS isoforms. It functions as a prodrug, meaning it is converted into its active form, N(G)-nitro-L-arginine (L-NOARG), within the biological system.[4] L-NOARG is a potent competitive inhibitor of NOS, binding to the active site and preventing the binding of L-arginine.
Due to its broad-spectrum inhibitory activity, L-NAME is a standard tool for investigating the physiological and pathological roles of NO in a variety of experimental models, both in vitro and in vivo. Its administration in vivo typically leads to a significant increase in blood pressure due to the inhibition of eNOS-mediated vasodilation.
Off-Target Effects
It is crucial to consider potential off-target effects when interpreting experimental data. L-NAME has been reported to have off-target effects, including direct interaction with and blockage of the nicotinic acetylcholine receptor channel, independent of its action on NOS.
Signaling Pathways and Experimental Workflows
To visualize the biochemical context and experimental approaches for studying these inhibitors, the following diagrams are provided.
Caption: L-Arginine Metabolic Pathways and Points of Inhibition.
Caption: Comparative Experimental Workflow for NOS Inhibition Assays.
Experimental Protocols
The efficacy of NOS inhibitors is typically determined using in vitro enzyme activity assays. The two most common methods are the citrulline assay and the Griess assay.
Citrulline Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer (e.g., 50 mM HEPES, pH 7.4) is prepared containing purified NOS enzyme (nNOS, eNOS, or iNOS), calmodulin (for nNOS and eNOS), and the necessary cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (L-NAME or NOHA) for a specified period.
-
Enzymatic Reaction: The reaction is initiated by the addition of radiolabeled L-arginine (e.g., [³H]-L-arginine or [¹⁴C]-L-arginine). The reaction is allowed to proceed for a defined time at 37°C.
-
Reaction Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).
-
Separation: The reaction mixture is applied to a cation-exchange resin (e.g., Dowex AG50W-X8). The positively charged, unreacted L-arginine binds to the resin, while the neutral L-citrulline passes through.
-
Quantification: The radioactivity of the eluate, corresponding to the amount of L-citrulline produced, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. These data are then used to determine the IC50 value.
Griess Assay
This is an indirect colorimetric assay that measures the accumulation of nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.
Methodology:
-
Sample Preparation: Cell culture supernatants or purified enzyme reaction mixtures are collected.
-
Nitrate Reduction (Optional): If total NO production (nitrite and nitrate) is to be measured, nitrate in the sample is first converted to nitrite using nitrate reductase.
-
Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution) is added to the samples.
-
Color Development: The mixture is incubated at room temperature, allowing the diazotization reaction to occur, which results in the formation of a colored azo compound.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at approximately 540 nm.
-
Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: The inhibition of NO production is calculated based on the reduction in nitrite concentration in the presence of the inhibitor compared to the control.
Conclusion
This compound and L-NAME are both valuable tools for researchers studying the nitric oxide pathway, but they exert their effects through fundamentally different mechanisms. L-NAME is a well-established, non-selective, direct competitive inhibitor of all three NOS isoforms, making it a powerful tool for general inhibition of NO synthesis. Its use, however, requires consideration of its prodrug nature and potential off-target effects.
In contrast, NG-Hydroxy-L-arginine's primary role is not as a direct NOS inhibitor but as a potent inhibitor of arginase and a key intermediate in NO biosynthesis. Its utility lies in its ability to modulate the availability of the NOS substrate L-arginine and to dissect the complex interplay between the arginase and NOS pathways. For researchers specifically looking to inhibit NOS activity directly and non-selectively, L-NAME remains the more appropriate choice. For those investigating the regulatory dynamics of L-arginine metabolism and the competition between NOS and arginase, NG-Hydroxy-L-arginine is an indispensable tool. The choice between these two compounds should, therefore, be guided by the specific experimental question being addressed.
References
- 1. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of L-Arginine Metabolizing Enzymes by L-Arginine-Derived Advanced Glycation End Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Arginase Inhibitors: NG-Hydroxy-L-arginine Acetate vs. nor-NOHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied arginase inhibitors: NG-Hydroxy-L-arginine acetate (NOHA) and Nω-hydroxy-nor-L-arginine (nor-NOHA). The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of their respective performance, supported by experimental data, to facilitate informed decisions in research and development.
Introduction
Arginase is a critical enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. It exists in two isoforms, Arginase 1 (ARG1), primarily cytosolic and highly expressed in the liver, and Arginase 2 (ARG2), a mitochondrial enzyme found in various tissues. In numerous pathological conditions, including cancer, cardiovascular diseases, and infectious diseases, the upregulation of arginase activity leads to the depletion of L-arginine. This depletion impairs the function of other enzymes that utilize L-arginine as a substrate, most notably nitric oxide synthase (NOS), which produces the crucial signaling molecule nitric oxide (NO). Consequently, the inhibition of arginase has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two key arginase inhibitors, NOHA and nor-NOHA.
Mechanism of Action and Selectivity
Both NOHA and nor-NOHA are competitive inhibitors of arginase, acting as transition-state analogs that bind to the manganese cluster in the enzyme's active site. However, a critical distinction lies in their selectivity.
-
NG-Hydroxy-L-arginine (NOHA): NOHA is a natural intermediate in the conversion of L-arginine to nitric oxide by NOS. While it inhibits arginase, it can also be a substrate for and an inhibitor of NOS, complicating its use as a selective arginase inhibitor.
-
nor-NOHA: In contrast, nor-NOHA is a synthetic analog designed for greater selectivity. It is a potent arginase inhibitor but is neither a substrate nor an inhibitor of iNOS, making it a more specific tool to study the effects of arginase inhibition.[1]
Comparative Efficacy: In Vitro Inhibition
The inhibitory potency of NOHA and nor-NOHA has been evaluated in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their efficacy.
| Inhibitor | Arginase Source | IC50 (µM) | Reference |
| NG-Hydroxy-L-arginine | Unstimulated Murine Macrophages | 400 ± 50 | [1] |
| Arginase-I | 10 - 12 (Ki) | [2] | |
| nor-NOHA | Unstimulated Murine Macrophages | 12 ± 5 | [1] |
| IFN-gamma + LPS-stimulated Macrophage | 10 ± 3 | [1] | |
| Liver Arginase | 0.5 | [3] | |
| Aorta Arginase | < 1 | [3] |
As the data indicates, nor-NOHA is a significantly more potent inhibitor of arginase than NOHA, with IC50 values that are approximately 40-fold lower in murine macrophages.[1]
Pharmacokinetic Profile
A comprehensive understanding of the pharmacokinetic properties of these inhibitors is crucial for their in vivo application and therapeutic development.
nor-NOHA Pharmacokinetics in Rats
Detailed pharmacokinetic studies have been conducted for nor-NOHA in rats, providing valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Intravenous (10-90 mg/kg) | Intraperitoneal (10-90 mg/kg) | Intratracheal (10-90 mg/kg) | Reference |
| Terminal Half-life (t½) | 30 min | - | - | [4] |
| Mean Residence Time (MRT) | 12.5 min | - | - | [5] |
| Total Clearance (CL) | 33 mL/min/kg | - | - | [4] |
| Volume of Distribution (Vd) | 0.19 L/kg (central) | - | - | [4] |
| 0.43 L/kg (peripheral) | - | - | [4] | |
| Absolute Bioavailability (F) | - | 98% | 53% | [4] |
These studies reveal that nor-NOHA is rapidly cleared from the plasma.[4][5] Following intravenous administration, its concentration shows a biphasic decline, dropping below 10% of the maximum within 20 minutes.[4] The bioavailability is excellent after intraperitoneal administration but lower and dose-dependent via the intratracheal route.[4]
This compound Pharmacokinetics
Currently, there is a lack of comprehensive, publicly available pharmacokinetic data for this compound comparable to that of nor-NOHA. While its biological effects have been studied in vivo, detailed parameters such as bioavailability, half-life, and clearance have not been extensively reported. This data gap is a significant consideration for its therapeutic development.
Signaling Pathways and Experimental Workflows
The inhibition of arginase has profound effects on various signaling pathways, primarily by increasing the bioavailability of L-arginine for nitric oxide synthase.
The diagram above illustrates the competition for L-arginine between nitric oxide synthase (NOS) and arginase. nor-NOHA selectively inhibits the arginase pathway, thereby increasing the availability of L-arginine for NO production. NOHA also inhibits arginase but has confounding effects on the NOS pathway.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of arginase inhibitors. Below are detailed methodologies for key in vitro assays.
Arginase Activity Assay (Colorimetric)
This assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.
1. Reagent Preparation:
- Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin.
- Arginase Activation Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MnCl2.
- L-Arginine Substrate: 0.5 M L-arginine (pH 9.7).
- Urea Standard: Prepare a standard curve of urea (0 to 50 µg).
- Acid Mixture: 1:3:7 mixture of H2SO4:H3PO4:H2O.
- α-Isonitrosopropiophenone (ISPF): 9% (w/v) in absolute ethanol.
2. Cell Lysate Preparation:
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in Lysis Buffer on ice for 30 minutes.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
3. Arginase Activation:
- Add an equal volume of Arginase Activation Buffer to the cell lysate.
- Heat the mixture at 55-60°C for 10 minutes to activate the enzyme.
4. Enzymatic Reaction:
- Add activated lysate to wells of a 96-well plate.
- Add the test inhibitor (NOHA or nor-NOHA) at various concentrations.
- Initiate the reaction by adding the L-Arginine Substrate.
- Incubate at 37°C for 1-2 hours.
5. Urea Quantification:
- Stop the reaction by adding the Acid Mixture.
- Add ISPF to each well.
- Incubate at 100°C for 45 minutes.
- Cool in the dark for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
6. Data Analysis:
- Calculate the urea concentration from the standard curve.
- Determine the percentage of inhibition and calculate the IC50 values.
"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prepare_Reagents" [label="Prepare Reagents\n(Buffers, Substrate, Inhibitors)"];
"Prepare_Lysate" [label="Prepare Cell Lysate"];
"Activate_Arginase" [label="Activate Arginase\n(Heat with MnCl2)"];
"Reaction_Setup" [label="Set up Reaction in 96-well plate\n(Lysate + Inhibitor)"];
"Initiate_Reaction" [label="Initiate Reaction\n(Add L-Arginine)"];
"Incubate" [label="Incubate at 37°C"];
"Stop_Reaction" [label="Stop Reaction\n(Add Acid Mixture)"];
"Color_Development" [label="Color Development\n(Add ISPF and Heat)"];
"Measure_Absorbance" [label="Measure Absorbance at 540 nm"];
"Analyze_Data" [label="Analyze Data\n(Calculate IC50)"];
"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Reagents";
"Prepare_Reagents" -> "Prepare_Lysate";
"Prepare_Lysate" -> "Activate_Arginase";
"Activate_Arginase" -> "Reaction_Setup";
"Reaction_Setup" -> "Initiate_Reaction";
"Initiate_Reaction" -> "Incubate";
"Incubate" -> "Stop_Reaction";
"Stop_Reaction" -> "Color_Development";
"Color_Development" -> "Measure_Absorbance";
"Measure_Absorbance" -> "Analyze_Data";
"Analyze_Data" -> "End";
}
Conclusion
The choice between this compound and nor-NOHA for arginase inhibition studies depends critically on the specific research objectives.
-
nor-NOHA is the superior choice for studies requiring selective and potent inhibition of arginase. Its high potency and, most importantly, its lack of direct interaction with nitric oxide synthase, make it an invaluable tool for dissecting the specific roles of arginase in various physiological and pathological processes. The availability of its pharmacokinetic data further supports its use in in vivo models.
-
This compound , while a physiological inhibitor of arginase, presents challenges due to its dual role as a substrate and inhibitor of NOS. This can lead to confounding results when the aim is to isolate the effects of arginase inhibition. The significant lack of comprehensive pharmacokinetic data for NOHA is a major limitation for its translation into in vivo and clinical research settings.
References
- 1. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative pharmacokinetics of N(ω)-hydroxy-nor-L-arginine, an arginase inhibitor, after single-dose intravenous, intraperitoneal and intratracheal administration to brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single- and multiple-dose pharmacokinetics of arginase inhibitor Nω-hydroxy-nor-L-arginine, and its effect on plasma amino acids concentrations in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of N-(ω)-hydroxy-nor-L-arginine (NOHA) on Arginase Activity in Endothelial Cells: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibitory effect of NOHA on arginase activity in endothelial cells. It includes a comparison with other arginase inhibitors, detailed experimental protocols, and visualizations of key pathways and workflows to support experimental design and data interpretation.
Introduction to Arginase in Endothelial Function
Arginase is a critical enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. In endothelial cells, two isoforms exist: Arginase I (cytosolic) and Arginase II (mitochondrial).[1][2] Arginase activity plays a pivotal role in vascular health by regulating the intracellular pool of L-arginine. This is significant because L-arginine is also the substrate for endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing nitric oxide (NO), a key signaling molecule in vasodilation and vascular homeostasis.[1][3]
Elevated arginase activity can deplete L-arginine levels, leading to reduced NO production and "uncoupling" of eNOS, where the enzyme produces superoxide radicals instead of NO.[4][5] This contributes to endothelial dysfunction, a hallmark of various cardiovascular diseases.[3][6] Therefore, inhibiting arginase is a promising therapeutic strategy to restore endothelial function by increasing L-arginine availability for eNOS. NOHA is a well-characterized intermediate in the NO synthesis pathway and a potent arginase inhibitor.[7][8]
Comparative Performance of Arginase Inhibitors
NOHA effectively inhibits arginase, but its potency and specificity can be compared with other commonly used inhibitors. The selection of an inhibitor often depends on the specific experimental goals, such as isoform selectivity or in vivo applicability.
| Inhibitor | Target Isoform(s) | Typical Ki / IC50 Value | Key Characteristics & Notes |
| NOHA (N-(ω)-hydroxy-L-arginine) | Arginase I & II | Ki: ~10-12 µM for Arginase I[7][8][9] | A natural intermediate in NO synthesis. Its formation during high NO production can naturally suppress arginase activity.[7][8] |
| nor-NOHA (N-(ω)-hydroxy-nor-L-arginine) | Arginase I & II | Ki: ~500 nM for Arginase I, ~50 nM for Arginase II[3] | A more potent inhibitor than NOHA.[1][3] It is not a substrate for NOS.[10] |
| ABH (2(S)-amino-6-boronohexanoic acid) | Arginase I & II | Ki: ~0.11 µM for Arginase I, ~0.25 µM for Arginase II[1][3] | A potent, boron-based inhibitor. Widely used in studies of hypoxia-mediated angiogenesis.[5] |
| BEC (S-(2-boronoethyl)-L-cysteine) | Arginase I & II | Ki: ~0.4-0.6 µM for Arginase I, ~0.31 µM for Arginase II[1][3] | Another potent, boron-based inhibitor shown to reverse endothelial dysfunction in aging models.[11] |
| L-Valine | Arginase I & II | Competitive inhibitor | An amino acid that can inhibit arginase, leading to increased NO production in endothelial cells.[12] |
Signaling Pathway: Arginase and eNOS Competition
The balance between arginase and eNOS activity is crucial for endothelial health. When arginase is upregulated, it outcompetes eNOS for their common substrate, L-arginine, leading to decreased NO production and increased reactive oxygen species (ROS), which promotes endothelial dysfunction. Arginase inhibitors like NOHA block this competitive pathway, preserving L-arginine for eNOS and restoring NO bioavailability.
Figure 1. Competitive relationship between Arginase and eNOS pathways in endothelial cells.
Detailed Experimental Protocols
Here are standardized protocols for key experiments to validate the effect of NOHA on arginase activity in endothelial cells.
Endothelial Cell Culture
This protocol describes the standard procedure for culturing endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or Bovine Aortic Endothelial Cells (BAECs).[5][13]
-
Materials:
-
Endothelial Cell Basal Medium (e.g., M-199 or EGM-2)
-
Fetal Bovine Serum (FBS)
-
Endothelial cell growth supplements (e.g., ECGS, hydrocortisone, hEGF)
-
Antibiotic-antimycotic solution (penicillin, streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
-
Procedure:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in basal medium supplemented with 10-20% FBS, growth supplements, and antibiotics.
-
For passaging, wash confluent cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells onto new flasks/plates at the desired density. For experiments, cells are typically grown to 70-80% confluence.[5]
-
Before treatment with inhibitors, cells may be serum-starved or maintained in a low-arginine medium for a few hours to establish baseline conditions.[5]
-
Arginase Activity Assay (Colorimetric)
This assay measures arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.[5][14][15]
-
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors)
-
10 mM MnCl2 solution
-
0.5 M L-arginine solution (pH 9.7)
-
Acid mixture (H2SO4:H3PO4:H2O in a 1:3:7 ratio)
-
9% α-isonitrosopropiophenone (α-ISPF) in ethanol
-
Urea standards
-
96-well plate and plate reader (540-570 nm)
-
-
Procedure:
-
Cell Lysis: After treating endothelial cells with NOHA or other inhibitors, wash them with ice-cold PBS. Lyse the cells using a suitable lysis buffer and centrifuge to collect the supernatant (cell lysate).[14]
-
Enzyme Activation: Add 25 µL of 10 mM MnCl2 to 25 µL of cell lysate in a microcentrifuge tube. Heat at 56°C for 10 minutes to activate the arginase.[14]
-
Arginine Hydrolysis: Start the enzymatic reaction by adding 50 µL of 0.5 M L-arginine. Incubate at 37°C for 60 minutes.[5]
-
Stop Reaction: Stop the reaction by adding 400 µL of the acid mixture.
-
Color Development: Add 25 µL of 9% α-ISPF, mix, and heat at 100°C for 45 minutes. Allow the samples to cool in the dark for 10 minutes.[14]
-
Measurement: Transfer samples to a 96-well plate and measure the absorbance at ~550 nm. Calculate urea concentration by comparing it to a urea standard curve.
-
Normalization: Normalize arginase activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.
-
Nitric Oxide (NO) Measurement (Griess Assay)
This assay quantifies NO production indirectly by measuring the concentration of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Materials:
-
Griess Reagent (typically a two-part solution: Sulfanilamide in acid and N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standards
-
Cell culture supernatant
-
96-well plate and plate reader (540 nm)
-
-
Procedure:
-
Collect the cell culture medium from treated and control cells.
-
Centrifuge the medium to remove any detached cells or debris.
-
Add 50-100 µL of the supernatant to a 96-well plate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add the Griess Reagent components to each well according to the manufacturer's instructions (usually 50 µL of each part).
-
Incubate at room temperature for 10-15 minutes, protected from light. A pink/magenta color will develop.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for validating the inhibitory effect of NOHA on arginase activity and its subsequent impact on NO production in endothelial cells.
Figure 2. Standard workflow for assessing arginase inhibitors in endothelial cells.
References
- 1. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]
- 4. Arginase-I enhances vascular endothelial inflammation and senescence through eNOS-uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arginase inhibition enhances angiogenesis in endothelial cells exposed to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginase: The Emerging Therapeutic Target for Vascular Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. The vascular effects of different arginase inhibitors in rat isolated aorta and mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidative species increase arginase activity in endothelial cells through the RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long term exposure to L-arginine accelerates endothelial cell senescence through arginase-II and S6K1 signaling | Aging [aging-us.com]
Navigating Immunoassay Specificity: A Comparative Guide on NG-Hydroxy-L-arginine Acetate Cross-reactivity
For researchers, scientists, and drug development professionals, accurate quantification of NG-Hydroxy-L-arginine (NOHA), a critical intermediate in nitric oxide synthesis, is paramount. However, the potential for cross-reactivity of its acetate salt in immunoassays with structurally similar molecules presents a significant analytical challenge. This guide provides a comparative analysis of immunoassay specificity for arginine derivatives, outlines experimental protocols for assessing cross-reactivity, and discusses alternative analytical methods.
Understanding Cross-reactivity in Competitive Immunoassays
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are commonly used for quantifying small molecules like arginine derivatives. In a competitive ELISA, the signal is inversely proportional to the concentration of the target analyte in the sample. Cross-reactivity occurs when the antibody, intended to be specific for the target analyte, also binds to other structurally similar molecules.[1] This competition for antibody binding sites can lead to an overestimation of the true analyte concentration, compromising the accuracy of experimental results.[1] Therefore, characterizing the cross-reactivity of an antibody with related compounds is a crucial step in assay validation.[1]
Comparative Cross-reactivity in a Commercial L-Arginine ELISA Kit
To illustrate the concept of immunoassay specificity, the following table summarizes the cross-reactivity of a commercially available L-Arginine ELISA kit with several structurally related arginine derivatives. It is important to note that this data is for an assay targeting L-Arginine, and the cross-reactivity profile of a dedicated NG-Hydroxy-L-arginine immunoassay, if available, would likely differ.
| Compound | Cross-Reactivity (%) |
| L-Arginine | 100 |
| Homoarginine | No significant cross-reactivity |
| Agmatine | No significant cross-reactivity |
| L-Citrulline | No significant cross-reactivity |
| L-Ornithine | No significant cross-reactivity |
| Asymmetric Dimethylarginine (ADMA) | No significant cross-reactivity |
| Symmetric Dimethylarginine (SDMA) | No significant cross-reactivity |
Data sourced from a commercially available L-Arginine ELISA kit which states no significant cross-reactivity was observed with the listed compounds.
The Nitric Oxide Synthesis Pathway
NG-Hydroxy-L-arginine is a key intermediate in the enzymatic production of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS).[1] Understanding this pathway is crucial for interpreting the biological significance of NOHA measurements.
Caption: Biosynthesis of Nitric Oxide from L-Arginine.
Experimental Protocols
For researchers aiming to validate an immunoassay or to assess the cross-reactivity of NG-Hydroxy-L-arginine acetate, the following provides a detailed methodology for a typical competitive ELISA.
Objective: To determine the cross-reactivity of an antibody intended for NG-Hydroxy-L-arginine with other arginine derivatives.
Materials:
-
Microplate pre-coated with a capture antibody specific to the target analyte (or with the analyte itself, depending on the assay format).
-
Standard solutions of this compound at known concentrations.
-
Solutions of potential cross-reactants (e.g., L-Arginine, L-Citrulline, ADMA, SDMA) at various concentrations.
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugate).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Assay buffer.
Protocol:
-
Preparation of Reagents: Prepare all standards, cross-reactant solutions, and buffers according to the manufacturer's instructions or laboratory protocols.
-
Standard Curve: Add a fixed volume of the enzyme-conjugated analyte to wells designated for the standard curve. Then, add varying concentrations of the NG-Hydroxy-L-arginine standard.
-
Cross-Reactivity Assessment: To separate wells, add the same fixed volume of the enzyme-conjugated analyte. Then, add varying concentrations of each potential cross-reactant.
-
Incubation: Add the specific antibody to all wells, cover the plate, and incubate for the recommended time and temperature (e.g., 1-2 hours at 37°C or overnight at 4°C). During this incubation, the free analyte (or cross-reactant) and the enzyme-conjugated analyte will compete for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance versus the concentration of the NG-Hydroxy-L-arginine standards.
-
Determine the concentration of NG-Hydroxy-L-arginine that causes 50% inhibition of the maximum signal (IC50).
-
For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of NG-Hydroxy-L-arginine / IC50 of Cross-Reactant) x 100
-
Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment
The following diagram illustrates the key steps in a competitive ELISA designed to determine the cross-reactivity of an antibody.
References
Comparative Analysis of NOHA and Arginine Analogs on Nitric Oxide Production: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Nω-Hydroxy-L-arginine (NOHA) and other prominent arginine analogs on the production of nitric oxide (NO). Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of their inhibitory effects on the three isoforms of nitric oxide synthase (NOS), supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. There are three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2). The dysregulation of NO production is implicated in numerous pathological conditions, making NOS isoforms significant targets for therapeutic intervention.
A variety of L-arginine analogs have been developed and are widely used to modulate NOS activity. This guide focuses on a comparative analysis of NOHA, a key intermediate in the biosynthesis of NO, with other well-characterized arginine-based NOS inhibitors, including L-NAME (Nω-nitro-L-arginine methyl ester), ADMA (asymmetric dimethylarginine), L-NMMA (Nω-monomethyl-L-arginine), and L-NIL (N6-(1-iminoethyl)-L-lysine). Understanding the differential effects of these analogs on NOS isoforms is crucial for designing targeted therapeutic strategies and for the precise interpretation of experimental results.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of NOHA and other arginine analogs on the three NOS isoforms are summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration), Ki (inhibitory constant), or Kd (dissociation constant) values, have been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Notes |
| NOHA | Kd: 0.4 ± 0.1 µM | - | Not an inhibitor | Intermediate in NO synthesis. Binds to nNOS but does not inhibit iNOS. |
| L-NAME | Ki: 15 nM | Ki: 39 nM | Ki: 4.4 µM | Non-selective inhibitor. |
| ADMA | - | IC50: 16 ± 9 µM | - | Endogenous inhibitor. |
| L-NMMA | IC50: 4.9 µM | IC50: 3.5 µM | IC50: 6.6 µM | Competitive inhibitor of all NOS isoforms. |
| L-NIL | IC50: 92 µM | - | IC50: 3.3 µM | Selective for iNOS over nNOS. |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the nitric oxide production pathway and a typical experimental workflow for assessing NOS inhibition.
Caption: Signaling pathway of nitric oxide (NO) production by NOS and its inhibition by arginine analogs.
Caption: A generalized experimental workflow for determining the inhibitory effects of arginine analogs on NOS activity.
Detailed Experimental Methodologies
The quantitative data presented in this guide are primarily derived from in vitro enzyme activity assays. The two most common methods are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the radiolabeled L-arginine to L-citrulline conversion assay.
Griess Assay for Nitrite Determination
Principle: This colorimetric assay is based on a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo derivative, which can be quantified by measuring its absorbance at approximately 540 nm.
Detailed Protocol:
-
Sample Preparation: Prepare cell or tissue lysates containing the NOS enzyme. The protein concentration of the lysates should be determined to ensure equal amounts of enzyme are used in each reaction.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the cell lysate, assay buffer (e.g., HEPES buffer, pH 7.4), and necessary cofactors for NOS activity, including NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin (for nNOS and eNOS).
-
Inhibitor Addition: Add varying concentrations of the arginine analogs (NOHA, L-NAME, etc.) to the respective wells. A control well with no inhibitor should be included.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate, L-arginine. Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Nitrite Detection:
-
Transfer an aliquot of the reaction supernatant to a new 96-well plate.
-
Add Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NOS inhibition for each concentration of the analog relative to the control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Radiolabeled L-Arginine to L-Citrulline Conversion Assay
Principle: This highly sensitive and specific assay measures the conversion of radiolabeled L-arginine (e.g., [14C] or [3H]-L-arginine) to radiolabeled L-citrulline. The positively charged L-arginine is separated from the neutral L-citrulline using cation-exchange chromatography, and the radioactivity of the eluted L-citrulline is quantified.
Detailed Protocol:
-
Sample and Reagent Preparation: As with the Griess assay, prepare the NOS enzyme source (purified enzyme or lysate), assay buffer, cofactors, and serial dilutions of the arginine analogs. The substrate used is radiolabeled L-arginine.
-
Reaction Setup and Incubation:
-
In microcentrifuge tubes, combine the enzyme, buffer, cofactors, and the desired concentration of the inhibitor.
-
Initiate the reaction by adding radiolabeled L-arginine.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop buffer (e.g., a low pH buffer containing EDTA).
-
Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex 50W-X8). The positively charged, unreacted L-arginine will bind to the resin, while the neutral L-citrulline will pass through.
-
-
Quantification and Analysis:
-
Collect the eluate containing the radiolabeled L-citrulline into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of L-citrulline produced in each reaction.
-
Determine the percent inhibition and IC50 values as described for the Griess assay.
-
Conclusion
This comparative guide provides essential data and methodologies to aid researchers in the study of nitric oxide synthase and its modulation by arginine analogs. The presented information highlights the distinct inhibitory profiles of various analogs, with NOHA acting as a metabolic intermediate rather than a classical inhibitor for all NOS isoforms. The detailed experimental protocols and visual diagrams offer a practical resource for designing and conducting experiments in this field. A thorough understanding of the specificities and potencies of these compounds is paramount for advancing our knowledge of NO signaling in health and disease and for the development of novel therapeutic agents.
A Head-to-Head Comparison: NOHA vs. Arginase siRNA in Regulating Cancer Cell Growth
For researchers, scientists, and drug development professionals, understanding the nuances of targeting the arginase pathway in cancer is critical. This guide provides a comprehensive comparison of two key inhibitory approaches: the small molecule inhibitor Nω-hydroxy-nor-L-arginine (NOHA) and the gene-silencing tool, arginase small interfering RNA (siRNA).
L-arginine is a critical amino acid in cellular metabolism, serving as a substrate for both nitric oxide synthase (NOS) and arginase. In the context of cancer, the arginase-catalyzed conversion of L-arginine to L-ornithine and urea is of particular interest. L-ornithine is a precursor for polyamines, which are essential for cell proliferation.[1] Many cancer cells exhibit high arginase activity, making it a promising therapeutic target.[2][3]
This guide will delve into the mechanisms, efficacy, and potential off-target effects of NOHA and arginase siRNA, supported by experimental data and detailed protocols.
Comparative Efficacy and Cellular Effects
| Parameter | NOHA (Nω-hydroxy-nor-L-arginine) | Arginase siRNA |
| Mechanism of Action | Competitive inhibitor of arginase enzymes (ARG1 and ARG2).[4][5] | Post-transcriptional gene silencing of arginase (ARG1 and/or ARG2) by RNA interference, leading to reduced protein expression.[6][7] |
| Effect on Cell Proliferation | Inhibits proliferation in cancer cell lines with high arginase activity, such as MDA-MB-468 human breast cancer cells.[1][8] This effect can be reversed by the addition of L-ornithine, confirming its on-target activity.[1] | Expected to inhibit proliferation in arginase-dependent cancer cells by depleting the ornithine and polyamine pools necessary for cell growth.[6] |
| Induction of Apoptosis | Induces apoptosis in high-arginase expressing cancer cells. For example, in MDA-MB-468 cells, NOHA treatment leads to S-phase cell cycle arrest and induction of caspase 3.[1][8] In some leukemic cells, NOHA induces apoptosis, particularly under hypoxic conditions.[4][9] | Knockdown of arginase is expected to induce apoptosis in cancer cells that rely on this pathway for survival. The reduction in polyamines can trigger apoptotic pathways. |
| Specificity and Off-Target Effects | While widely used as a specific arginase inhibitor, some studies suggest its anti-leukemic effects may be independent of arginase 2 (ARG2) inhibition, indicating potential off-target activities.[4][10] | Highly specific to the target arginase mRNA sequence, minimizing off-target effects. However, the efficiency of knockdown can vary between cell lines and transfection reagents.[6][11] |
| Hypoxic Conditions | Demonstrates significant pro-apoptotic activity in leukemic cells under hypoxic conditions, a common feature of the tumor microenvironment.[4][10] | The effect of arginase siRNA under hypoxic conditions would depend on the role of arginase in the specific cancer cell type's adaptation to hypoxia. |
Signaling Pathways and Mechanisms of Action
The primary mechanism by which both NOHA and arginase siRNA are proposed to inhibit cancer cell growth is through the disruption of the L-arginine metabolic pathway. By blocking arginase, they limit the production of L-ornithine, a critical precursor for the synthesis of polyamines (e.g., putrescine, spermidine, and spermine). Polyamines are essential for cell proliferation, differentiation, and survival.
Figure 1. Inhibition of the Arginase Pathway by NOHA and siRNA.
However, a study on leukemic cells suggested that NOHA's pro-apoptotic effect under hypoxia might be independent of its arginase inhibitory activity, pointing towards alternative or additional mechanisms of action that warrant further investigation.[4]
Experimental Protocols
Cell Viability and Proliferation Assays (MTT/XTT)
These assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Figure 2. Workflow for MTT/XTT Cell Viability Assays.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.[13][14][15]
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[13][15]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with NOHA or transfect with arginase siRNA as described above.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[16][17][18][19]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[17]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[17]
-
Arginase Activity Assay
This assay measures the enzymatic activity of arginase in cell lysates.
Protocol:
-
Cell Lysate Preparation: Harvest cells and prepare cell lysates.[20][21][22][23]
-
Reaction Initiation: Add the cell lysate to a reaction mixture containing L-arginine as the substrate.[21][24]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.[21][24]
-
Reaction Termination: Stop the reaction.
-
Urea Detection: Measure the amount of urea produced, which is directly proportional to the arginase activity. This is often done using a colorimetric method.[20][21][22][23]
-
Quantification: Determine the arginase activity based on a standard curve.
Conclusion and Future Directions
Both NOHA and arginase siRNA present viable strategies for inhibiting cancer cell growth by targeting the arginase pathway. NOHA, as a small molecule inhibitor, offers ease of use in experimental setups. However, the potential for off-target effects necessitates careful interpretation of results. Arginase siRNA provides a highly specific method for reducing arginase expression, making it a valuable tool for target validation.
A direct, head-to-head comparison in the same cancer cell line under identical conditions would provide the most definitive data on their relative efficacy. Future studies should also explore the in vivo effects of these two approaches, considering factors such as delivery, stability, and impact on the tumor microenvironment and anti-tumor immune responses.[25][26][27] The potential synergistic effects of combining arginase inhibition with other cancer therapies also represent a promising avenue for future research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Arginase: An emerging and promising therapeutic target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Arginases in Cancer and Efforts in Their Pharmacological Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. RNA interference of argininosuccinate synthetase restores sensitivity to recombinant arginine deiminase (rADI) in resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of cancer involves short interfering RNA (siRNA) [ve.scielo.org]
- 8. Arginase activity in human breast cancer cell lines: N(omega)-hydroxy-L-arginine selectively inhibits cell proliferation and induces apoptosis in MDA-MB-468 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The arginase inhibitor Nω-hydroxy-nor-arginine (nor-NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effectiveness of Small Interfering RNA Delivery via Arginine-Rich Polyethylenimine-Based Polyplex in Metastatic and Doxorubicin-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. resources.novusbio.com [resources.novusbio.com]
- 24. A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inhibition of arginase modulates T-cell response in the tumor microenvironment of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Topical arginase inhibition decreases growth of cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Suppression of Myeloid Cell Arginase Activity leads to Therapeutic Response in a NSCLC Mouse Model by Activating Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the neuroprotective effects of NG-Hydroxy-L-arginine acetate in preclinical models.
Researchers, scientists, and drug development professionals exploring novel neuroprotective agents will find a lack of direct preclinical evidence for the efficacy of NG-Hydroxy-L-arginine acetate. Extensive searches of scientific literature have not yielded specific studies validating the neuroprotective effects of this particular compound in preclinical models of neurological disorders. The existing body of research primarily focuses on the parent molecule, L-arginine, and a related inhibitor of nitric oxide synthase, NG-nitro-L-arginine.
This guide aims to address this information gap by summarizing the neuroprotective data available for L-arginine as a surrogate, providing a framework for potential future validation of this compound. We will present comparative data for L-arginine against placebo controls, detail relevant experimental protocols, and propose a theoretical signaling pathway and experimental workflow for evaluating this compound, should data become available.
Comparative Efficacy of L-arginine in Preclinical Neuroprotection
While data for this compound is unavailable, numerous studies have investigated the neuroprotective potential of L-arginine in various preclinical models of neurological damage, primarily in the context of ischemic stroke and traumatic brain injury. The following table summarizes key quantitative data from these studies.
| Preclinical Model | Treatment Group | Outcome Measure | Result |
| Neonatal Rat Hypoxia-Ischemia | L-arginine (post-treatment) | Apoptosis Index (Hippocampus) | 35.0 ± 16.1 (vs. 61.0 ± 17.0 in vehicle) |
| Neonatal Rat Hypoxia-Ischemia | L-arginine (post-treatment) | Apoptosis Index (Striatum) | 41.9 ± 16.0 (vs. 62.4 ± 27.0 in vehicle) |
| Rat Model of Acute Severe Asphyxia | L-arginine (300 mg/kg) | Neuronal Loss Reduction | ~50% reduction compared to saline |
| Rat Model of Acute Severe Asphyxia | L-arginine (300 mg/kg) | Degenerating Neuron Reduction | ~50% reduction compared to saline |
| Rat Model of Traumatic Brain Injury | L-arginine (300 mg/kg) | Contusion Volume | Significant reduction compared to lower doses and vehicle |
| Rat Model of Traumatic Brain Injury | L-arginine (300 mg/kg) | Neuron Density (CA1 Hippocampus) | Significant increase compared to vehicle |
Proposed Signaling Pathway for NG-Hydroxy-L-arginine
Based on its chemical structure as an intermediate in the nitric oxide (NO) synthesis pathway, the neuroprotective effects of NG-Hydroxy-L-arginine, if any, are hypothesized to be mediated through the modulation of nitric oxide synthase (NOS) activity. The following diagram illustrates this putative pathway.
Caption: Putative signaling pathway of NG-Hydroxy-L-arginine.
Experimental Workflow for Preclinical Validation
To validate the neuroprotective effects of this compound, a standardized experimental workflow is essential. The following diagram outlines a logical progression for such preclinical studies.
Caption: Workflow for preclinical neuroprotective validation.
Detailed Experimental Protocols
Should research on this compound be undertaken, the following established protocols for key experiments would be applicable.
Animal Model of Hypoxic-Ischemic Brain Injury
A frequently used model for studying neuroprotection is the neonatal rat model of hypoxia-ischemia.
Procedure:
-
Seven-day-old rat pups are anesthetized.
-
The left common carotid artery is permanently ligated.
-
Pups are allowed to recover for 1-2 hours.
-
Animals are then placed in a hypoxic chamber (8% oxygen) for a defined period (e.g., 60-90 minutes).
-
Following hypoxia, pups are returned to their dam.
-
This compound or a vehicle control would be administered at a predetermined time point (before or after the insult).
-
At a specified time post-injury (e.g., 7 days), brains are harvested for analysis.
Assessment of Neuronal Apoptosis (TUNEL Staining)
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a common method for detecting DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Brain tissue is fixed, embedded in paraffin, and sectioned.
-
Sections are deparaffinized and rehydrated.
-
Tissue is treated with proteinase K to retrieve antigenic sites.
-
Sections are incubated with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
The reaction is stopped, and sections are washed.
-
A converter reagent (e.g., anti-fluorescein antibody conjugated with peroxidase) is applied.
-
A substrate (e.g., DAB) is added to visualize the labeled cells.
-
Sections are counterstained (e.g., with hematoxylin) and mounted.
-
Apoptotic cells are quantified by counting TUNEL-positive cells in specific brain regions.
Evaluation of Infarct Volume (TTC Staining)
2,3,5-Triphenyltetrazolium chloride (TTC) staining is used to assess the extent of tissue infarction in models of cerebral ischemia.
Procedure:
-
Following the ischemic insult and treatment period, animals are euthanized, and brains are rapidly removed.
-
Brains are sliced into coronal sections of a defined thickness (e.g., 2 mm).
-
Sections are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a specific duration (e.g., 15-30 minutes).
-
Viable tissue stains red, while infarcted tissue remains white.
-
Sections are fixed in formalin.
-
The unstained (infarcted) areas are quantified using image analysis software.
-
Infarct volume is calculated by integrating the infarcted area across all brain slices, often corrected for edema.
A Comparative Analysis of the Hemodynamic Effects of NOHA and L-arginine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of N(ω)-hydroxy-nor-L-arginine (NOHA), a potent arginase inhibitor, and L-arginine, a nitric oxide (NO) precursor. The information presented herein is based on experimental data from preclinical and clinical studies, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.
Introduction
Both NOHA and L-arginine are recognized for their positive impact on the vascular system, primarily through the modulation of nitric oxide (NO) bioavailability. L-arginine serves as the direct substrate for nitric oxide synthase (NOS) to produce NO, a critical molecule for vasodilation.[1][2][3][4] NOHA, on the other hand, enhances the availability of endogenous L-arginine for NOS by inhibiting arginase, an enzyme that competes with NOS for this common substrate.[5][6] Understanding the distinct and overlapping hemodynamic effects of these two compounds is crucial for the development of targeted therapeutic strategies for cardiovascular diseases characterized by endothelial dysfunction.
Data Presentation: Hemodynamic Effects of NOHA and L-arginine
The following tables summarize the quantitative data on the effects of NOHA and L-arginine on key hemodynamic parameters.
Table 1: Effects of NOHA on Blood Pressure
| Study Population | NOHA Dosage and Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Doxorubicin-treated mice | Not specified | 4 weeks | ↓ 12.1 ± 3.1% | Not Reported | [5] |
| Spontaneously Hypertensive Rats | 40 mg/day | 10 weeks | ↓ 30 mmHg | Not Reported | [7] |
| Spontaneously Hypertensive Rats | 10 or 40 mg/kg per day, intraperitoneally | 3 weeks | ↓ ~35 mmHg | Not Reported | [8] |
Table 2: Effects of L-arginine on Blood Pressure
| Study Population | L-arginine Dosage and Administration | Duration of Treatment | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference |
| Adults (Meta-analysis) | 4 to 24 g/day , oral | Not specified | ↓ 5.39 mmHg | ↓ 2.66 mmHg | [9][10] |
| Hypertensive Adults (Umbrella Review) | Not specified | Not specified | ↓ 2.2 to 5.4 mmHg | ↓ 2.7 to 3.1 mmHg | [2] |
| Adults (Meta-analysis) | ≥4 g/day | Not specified | ↓ 6.40 mmHg | ↓ 2.64 mmHg | [11] |
| Precapillary Pulmonary Hypertension Patients | 0.5 g/10 kg, oral (acute) | Single dose | ↓ 5 mmHg (mean systemic arterial pressure) | Not Reported | [12] |
| Hypercholesterolemic Men | 12 g/day , oral | 3 weeks | Not significantly changed at rest | ↓ 1.9 mmHg | [13] |
| Healthy Humans | 30 g, intravenous | Single infusion | ↓ 9.2 mmHg | ↓ 9.0 mmHg | [14] |
Table 3: Effects of NOHA and L-arginine on Vasodilation and Blood Flow
| Compound | Study Population | Dosage and Administration | Primary Outcome | Result | Reference |
| NOHA | Soleus muscle arterioles from aged rats | 5 x 10⁻⁴ mol l⁻¹ (in vitro) | Flow-induced vasodilation | No significant effect | [15] |
| L-arginine | Patients with critical limb ischemia | 30 g, intravenous | Femoral artery blood flow | ↑ 42.3 ± 7.9% | [16] |
| L-arginine | Pregnant women with high uterine artery vascular resistance | 0.1g/kg/day, oral | Uterine artery vascular resistance | Significant decrease | [17] |
Signaling Pathways
The hemodynamic effects of both NOHA and L-arginine are intrinsically linked to the L-arginine-NO signaling pathway. The following diagrams illustrate the mechanism of action for each compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Blood Pressure in Mice using Tail-Cuff Plethysmography
This non-invasive method is commonly used to assess systolic blood pressure in rodents.
Protocol:
-
Acclimatization: Mice are habituated to the restraint and tail-cuff procedure for at least 5 consecutive days before baseline measurements to minimize stress-induced blood pressure elevation.[18][19]
-
Restraint and Warming: The mouse is placed in a restraining tube on a preheated platform to promote vasodilation of the tail artery, which is essential for accurate measurements.
-
Cuff Placement: An occlusion cuff and a volume-pressure recording (VPR) sensor cuff are placed on the mouse's tail.[18]
-
Measurement Cycles: The occlusion cuff is inflated to approximately 250 mmHg and then gradually deflated. The VPR sensor detects changes in tail volume as blood flow returns.[18]
-
Data Acquisition: Each recording session consists of 15 to 25 inflation and deflation cycles. The first 5 cycles are considered for acclimatization and are discarded from the analysis.[18]
Assessment of Forearm Blood Flow using Venous Occlusion Plethysmography
This technique is a gold standard for assessing limb blood flow in humans and is often used to evaluate endothelial function.
Protocol:
-
Subject Preparation: The subject rests in a supine position in a temperature-controlled room. The forearm is supported at the level of the heart.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the widest part of the forearm to measure changes in forearm circumference.[20]
-
Cuff Placement: A wrist cuff is inflated to a suprasystolic pressure to exclude hand circulation from the measurement. An upper arm cuff is used for venous occlusion.
-
Measurement: The upper arm cuff is rapidly inflated to a pressure below diastolic but above venous pressure (typically 40-50 mmHg) for short durations (e.g., 7-10 seconds) in intervals.
-
Data Recording: The rate of increase in forearm volume during venous occlusion, which reflects arterial inflow, is recorded. This is typically expressed as ml per 100 ml of forearm tissue per minute.[20]
Brachial Artery Vasodilation Measurement using Doppler Ultrasound
This non-invasive method assesses flow-mediated dilation (FMD), an indicator of endothelial function.
Protocol:
-
Baseline Measurement: The brachial artery is imaged in a longitudinal plane, approximately 2-10 cm above the elbow, using a high-frequency ultrasound transducer. The baseline diameter of the artery is measured during diastole.[21]
-
Induction of Reactive Hyperemia: A sphygmomanometer cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 200 mmHg) for a set period (e.g., 4.5 minutes) to induce ischemia.[21]
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia). The brachial artery diameter is then measured continuously or at specific time points (e.g., 60 seconds) after cuff release to determine the extent of flow-mediated vasodilation.[21]
-
Data Analysis: FMD is typically expressed as the percentage change in brachial artery diameter from baseline.
Conclusion
Both NOHA and L-arginine demonstrate significant hemodynamic effects, primarily through the enhancement of the nitric oxide pathway. L-arginine supplementation directly provides the substrate for NO synthesis, leading to reductions in blood pressure and improvements in blood flow. NOHA, by inhibiting arginase, indirectly increases the availability of endogenous L-arginine for NOS, which also results in decreased blood pressure.
The choice between these two compounds for therapeutic intervention would depend on the specific pathophysiology being addressed. In conditions where arginase activity is upregulated and contributes to endothelial dysfunction, NOHA may offer a more targeted approach. Conversely, in cases of L-arginine deficiency, direct supplementation may be more beneficial. Further head-to-head comparative studies are warranted to delineate the relative efficacy and specific applications of NOHA and L-arginine in various cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
- 5. Arginase inhibition augments nitric oxide production and facilitates left ventricular systolic function in doxorubicin‐induced cardiomyopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Treatment with the arginase inhibitor N(omega)-hydroxy-nor-L-arginine improves vascular function and lowers blood pressure in adult spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of oral L-arginine supplementation on blood pressure: a meta-analysis of randomized, double-blind, placebo-controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effect of oral L-arginine supplementation on blood pressure: a meta-analysis of randomized, double-blind, placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of l-Arginine Supplementation on Blood Pressure in Adults: A Systematic Review and Dose-Response Meta-analysis of Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Short-term oral administration of L-arginine improves hemodynamics and exercise capacity in patients with precapillary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral L-arginine improves hemodynamic responses to stress and reduces plasma homocysteine in hypercholesterolemic men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-arginine-induced vasodilation in healthy humans: pharmacokinetic–pharmacodynamic relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ageing diminishes endothelium-dependent vasodilatation and tetrahydrobiopterin content in rat skeletal muscle arterioles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. L-arginine induces nitric oxide-dependent vasodilation in patients with critical limb ischemia. A randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Journals - Aktuelle Ernährungsmedizin / Abstract [thieme-connect.com]
- 18. ahajournals.org [ahajournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. radiopaedia.org [radiopaedia.org]
NG-Hydroxy-L-arginine Acetate: A Comparative Guide to Arginase Isoform Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of NG-Hydroxy-L-arginine acetate (NOHA) for the two primary isoforms of arginase: Arginase 1 (ARG1) and Arginase 2 (ARG2). Understanding the isoform selectivity of arginase inhibitors is critical for the development of targeted therapeutics for a range of diseases, including cardiovascular disorders, cancer, and infectious diseases.
Executive Summary
NG-Hydroxy-L-arginine (NOHA) is a naturally occurring intermediate in the nitric oxide (NO) synthase (NOS) pathway and a known inhibitor of arginase. This guide presents experimental data comparing the inhibitory activity of NOHA against both ARG1 and ARG2. While NOHA demonstrates potent inhibition of both isoforms, the available data suggests it is a non-isoform-selective arginase inhibitor. This lack of specificity is a crucial consideration for its use as a research tool and for the design of future therapeutic agents. For comparison, data for a closely related and more potent inhibitor, Nω-hydroxy-nor-L-arginine (nor-NOHA), is also included, further supporting the observation of limited isoform selectivity within this class of inhibitors.
Data Presentation
The following tables summarize the quantitative data on the inhibitory potency of NG-Hydroxy-L-arginine (NOHA) and a related compound, nor-NOHA, against arginase isoforms.
Table 1: Inhibitory Activity of NG-Hydroxy-L-arginine (NOHA) against Human Arginase Isoforms
| Inhibitor | Arginase Isoform | Inhibition Constant (Ki) / Dissociation Constant (Kd) | Assay pH |
| NG-Hydroxy-L-arginine (NOHA) | Human Arginase 1 (hARG1) | Kd: 3.6 µM[1] | 8.5[1] |
| NG-Hydroxy-L-arginine (NOHA) | Human Arginase 2 (hARG2) | Ki: 1.6 µM[1][2] | 7.5[1][2] |
| NG-Hydroxy-L-arginine (NOHA) | Human Arginase 2 (hARG2) | Ki: 2 µM[1] | 9.5[1] |
Table 2: Comparative Inhibitory Activity (IC50) of Arginase Inhibitors
| Inhibitor | Arginase Source/Isoform | IC50 |
| NG-Hydroxy-L-arginine (NOHA) | Arginase (unspecified isoform) | 230 ± 26 µM[3] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase 1 (hARG1) | 1.36 µM[4] |
| Nω-hydroxy-nor-L-arginine (nor-NOHA) | Human Arginase 2 (hARG2) | 1.26 µM[4] |
Experimental Protocols
The determination of the inhibitory activity of this compound against arginase isoforms typically involves an in vitro enzyme activity assay. The following is a generalized protocol based on common methodologies.
Arginase Activity Assay (Colorimetric Measurement of Urea)
This assay measures the amount of urea produced from the enzymatic hydrolysis of L-arginine by arginase. The concentration of urea is determined colorimetrically.
Materials:
-
Purified recombinant human Arginase 1 (hARG1) and Arginase 2 (hARG2)
-
L-arginine solution (substrate)
-
This compound (inhibitor)
-
Manganese chloride (MnCl2) solution (cofactor)
-
Tris-HCl buffer
-
Urea standard solution
-
Colorimetric urea detection reagents (e.g., α-isonitrosopropiophenone or diacetyl monoxime-based reagents)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Activation: Pre-incubate the purified arginase enzymes with a solution containing MnCl2 in Tris-HCl buffer to ensure the manganese cofactor is loaded into the active site.
-
Inhibitor Incubation: In the wells of a 96-well plate, add the activated arginase enzyme to varying concentrations of this compound solution. Include control wells with the enzyme but no inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-arginine substrate solution to all wells.
-
Incubation: Incubate the microplate at 37°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic conversion of L-arginine to urea and ornithine.
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).
-
Color Development: Add the colorimetric urea detection reagents to each well. These reagents react with the urea produced to form a colored product.
-
Incubation and Measurement: Incubate the plate, typically at an elevated temperature (e.g., 95-100°C), for a specific duration to allow for color development. After cooling to room temperature, measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve using the urea standard solutions. Calculate the concentration of urea produced in each well. Determine the percent inhibition of arginase activity at each concentration of this compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by fitting the data to a dose-response curve. For the determination of the inhibition constant (Ki), experiments are performed at various substrate concentrations, and the data are analyzed using kinetic models such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots.
Mandatory Visualization
Caption: L-Arginine metabolic pathways and the inhibitory action of NOHA.
Caption: Workflow for determining arginase inhibition by NOHA.
References
Safety Operating Guide
Proper Disposal of NG-Hydroxy-L-arginine Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of NG-Hydroxy-L-arginine acetate (CAS: 53598-01-9), fostering a culture of safety and regulatory compliance within the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is a combustible solid, and adherence to standard laboratory safety protocols is mandatory.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or eyeshields.[2][3]
-
Respiratory Protection: A dust mask, such as a type N95 (US), is recommended to avoid inhalation of dust particles.[2]
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact.[3]
Handling:
-
Handle in a well-ventilated area to avoid dust formation.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations.[4]
Step 1: Waste Identification and Segregation
-
Identify the waste material as this compound.
-
Do not mix this compound waste with other chemical waste streams.
-
Keep the waste in its original, properly labeled container or a suitable, closed container for disposal.[3]
Step 2: Small Spills and Residue Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[4]
-
Collect the swept-up material and place it into a suitable, sealed container for disposal.[3][4]
-
Clean the affected area thoroughly.
-
Prevent the chemical from entering drains or waterways.[3]
Step 3: Disposal of Unused or Waste Product
-
Non-Hazardous Waste Stream: As this compound is not typically classified as hazardous, it may be permissible to dispose of it as a standard chemical waste. However, it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) department.
-
Licensed Waste Disposal Contractor: The most prudent and compliant method for disposal is to transfer the sealed and labeled waste container to a licensed professional waste disposal service. These services are equipped to handle chemical waste in accordance with all regulatory requirements.
-
Regulatory Consultation: Chemical waste generators are responsible for correctly classifying their waste and ensuring it is managed in compliance with all relevant regulations.[4] Always consult your local and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[4]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 53598-01-9 | [2][3] |
| Molecular Formula | C6H14N4O3 · C2H4O2 | [2] |
| Molecular Weight | 250.25 g/mol | [2] |
| Form | Powder | [2] |
| Storage Temperature | 2-8°C | [2] |
| WGK (Water Hazard Class) | WGK 3 | [2] |
| Flash Point | Not applicable | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
